molecular formula C7H18Cl2N2 B597426 (R)-2-Isopropylpiperazine dihydrochloride CAS No. 1217663-39-2

(R)-2-Isopropylpiperazine dihydrochloride

Cat. No.: B597426
CAS No.: 1217663-39-2
M. Wt: 201.135
InChI Key: YSTRELSNCHRZSI-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Isopropylpiperazine dihydrochloride (CAS 207284-25-1) is a chiral piperazine derivative of significant value in medicinal chemistry and pharmaceutical research. Piperazine rings are privileged structures in drug design, frequently found in molecules with a wide range of therapeutic activities, including antiviral, anticancer, antibacterial, and antipsychotic applications . The specific stereochemistry of the (R)-enantiomer makes it a critical chiral building block for constructing sophisticated active pharmaceutical ingredients (APIs) and for investigating structure-activity relationships . This compound serves as a versatile synthon for the preparation of more complex molecules, often through reactions such as N-alkylation, N-arylation, or amide bond formation on the piperazine nitrogen atoms . The piperazine moiety is known to influence the physicochemical properties of drug candidates, often enhancing solubility and optimizing pharmacokinetic profiles . Its mechanism of action in final active compounds can vary widely depending on the target; piperazine-containing drugs have been shown to act as kinase inhibitors, receptor modulators, and enzyme inhibitors, among other mechanisms . The compound is supplied as a high-purity solid with a molecular formula of C7H18Cl2N2 and a molecular weight of 201.14 g/mol . It is essential for researchers to note that this product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-propan-2-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6(2)7-5-8-3-4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTRELSNCHRZSI-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660832
Record name (2R)-2-(Propan-2-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217663-39-2
Record name (2R)-2-(Propan-2-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-2-Isopropylpiperazine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-2-Isopropylpiperazine Dihydrochloride: Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. The piperazine ring is a privileged scaffold, frequently incorporated into pharmaceutical agents to modulate physicochemical properties such as solubility and basicity, thereby enhancing pharmacokinetic profiles.[1][2][3] The introduction of a chiral center at the 2-position with an isopropyl substituent provides a specific three-dimensional architecture, crucial for achieving stereoselective interactions with biological targets. This guide provides a comprehensive technical overview of its chemical properties, a robust synthetic pathway, detailed analytical characterization, and its applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A summary of the core chemical and physical properties of this compound is presented below. While specific experimental data for some properties are not widely published, values for closely related analogs are provided for context and estimation.

PropertyValueSource(s)
CAS Number 1217663-39-2[4][5]
Molecular Formula C₇H₁₈Cl₂N₂[4]
Molecular Weight 201.14 g/mol [4]
Canonical SMILES CC(C)[C@@H]1CNCCN1.Cl.Cl[4]
Appearance Expected to be a white to off-white crystalline solid, similar to other piperazine hydrochlorides.[6]N/A
Solubility Expected to be freely soluble in water and have slight solubility in methanol and ethanol.N/A
Melting Point Not specified. For comparison, piperazine dihydrochloride decomposes at 318-320 °C.[6]N/A
pKa (estimated) Two pKa values are expected. For 2-methylpiperazine, the values are ~9.5 and ~5.1 at 298K.[7] A similar range is expected for the isopropyl analog.[7]
Storage Store under an inert atmosphere at 2-8°C.[5] The compound is likely hygroscopic.[6][5]

Synthesis and Purification

The synthesis of chiral 2-substituted piperazines is a well-established field, often commencing from readily available chiral α-amino acids to ensure high enantiomeric purity.[8][9] A practical and scalable synthetic route to (R)-2-Isopropylpiperazine, which can then be converted to its dihydrochloride salt, is detailed below. This pathway begins with the natural amino acid, (R)-Valine.

G cluster_0 Synthetic Workflow A (R)-Valine B (R)-Valinol A->B Reduction (e.g., LiAlH₄) C N-Protected (R)-Valinol B->C N-Protection (e.g., (Boc)₂O) D N-Protected (R)-Valinal C->D Oxidation (e.g., DMP, Swern) E N,N'-Protected (R)-2-Isopropylpiperazine D->E Reductive Amination & Cyclization (with protected aminoacetaldehyde) F (R)-2-Isopropylpiperazine E->F Deprotection (e.g., TFA, HCl) G This compound F->G Salt Formation (HCl in Ether/IPA)

Proposed synthetic workflow for this compound.
Protocol: Synthesis via (R)-Valinol

Expertise & Rationale: This multi-step synthesis leverages the inherent chirality of (R)-Valine. The use of protecting groups (e.g., Boc) is critical to prevent side reactions and direct the cyclization step effectively. The choice of reducing and oxidizing agents allows for high-yield transformations of the functional groups.

Step 1: Reduction of (R)-Valine to (R)-Valinol

  • Suspend Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Slowly add a solution of (R)-Valine in THF to the LiAlH₄ suspension. The carboxylic acid is reduced to a primary alcohol.

  • After the reaction is complete (monitored by TLC), carefully quench the reaction with water and aqueous NaOH.

  • Filter the resulting aluminum salts and concentrate the filtrate to yield crude (R)-Valinol.

Step 2: N-Protection of (R)-Valinol

  • Dissolve (R)-Valinol in a suitable solvent like dichloromethane (DCM).

  • Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir at room temperature until the reaction is complete. The Boc group protects the amine from participating in subsequent reactions.

  • Purify the product, N-Boc-(R)-Valinol, by column chromatography.

Step 3: Oxidation to N-Boc-(R)-Valinal

  • Dissolve the protected alcohol in DCM.

  • Add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation. These mild conditions are chosen to prevent over-oxidation to the carboxylic acid.

  • Work up the reaction to isolate the aldehyde, N-Boc-(R)-Valinal. This intermediate is often used immediately in the next step.

Step 4: Reductive Amination and Cyclization

  • This key step constructs the piperazine ring. The aldehyde is reacted with a protected aminoacetaldehyde equivalent (e.g., N-Boc-aminoacetaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride.

  • This sequence forms the diamine precursor, which undergoes intramolecular cyclization upon deprotection of one of the amine groups, or can be designed to cyclize directly. An alternative, robust method involves an aza-Michael addition.[8]

  • The resulting orthogonally protected (R)-2-isopropylpiperazine is then purified.

Step 5: Deprotection

  • Dissolve the fully protected piperazine in a solvent such as DCM or methanol.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting groups.

  • Stir until completion, then evaporate the solvent and excess acid to obtain the crude piperazine salt.

Step 6: Dihydrochloride Salt Formation and Purification

  • If the free base is isolated, dissolve it in a suitable solvent like isopropanol (IPA) or diethyl ether.

  • Bubble dry HCl gas through the solution or add a solution of HCl in ether/IPA until precipitation is complete.

  • Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield pure this compound.[10]

  • Recrystallization from a solvent system like ethanol/ether can be performed for further purification if necessary.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. The following section describes the expected results from standard spectroscopic techniques.

G cluster_1 Analytical Workflow A This compound B ¹H NMR & ¹³C NMR A->B Structural Elucidation C Mass Spectrometry (LC-MS/GC-MS) A->C Molecular Weight Verification D FTIR Spectroscopy A->D Functional Group ID E Purity Assessment (HPLC, Chiral HPLC) A->E Purity & Enantiomeric Excess F Structural Confirmation & Purity Report B->F C->F D->F E->F

Workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in D₂O or DMSO-d₆. The dihydrochloride salt form will result in broad signals for the N-H protons, which may exchange with D₂O.

  • ¹H NMR (400 MHz, D₂O, predicted):

    • δ ~3.2-3.8 ppm (m, 7H): Complex, overlapping multiplets corresponding to the seven protons of the piperazine ring (CH₂ and CH groups). The chiral center renders the adjacent methylene protons diastereotopic, leading to more complex splitting.

    • δ ~2.0-2.4 ppm (m, 1H): Multiplet for the methine proton of the isopropyl group (-CH(CH₃)₂).

    • δ ~1.0-1.2 ppm (d, 6H): Two distinct doublets for the diastereotopic methyl groups of the isopropyl substituent.

  • ¹³C NMR (101 MHz, D₂O, predicted):

    • δ ~55-60 ppm: Signal for the CH carbon at the 2-position.

    • δ ~40-45 ppm: Signals for the four CH₂ carbons of the piperazine ring.

    • δ ~28-32 ppm: Signal for the CH carbon of the isopropyl group.

    • δ ~18-20 ppm: Signals for the two CH₃ carbons of the isopropyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For analysis, the dihydrochloride salt is typically converted to the free base in the ion source.

  • Expected Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal.

  • Parent Ion: The expected protonated molecular ion for the free base (C₇H₁₆N₂) would be [M+H]⁺ at m/z = 129.14.

  • Key Fragmentation: A characteristic fragmentation pathway for 2-substituted piperazines is the loss of the isopropyl group, leading to a significant fragment ion.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of key functional groups.

  • ~2700-3000 cm⁻¹ (broad): Strong, broad absorption characteristic of the ammonium N-H⁺ stretches in the dihydrochloride salt.

  • ~2850-2980 cm⁻¹: C-H stretching vibrations from the aliphatic isopropyl and piperazine ring carbons.

  • ~1580-1650 cm⁻¹: N-H bending vibrations.

  • ~1470 cm⁻¹: C-H bending vibrations.

Applications in Drug Discovery

This compound serves as a valuable chiral building block for the synthesis of complex target molecules. The piperazine core is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.[1][12][13]

The specific (R)-stereochemistry and the moderately bulky isopropyl group allow for precise tuning of a molecule's interaction with a target protein or receptor. Its use enables:

  • Stereoselective Synthesis: Building molecules with defined 3D geometry to improve potency and reduce off-target effects.

  • Scaffold Hopping: Replacing other cyclic amines in known active compounds to explore new chemical space and improve properties.

  • Modulation of Physicochemical Properties: The two basic nitrogen atoms can be functionalized to fine-tune solubility, lipophilicity (LogP), and pKa, which are critical for oral bioavailability and overall drug-likeness.[2][3]

Conclusion

This compound is a high-value chiral intermediate for pharmaceutical research. Its synthesis, while multi-stepped, is achievable through established methodologies starting from inexpensive chiral precursors. A thorough understanding of its physicochemical properties and the application of modern analytical techniques are paramount for its successful use in the laboratory. This guide provides the foundational knowledge required by researchers to synthesize, characterize, and effectively implement this building block in the development of next-generation therapeutics.

References

  • Praetorius, A., et al. (2010). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 8(19), 4437-4443. Available at: [Link]

  • Xie, J.-H., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5694-5699. Available at: [Link]

  • Özdemir, Ü., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-18. Available at: [Link]

  • Xie, J.-H., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5694-5699. Available at: [Link]

  • Kaya, R., et al. (2021). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Molecules, 26(11), 3169. Available at: [Link]

  • Anand, S., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5431. Available at: [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 1-8. Available at: [Link]

  • Unknown Authors. (2005). A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents (CN1629146A).
  • Wang, D., et al. (2020). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Angewandte Chemie International Edition, 59(35), 15019-15023. Available at: [Link]

  • Shitole, A., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. Neuroquantology, 21(7), 1109-1117. Available at: [Link]

  • Královec, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2189. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Diisopropylpiperazine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-1-Boc-2-isopropylpiperazine. PubChem Compound Database. Available at: [Link]

  • Reddy, M. S., et al. (2017). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Available at: [Link]

  • Sell, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4984. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Propan-2-yl)piperazine. PubChem Compound Database. Available at: [Link]

  • Goti, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6777. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]

  • Bishnoi, A., & Rochelle, G. T. (2014). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 59(8), 2389-2394. Available at: [Link]

  • Scott, P. J. H., & Scott, P. J. H. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(24), 7171-7193. Available at: [Link]

  • Freitas, T. R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. Available at: [Link]

  • Welz, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-Isopropylpiperazine, N1-BOC protected. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2025). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. ResearchGate. Available at: [Link]

  • Wu, S., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. R Discovery. Available at: [Link]

Sources

(R)-2-Isopropylpiperazine dihydrochloride CAS number 1217663-39-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-Isopropylpiperazine Dihydrochloride (CAS 1217663-39-2): A Chiral Building Block for Modern Drug Discovery

Abstract

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a stereochemically defined building block, it provides a valuable scaffold for the synthesis of complex molecular architectures, enabling precise control over the three-dimensional orientation of pharmacophoric elements. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1][2] The addition of a chiral isopropyl group at the 2-position introduces a key element for achieving target selectivity and potency. This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the compound's physicochemical properties, outlining robust methodologies for its synthesis and analytical characterization, discussing its applications in drug discovery, and providing essential safety and handling protocols.

The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is one of the most ubiquitous N-heterocycles found in approved drugs, prized for its ability to impart aqueous solubility, modulate basicity (pKa), and serve as a versatile linker between different pharmacophoric groups.[1][2] When this scaffold is rendered chiral, its value increases exponentially. The principles of stereochemistry are fundamental to drug action; often, only one enantiomer of a chiral drug (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to undesirable side effects.[3]

This compound capitalizes on both of these principles. It provides the advantageous physicochemical properties of the piperazine core while offering a specific, stereochemically pure handle—the (R)-isopropyl group. This group can engage in specific hydrophobic or van der Waals interactions within a biological target's binding pocket, making this molecule a powerful starting point for the rational design of potent and selective therapeutic agents.

Physicochemical Properties and Characterization

The dihydrochloride salt form of (R)-2-Isopropylpiperazine ensures enhanced stability and solubility in aqueous media, making it convenient for use in various synthetic and biological applications.[4]

PropertyValueSource
CAS Number 1217663-39-2[5]
Molecular Formula C₇H₁₈Cl₂N₂[5]
Molecular Weight 201.14 g/mol [5]
Canonical SMILES CC(C)[C@@H]1CNCCN1.Cl.Cl[5]
IUPAC Name (2R)-2-(propan-2-yl)piperazine;dihydrochlorideN/A
Topological Polar Surface Area 24.06 Ų[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 1[5]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 2-substituted piperazines is a non-trivial task that requires a robust stereocontrolled strategy. A common and effective approach begins with a readily available chiral starting material, such as an α-amino acid, to establish the desired stereocenter early in the sequence.[6][7] The following workflow represents a logical and field-proven pathway to (R)-2-Isopropylpiperazine, culminating in the formation of its dihydrochloride salt.

Proposed Synthetic Workflow

The rationale behind this multi-step synthesis is to build the piperazine ring around a pre-existing chiral center derived from (R)-Valine. The use of orthogonal protecting groups (e.g., Boc and Cbz) is critical to selectively manipulate the two nitrogen atoms during the synthesis.

G cluster_0 Key Stages of Synthesis A (R)-Valine (Chiral Pool Starting Material) B Reduction & Protection (e.g., LiAlH₄, then Cbz-Cl) (R)-N-Cbz-Valinol A->B Step 1 C Activation & Azide Displacement (e.g., MsCl, then NaN₃) (R)-N-Cbz-2-azido-3-methylbutane B->C Step 2 D Azide Reduction (e.g., H₂, Pd/C) (R)-N-Cbz-1,2-diamino-3-methylbutane C->D Step 3 E Cyclization (e.g., with Glyoxal) (R)-N-Cbz-2-isopropylpiperazine D->E Step 4 F Deprotection (e.g., H₂, Pd/C) (R)-2-Isopropylpiperazine (Free Base) E->F Step 5 G Salt Formation (HCl in Ether) This compound F->G Step 6

Caption: Proposed asymmetric synthesis of this compound.

Detailed Protocol Insights
  • Step 1: Reduction & Protection: The carboxylic acid of (R)-Valine is reduced to the primary alcohol. This is a crucial first step as the resulting amino alcohol is a versatile intermediate. Subsequent protection of the amine, for instance with a benzyloxycarbonyl (Cbz) group, is necessary to prevent its interference in the following steps.

  • Step 4: Cyclization: The formation of the six-membered piperazine ring is the key ring-forming step. Reacting the chiral diamine with a two-carbon electrophile like glyoxal or a dihalide is a common strategy.[8] The choice of reagent can influence yield and purity.

  • Step 6: Salt Formation: The final conversion to the dihydrochloride salt is typically achieved by treating a solution of the purified free base with a stoichiometric amount of hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol) to precipitate the stable, crystalline salt.[9]

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and enantiomeric integrity of this compound is paramount for its application in research and development. A multi-pronged analytical approach is required.

G cluster_1 Comprehensive QC Workflow Start Batch Sample of (R)-2-Isopropylpiperazine·2HCl HPLC HPLC Purity (>98% Target) Start->HPLC CHIRAL_HPLC Chiral HPLC (>99% e.e. Target) Start->CHIRAL_HPLC NMR Structure Verification (¹H & ¹³C NMR) Start->NMR MS Molecular Weight Confirmation (ESI-MS) Start->MS FTIR Functional Group ID (FTIR) Start->FTIR End Qualified for Use

Caption: A logical workflow for the quality control of the title compound.

Chromatographic Purity Assessment

Protocol: Reversed-Phase HPLC for Chemical Purity This method is designed to separate the main compound from any synthesis-related impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[10]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the piperazine itself lacks a strong chromophore, low UV is used for detection).[11]

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of water.

  • Analysis: The purity is determined by the area percentage of the main peak.

Spectroscopic Structural Verification

Protocol: NMR Spectroscopy for Structural Confirmation NMR is the most powerful tool for unambiguous structure elucidation. The dihydrochloride form significantly impacts the chemical shifts.[12]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterium Oxide (D₂O).[12]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain both ¹H and ¹³C spectra.

  • Data Analysis: Compare obtained spectra with predicted chemical shifts. The protonation of both nitrogen atoms by HCl will cause a significant downfield shift for all adjacent C-H protons and carbons compared to the free base.[12]

Predicted Spectroscopic Data (¹H and ¹³C NMR in D₂O)
¹H NMR
Assignment
-CH(CH₃)₂
Piperazine Ring H's
-CH(CH ₃)₂
¹³C NMR
Assignment
C-2
-C H(CH₃)₂
Piperazine C's
-CH(C H₃)₂

Protocol: Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol/water.

  • Analysis: The expected primary ion will be for the free base [C₇H₁₆N₂ + H]⁺.

  • Expected m/z: 129.14.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself, but rather a high-value chiral intermediate. Its utility lies in its ability to be incorporated into larger molecules to confer specific properties.

  • Scaffold for Lead Optimization: The piperazine core can be functionalized at the two nitrogen atoms, allowing for the systematic exploration of chemical space (R-group variation) to improve a lead compound's activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • Chiral Recognition Element: The (R)-isopropyl group provides a defined stereochemical and steric profile. This is crucial for designing ligands that can differentiate between closely related biological targets or fit into chiral binding pockets with high affinity.

  • Combinatorial Chemistry: This building block is ideal for the synthesis of compound libraries. By reacting it with a diverse set of reagents (e.g., carboxylic acids, sulfonyl chlorides, alkyl halides), large numbers of unique, stereochemically pure compounds can be rapidly generated for high-throughput screening.

Caption: The logical flow from a chiral building block to a drug candidate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this exact compound may be limited to supplier documentation, data from analogous piperazine dihydrochlorides provides a reliable guide.[13][14][15]

  • Hazard Identification:

    • Causes skin irritation.[14]

    • Causes serious eye irritation.[13][14]

    • May cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[13]

    • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[15]

    • Skin and Body Protection: Wear a lab coat.

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[16]

    • Avoid breathing dust.[16]

    • Avoid contact with skin and eyes.[13]

    • Wash hands thoroughly after handling.[14]

  • Storage:

    • Keep container tightly closed.[13]

    • Store in a dry, cool, and well-ventilated place.[13][16]

    • The material may be hygroscopic; protect from moisture.[4]

Conclusion

This compound represents a confluence of desirable features for the modern medicinal chemist. It combines the pharmacokinetically favorable piperazine scaffold with a stereodefined substituent, providing a powerful tool for the design and synthesis of novel, potent, and selective drug candidates. Its proper use, guided by robust analytical characterization and safe handling practices, enables the efficient exploration of chemical space and accelerates the journey from initial concept to clinical development.

References

  • ChemBuyersGuide.com, Inc. chemPUR Feinchemikalien und Forschungsbedarf GmbH. [Link]

  • Yuanye Bio-Technology. R-2-Isopropyl-piperazine dihydrochloride. [Link]

  • Google Patents. (2005).
  • Královec, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2179. [Link]

  • Wolfe, J. P., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. Organic Letters, 9(24), 5063-5065. [Link]

  • PubChem. Piperazine Dihydrochloride. [Link]

  • PubChem. 2,5-Diisopropylpiperazine. [Link]

  • PubChem. (R)-1-Boc-2-isopropylpiperazine. [Link]

  • Van der Heiden, S., et al. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 14(30), 7272-7280. [Link]

  • Wang, D., et al. (2020). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 7(1), 85-89. [Link]

  • Shaikh, A., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(4), 1899. [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10939-11001. [Link]

  • PubChem. 2-(Propan-2-yl)piperazine. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Salerno, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Bhavana, N. S., & Kumar, K. S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2602. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7384. [Link]

  • Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7795. [Link]

  • El-Kimary, E. I., et al. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. Separations, 9(2), 48. [Link]

  • Tache, F., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(13), 4236. [Link]

Sources

(R)-2-Isopropylpiperazine dihydrochloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-Isopropylpiperazine Dihydrochloride for Advanced Research Applications

The piperazine ring is a cornerstone in modern medicinal chemistry, frequently recognized as a "privileged scaffold" due to its widespread presence in biologically active compounds.[1] Its utility stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and its conformational rigidity which allows it to serve as a versatile scaffold for arranging pharmacophoric groups in precise three-dimensional orientations.[1]

Within this important class of heterocycles, chiral derivatives represent a significant advancement for drug discovery. The stereochemistry of a molecule is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound is a key chiral building block, providing researchers with a stereochemically defined starting material essential for the synthesis of complex, next-generation therapeutic agents. Its application is particularly prominent in the development of drugs targeting the central nervous system and in the creation of novel antimicrobial agents.[2][3][4]

This technical guide offers a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, a representative synthetic workflow for its preparation, and its critical role in drug development for an audience of researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Molecular Structure Elucidation

This compound is composed of a central six-membered piperazine ring. An isopropyl group is attached to the carbon at the 2-position. The designation "(R)" refers to the specific stereochemical configuration at this chiral carbon center, as defined by the Cahn-Ingold-Prelog priority rules.

The compound is supplied as a dihydrochloride salt. This means that both nitrogen atoms of the piperazine ring are protonated, each forming an ionic bond with a chloride ion. This salt form is deliberately chosen to enhance the compound's stability, crystallinity, and solubility in aqueous media, which are crucial advantages for handling, storage, and subsequent chemical reactions.

Visualization of Molecular Structure

The 2D chemical structure of this compound highlights the chiral center and its salt form.

G cluster_start Starting Material cluster_process Process cluster_purification Isolation & Purification cluster_end Final Product start (R)-2-Isopropylpiperazine (Free Base) dissolve 1. Dissolve in Anhydrous Solvent start->dissolve cool 2. Cool to 0-5°C (Ice Bath) dissolve->cool acidify 3. Add HCl (2.1 eq) Dropwise cool->acidify precipitate 4. Stir to Complete Precipitation acidify->precipitate filter 5. Vacuum Filtration precipitate->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Under Vacuum wash->dry end_product (R)-2-Isopropylpiperazine Dihydrochloride (≥98%) dry->end_product

Workflow for Dihydrochloride Salt Formation
Analytical Validation

To ensure the identity and purity of the synthesized compound, a series of analytical tests are mandatory. This provides a self-validating system confirming the success of the protocol.

  • ¹H NMR: Confirms the molecular structure. The spectrum should show characteristic peaks for the isopropyl group protons and the piperazine ring protons, with integrals matching the number of hydrogens.

  • Mass Spectrometry (MS): Confirms the molecular weight of the parent molecule. The analysis should detect the mass of the protonated free base [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound, which should typically be ≥98% for use as a building block in drug discovery. [5]* Melting Point: The sharp melting point of the crystalline salt is a good indicator of purity.

Applications in Drug Discovery and Development

Role as a Chiral Building Block

The primary value of this compound lies in its nature as a stereochemically pure building block. In drug design, interactions between a drug molecule and its biological target (e.g., an enzyme or receptor) are highly dependent on the three-dimensional arrangement of atoms. By using a pre-defined chiral center like the one in this compound, chemists can construct more complex molecules with a high degree of stereochemical control, avoiding the costly and difficult separation of enantiomers later in the synthesis.

Therapeutic Areas of Interest

Piperazine derivatives have a proven track record in a range of therapeutic areas. [3]This specific building block is relevant for the synthesis of novel compounds in fields such as:

  • Central Nervous System (CNS) Disorders: Many antipsychotic, antidepressant, and anxiolytic drugs incorporate a piperazine moiety to interact with neurotransmitter receptors. [3]* Antimicrobial Agents: The piperazine scaffold is being actively explored for the development of new drugs to combat multidrug-resistant bacteria, with structural modifications significantly influencing antibacterial activity. [2][4]* Kinase Inhibitors: In oncology, piperazine-containing molecules have been developed as inhibitors of protein kinases, which are crucial targets in cancer therapy. [1]

Conclusion

This compound is more than just a chemical reagent; it is a precision tool for the modern medicinal chemist. Its well-defined structure, stereochemical purity, and the practical advantages of its dihydrochloride salt form make it an invaluable starting material for the synthesis of sophisticated pharmaceutical candidates. By enabling the creation of stereospecific molecules, this compound plays a vital role in the ongoing effort to develop safer and more effective medicines for a wide range of human diseases.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2. PubChem, National Library of Medicine. [Link]

  • 2,5-Diisopropylpiperazine | C10H22N2. PubChem, National Library of Medicine. [Link]

  • (R)-2-(2-Isopropylphenyl)piperazine | C13H20N2. PubChem, National Library of Medicine. [Link]

  • Piperazine Dihydrochloride | C4H12Cl2N2. PubChem, National Library of Medicine. [Link]

  • 2-(Propan-2-yl)piperazine | C7H16N2. PubChem, National Library of Medicine. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Piperazine synthesis. Organic Chemistry Portal. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

Sources

Synthesis pathways for (R)-2-Isopropylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (R)-2-Isopropylpiperazine Dihydrochloride

Foreword: The Strategic Importance of Chiral Piperazines

The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs.[1] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. However, the vast majority of these applications utilize piperazines that are unsubstituted on their carbon atoms.[1] The introduction of stereocenters onto the piperazine ring, particularly at the C-2 position, unlocks a three-dimensional chemical space that offers immense potential for enhancing target specificity and potency.[1][2]

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable chiral building block. We will move beyond simple procedural outlines to explore the underlying chemical logic, the rationale for methodological choices, and the practical considerations essential for successful synthesis in a research and development setting.

Retrosynthetic Analysis: A Logic-Driven Approach

A robust synthetic strategy begins with a logical retrosynthetic analysis. The target molecule, (R)-2-Isopropylpiperazine, possesses a single stereocenter at the C-2 position, decorated with an isopropyl group. The most efficient and stereocontrolled approach is to derive this structure from a readily available, inexpensive chiral precursor that already contains the required stereochemistry and carbon framework. The natural amino acid (R)-Valine is the ideal starting material.

The primary disconnection strategy involves the formation of the piperazine ring via intramolecular cyclization of a linear 1,4-diamine precursor. This precursor can be assembled sequentially from (R)-Valine, ensuring the preservation of the critical stereocenter throughout the synthesis.

G Target (R)-2-Isopropylpiperazine Dihydrochloride Freebase (R)-2-Isopropylpiperazine Target->Freebase Salt Formation Precursor N1,N4-Protected (R)-1,4-Diamine Precursor Freebase->Precursor Cyclization & Deprotection AminoAlcohol (R)-Valinol Precursor->AminoAlcohol Functional Group Interconversion StartingMaterial (R)-Valine (Chiral Pool) AminoAlcohol->StartingMaterial Reduction

Caption: Retrosynthetic analysis of (R)-2-Isopropylpiperazine.

Core Synthetic Pathway: From (R)-Valine to Chiral Piperazine

This pathway is designed as a modular and reliable route, leveraging well-established chemical transformations. The choice of protecting groups is critical for ensuring regioselectivity and preventing unwanted side reactions. Here, we employ the common Boc (tert-butoxycarbonyl) and Nosyl (2-nitrobenzenesulfonyl) groups for their orthogonal stability and distinct deprotection conditions.[1]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Orthogonal Protection cluster_2 Step 3: Cyclization cluster_3 Step 4 & 5: Deprotection & Salt Formation Valine (R)-Valine Valinol (R)-Valinol Valine->Valinol LiAlH4, THF BocValinol N-Boc-(R)-Valinol Valinol->BocValinol Boc2O Valinol->BocValinol NosylPrecursor Fully Protected Diamine Precursor BocValinol->NosylPrecursor 1. MsCl, TEA 2. NaN3 3. H2, Pd/C 4. NsCl, TEA ProtectedPiperazine N-Boc, N'-Nosyl (R)-2-Isopropylpiperazine NosylPrecursor->ProtectedPiperazine Bromoethyldiphenylsulfonium Triflate NosylPrecursor->ProtectedPiperazine Freebase (R)-2-Isopropylpiperazine ProtectedPiperazine->Freebase 1. Thiophenol, K2CO3 2. TFA or HCl FinalProduct (R)-2-Isopropylpiperazine Dihydrochloride Freebase->FinalProduct HCl in Ether Freebase->FinalProduct

Caption: Forward synthesis workflow from (R)-Valine.

Step 1: Reduction of (R)-Valine to (R)-Valinol

The initial step involves the reduction of the carboxylic acid moiety of (R)-Valine to a primary alcohol.

  • Rationale : Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful reducing agent capable of reducing carboxylic acids directly to alcohols, whereas milder reagents like sodium borohydride (NaBH₄) would be ineffective. The reaction is typically performed in an anhydrous ethereal solvent such as tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride.

Experimental Protocol:

  • Suspend (R)-Valine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ (approx. 2.0 eq) in THF to the stirred suspension. Caution: Exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield crude (R)-Valinol, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of the Orthogonally Protected Diamine Precursor

This multi-stage sequence transforms the amino alcohol into a 1,4-diamine with distinct protecting groups on each nitrogen, which is crucial for selective manipulation in later steps.

  • Rationale :

    • Boc Protection : The amino group of (R)-Valinol is first protected with a Boc group. This group is stable to the conditions of the subsequent steps but can be easily removed under acidic conditions (e.g., with TFA or HCl).

    • Hydroxyl to Amine Conversion : The primary alcohol is converted into a primary amine. A reliable method involves mesylation to form a good leaving group, displacement with azide (a robust nitrogen nucleophile that avoids over-alkylation), and subsequent reduction of the azide to an amine via catalytic hydrogenation.

    • Nosyl Protection : The newly formed primary amine is protected with a nosyl group. The nosyl group is stable to the acidic conditions used for Boc removal but can be selectively cleaved using a thiol, such as thiophenol, under basic conditions. This orthogonality is key to the strategy.[1]

Experimental Protocol:

  • Boc Protection : Dissolve (R)-Valinol (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 12-24 hours. Wash the reaction mixture with aqueous acid, base, and brine, then dry over Na₂SO₄ and concentrate to give N-Boc-(R)-Valinol.

  • Mesylation : Dissolve N-Boc-(R)-Valinol (1.0 eq) in anhydrous DCM and cool to 0 °C. Add TEA (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 1-2 hours.

  • Azide Displacement : Without workup, add sodium azide (NaN₃, 3.0 eq) and a small amount of DMF to the reaction mixture. Heat to 50-60 °C and stir for 12-24 hours. Cool, dilute with water, and extract with an organic solvent. The organic phase contains the N-Boc-protected amino azide.

  • Azide Reduction : Dissolve the crude amino azide in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter through Celite to remove the catalyst.

  • Nosyl Protection : Concentrate the filtrate from the previous step. Redissolve the crude diamine in DCM and add TEA (2.5 eq). Cool to 0 °C and add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq). Stir for 2-4 hours. Work up by washing with aqueous acid and brine, dry, and concentrate. Purify by column chromatography to yield the key diamine precursor.

Step 3: Piperazine Ring Formation

The formation of the six-membered ring is achieved via an annulation reaction that builds the missing C-C-N fragment onto the 1,4-diamine.

  • Rationale : A practical and efficient method for this cyclization utilizes a vinyl diphenyl sulfonium reagent, generated in situ from bromoethyldiphenylsulfonium triflate.[1] This reagent acts as a synthetic equivalent of a vinyl cation, undergoing aza-Michael addition followed by intramolecular cyclization to furnish the piperazine core.[3]

Experimental Protocol:

  • Dissolve the N-Boc, N'-Nosyl protected diamine (1.0 eq) in a suitable solvent like acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add bromoethyldiphenylsulfonium triflate (1.1 eq) and stir the reaction at room temperature for 12-24 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by silica gel chromatography to obtain the orthogonally protected (R)-2-Isopropylpiperazine.

Step 4 & 5: Deprotection and Salt Formation

The final steps involve the sequential removal of the protecting groups followed by conversion to the stable dihydrochloride salt.

  • Rationale : The orthogonal nature of the protecting groups allows for their selective removal. The nosyl group is removed first under mild basic conditions with a thiol nucleophile. The Boc group is then cleaved under acidic conditions. Finally, treatment with hydrochloric acid provides the desired dihydrochloride salt, which is typically a stable, crystalline solid suitable for storage and handling.

Experimental Protocol:

  • Nosyl Deprotection : Dissolve the protected piperazine (1.0 eq) in DMF or acetonitrile. Add K₂CO₃ (3.0 eq) and thiophenol (2.0 eq). Stir at room temperature for 2-4 hours. Dilute with water and extract with ethyl acetate. The organic layer contains the N-Boc protected piperazine.

  • Boc Deprotection & Salt Formation : Concentrate the organic layer from the previous step. Dissolve the residue in a minimal amount of a solvent like methanol or ethyl acetate. Add an excess of a saturated solution of HCl in diethyl ether or isopropanol.

  • Stir the mixture at 0 °C to room temperature. The this compound will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary and Characterization

The successful synthesis must be validated at each stage through appropriate analytical techniques. The following table summarizes expected outcomes and key characterization data.

Compound Step Typical Yield Key Characterization Data (Expected)
(R)-Valinol185-95%¹H NMR, Chiral HPLC (to confirm retention of stereochemistry)
N-Boc, N'-Ns Diamine260-75% (over 5 steps)¹H NMR, ¹³C NMR, Mass Spectrometry
Protected Piperazine370-85%¹H NMR, ¹³C NMR, Mass Spectrometry
This compound4 & 580-95% (over 2 steps)¹H NMR, ¹³C NMR, Mass Spectrometry (M+H for free base), Optical Rotation, Melting Point

Alternative Synthetic Strategies

While the pathway from (R)-Valine is robust, other strategies exist for the synthesis of chiral piperazines.

  • Reductive Amination : Intramolecular reductive amination of a suitably functionalized amino-aldehyde or amino-ketone is a powerful method for forming the piperazine ring.[4][5] This approach can be highly efficient, often proceeding in a one-pot fashion.

  • Catalytic Asymmetric Synthesis : For novel derivatives, methods such as asymmetric hydrogenation of pyrazine precursors or enantioselective allylic alkylation of piperazinones offer direct access to chiral piperazines without relying on the chiral pool.[2][6][7][8] These methods are particularly valuable for building libraries of diverse analogues.

  • Photoredox Catalysis : Modern photoredox methods enable the synthesis of C2-functionalized piperazines through radical-based cyclization pathways, offering mild conditions and novel reactivity.[9]

Conclusion

The synthesis of enantiomerically pure this compound is a multi-step process that demands careful control of stereochemistry and judicious use of orthogonal protecting groups. The pathway detailed herein, originating from the chiral pool amino acid (R)-Valine, represents a reliable and scalable approach for obtaining this valuable building block. By understanding the chemical principles behind each transformation—from the choice of reducing agent to the logic of the deprotection sequence—researchers can confidently and efficiently execute this synthesis, enabling the advancement of drug discovery programs that rely on sophisticated, three-dimensionally complex scaffolds.

References

  • Vertex AI Search, "Synthesis of Piperazines via Gold-Catalyzed Cycliz
  • Vertex AI Search, "Piperazine synthesis - Organic Chemistry Portal".
  • Vertex AI Search, "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Vertex AI Search, "Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Vertex AI Search, "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem".
  • Vertex AI Search, "Synthesis of piperazinones
  • Vertex AI Search, "Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Vertex AI Search, "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Vertex AI Search, "Intramolecular reductive amination for the preparation of piperazines.
  • Vertex AI Search, "A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C".
  • Vertex AI Search, "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing)".
  • Vertex AI Search, "Asymmetric Synthesis of Chiral Piperazines - R Discovery - Researcher.Life".
  • Vertex AI Search, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI".
  • Vertex AI Search, "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central".
  • Vertex AI Search, "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Vertex AI Search, "Chiral Auxiliaries - Sigma-Aldrich".
  • Vertex AI Search, "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed".
  • Vertex AI Search, "Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Vertex AI Search, "A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - NIH".
  • Vertex AI Search, "PIPERAZINE DIHYDROCHLORIDE synthesis - ChemicalBook".
  • Vertex AI Search, "1217663-39-2 | this compound - ChemScene".
  • Vertex AI Search, "Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - NIH".
  • Vertex AI Search, "Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkyl
  • Vertex AI Search, "Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol - Benchchem".

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to (R)-2-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic properties of (R)-2-Isopropylpiperazine Dihydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound. This document offers insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, underpinned by established scientific principles and experimental best practices.

Introduction: The Significance of this compound

(R)-2-Isopropylpiperazine and its derivatives are important building blocks in medicinal chemistry. The piperazine ring is a common scaffold in a wide array of pharmaceuticals due to its ability to interact with various biological targets.[1][2] The specific stereochemistry and substitution pattern of this compound make its unambiguous characterization crucial for ensuring the quality, efficacy, and safety of any resulting drug substance. Spectroscopic analysis provides the definitive fingerprint for confirming the molecular structure and purity of this compound.

This guide will delve into the predicted spectroscopic data for this compound and provide the rationale behind the interpretation of its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural determination.[3]

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, in a 5 mm NMR tube. D₂O is often preferred for amine hydrochlorides to allow for the exchange of labile N-H protons.

  • Add a small amount of an internal standard, like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts (δ = 0.00 ppm).

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • For ¹H NMR:

    • Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).

    • Employ a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR:

    • Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Calibrate the chemical shift axis using the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Predicted ¹H NMR Spectrum and Interpretation

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the isopropyl group and the piperazine ring protons. The protonation of the nitrogen atoms will lead to a general downfield shift of the adjacent protons compared to the free base.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~1.0 - 1.2Doublet6H-CH(CH ₃)₂The two methyl groups of the isopropyl substituent are diastereotopic and may appear as two separate doublets, but are often observed as a single doublet. They are split by the adjacent methine proton.
~2.5 - 2.8Multiplet1H-CH (CH₃)₂The methine proton of the isopropyl group will be a multiplet due to coupling with the six methyl protons and the adjacent proton on the piperazine ring.
~3.0 - 3.8Multiplets7HPiperazine ring protonsThe seven protons on the piperazine ring will appear as a series of complex multiplets due to their diastereotopic nature and mutual coupling. The proton at the C2 position, adjacent to the isopropyl group, will be further split by the isopropyl methine proton. The protonation of the nitrogens causes a significant downfield shift into this region.[4][5]
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~18 - 22-CH(C H₃)₂The methyl carbons of the isopropyl group are expected in the aliphatic region.
~30 - 35-C H(CH₃)₂The methine carbon of the isopropyl group will be slightly downfield from the methyl carbons.
~40 - 55Piperazine ring carbonsThe four carbons of the piperazine ring will appear in this region. The C2 carbon, bearing the isopropyl group, will be the most downfield of the ring carbons due to substitution.
NMR Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Standard Add Internal Standard Dissolve->Standard LockShim Lock & Shim Standard->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum LockShim->AcquireC13 FT Fourier Transform AcquireH1->FT AcquireC13->FT PhaseCal Phase & Calibrate FT->PhaseCal Analyze Integrate & Analyze PhaseCal->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for IR Analysis

Sample Preparation (KBr Pellet Method):

  • Grind approximately 1 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Place the powder into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the protonated amines and the C-H bonds of the aliphatic structure. The spectrum of piperazine dihydrochloride from the NIST WebBook can serve as a useful reference.[7]

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale
3000 - 2500N⁺-H StretchStrong, BroadThe stretching vibrations of the N⁺-H bonds in the ammonium hydrochloride salt are very broad and strong, often appearing as a broad band in this region.[8][9][10]
2960 - 2850C-H StretchStrongThe sp³ C-H stretching vibrations from the isopropyl group and the piperazine ring will appear in this region.[11]
~1600 - 1500N-H BendMediumThe bending vibrations of the N-H bonds are expected in this region.[8][12]
~1470 - 1370C-H BendMediumThe bending vibrations of the methyl and methylene groups will be present here.
Below 1300Fingerprint RegionComplexThis region will contain a complex pattern of C-N stretching and other skeletal vibrations that are unique to the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for MS Analysis

Sample Introduction and Ionization:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺ of the free base.[13][14]

Mass Analysis and Detection:

  • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • The detector records the abundance of each ion.

Predicted Mass Spectrum and Interpretation

For (R)-2-Isopropylpiperazine (free base, C₇H₁₆N₂), the molecular weight is 128.22 g/mol . In ESI-MS, the expected protonated molecular ion [M+H]⁺ would be at m/z 129.23.

Predicted Fragmentation Pattern: The fragmentation of piperazine derivatives is highly dependent on the substitution pattern.[1][3] Common fragmentation pathways involve cleavage of the piperazine ring and the loss of substituents.[1][13][15]

  • Loss of the isopropyl group: A significant fragment could arise from the loss of the isopropyl group (C₃H₇•), leading to a fragment ion at m/z 86.

  • Ring cleavage: Cleavage of the C-N bonds within the piperazine ring can lead to a variety of smaller fragment ions.[13] For instance, cleavage across the ring could produce fragments corresponding to ethylenediamine and its derivatives.

Predicted m/z Proposed Fragment
129[M+H]⁺
86[M - C₃H₇]⁺

Integrated Data Analysis for Structural Confirmation

The definitive structural elucidation of this compound relies on the synergistic interpretation of all spectroscopic data.

Data_Integration cluster_info Information Derived NMR NMR (¹H & ¹³C) Connectivity Connectivity & Stereochemistry NMR->Connectivity IR IR FunctionalGroups Functional Groups (N⁺-H, C-H) IR->FunctionalGroups MS MS MolWeight Molecular Weight & Fragmentation MS->MolWeight Structure Confirmed Structure: (R)-2-Isopropylpiperazine Dihydrochloride Connectivity->Structure FunctionalGroups->Structure MolWeight->Structure

Caption: Logical flow of integrated spectroscopic data for structural confirmation.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and unambiguous confirmation of the structure of this compound. The predicted spectra, based on established principles and data from related compounds, serve as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for the stringent quality control required in pharmaceutical research and development.

References

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (n.d.). Retrieved from [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed. (n.d.). Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018). Retrieved from [Link]

  • ¹H NMR spectra (aliphatic region with piperazine protons from 2.3–4.0... - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2 - ResearchGate. (n.d.). Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - NIH. (n.d.). Retrieved from [Link]

  • Spectroscopy Infrared Spectra. (n.d.). Retrieved from [Link]

  • IR: amines. (n.d.). Retrieved from [Link]

  • Interpreting IR Spectra - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

  • interpreting infra-red spectra - Chemguide. (n.d.). Retrieved from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Piperazine dihydrochloride - NIST WebBook. (n.d.). Retrieved from [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018). Retrieved from [Link]

  • 2-(Propan-2-yl)piperazine | C7H16N2 | CID 558976 - PubChem. (n.d.). Retrieved from [Link]

  • 2,5-Diisopropylpiperazine | C10H22N2 | CID 559805 - PubChem - NIH. (n.d.). Retrieved from [Link]

    • Infrared spectroscopy - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol - ResearchGate. (2023). Retrieved from [Link]

Sources

The Ascent of Chirality: A Technical Guide to the Discovery and Evolution of Chiral Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Nucleus - A Privileged Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its journey from a simple anthelmintic agent to a key component in a vast array of therapeutics is a compelling narrative of chemical ingenuity and a deepening understanding of pharmacology.[2] Initially introduced to medicine around 1950 for the treatment of roundworm and pinworm infections, the utility of the piperazine scaffold has expanded dramatically, now forming the core of drugs targeting a wide spectrum of diseases, including psychiatric disorders, allergies, cancer, and viral infections.[2][3] The unique physicochemical properties of the piperazine moiety, such as its basicity, solubility, and conformational flexibility, have made it an invaluable tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

This technical guide provides an in-depth exploration of the discovery and history of chiral piperazine derivatives. We will traverse the historical landscape from the early applications of achiral piperazines to the contemporary focus on stereochemically pure derivatives, driven by the recognition that chirality is a critical determinant of pharmacological activity. This guide will delve into the causality behind key experimental choices in the asymmetric synthesis of these vital compounds, present detailed, field-proven protocols, and visualize complex synthetic and biological pathways. Our aim is to provide researchers, scientists, and drug development professionals with a comprehensive and authoritative resource on this pivotal class of molecules.

The Historical Trajectory: From a Simple Vermifuge to Chiral Complexity

The story of piperazine in medicine began with its use as an anthelmintic, a drug that expels parasitic worms.[2] Its mechanism of action involves paralyzing the parasites, leading to their expulsion from the host.[2] For decades, piperazine-containing drugs were developed and used as racemic mixtures or achiral compounds. However, a paradigm shift occurred in drug development with the growing appreciation of stereochemistry's profound impact on drug-target interactions. It became increasingly clear that for chiral drugs, one enantiomer (the eutomer) is often responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. This realization spurred the development of technologies for asymmetric synthesis and chiral separation, paving the way for the era of single-enantiomer drugs.

The evolution of antihistamines provides a classic example of this transition. The first-generation H1 antihistamines, many of which contained a piperazine core, were effective but often caused sedation due to their ability to cross the blood-brain barrier and interact with other receptors. The development of second-generation antihistamines focused on increasing selectivity for the H1 receptor and reducing CNS penetration. A pivotal moment in this evolution was the development of levocetirizine, the active (R)-enantiomer of cetirizine. Levocetirizine exhibits a higher affinity for the H1 receptor and a better safety profile compared to the racemic mixture, illustrating the therapeutic advantage of using a single, active enantiomer.

This trend has permeated virtually all areas of drug discovery where piperazine derivatives are employed. In the realm of central nervous system (CNS) disorders, for instance, the precise three-dimensional arrangement of substituents on the piperazine ring is critical for selective interaction with specific neurotransmitter receptors.[5][6] This has driven the demand for robust and efficient methods for the asymmetric synthesis of chiral piperazine derivatives, a topic we will explore in detail in the following sections.

Asymmetric Synthesis of Chiral Piperazine Derivatives: A Methodological Deep Dive

The quest for enantiomerically pure chiral piperazines has led to the development of a diverse array of synthetic strategies. The choice of a particular method is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. Here, we provide an in-depth look at some of the most influential and widely adopted methodologies, complete with mechanistic insights and detailed experimental protocols.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

A powerful and direct approach to chiral piperazines is the asymmetric hydrogenation of prochiral pyrazines. This method has gained significant traction due to its high efficiency and enantioselectivity. A key breakthrough in this area has been the use of iridium catalysts bearing chiral phosphine ligands.

Causality Behind the Experimental Choice: The aromaticity of the pyrazine ring makes its reduction challenging. Activation of the pyrazine ring is therefore a crucial first step. This is often achieved by N-alkylation to form a pyrazinium salt, which is more susceptible to hydrogenation. The choice of an iridium catalyst, particularly with a chiral diphosphine ligand, is predicated on its ability to effectively coordinate with the pyrazinium salt and facilitate the stereoselective addition of hydrogen.

Mechanistic Insights: The catalytic cycle is believed to involve the coordination of the iridium catalyst to the pyrazinium salt. The chiral ligand environment then directs the delivery of hydrogen to one face of the C=N double bonds, leading to the formation of a chiral tetrahydropyrazine intermediate. Subsequent reduction of the remaining double bond affords the desired chiral piperazine.

Experimental Protocol: General Procedure for Ir-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts

  • Step 1: Preparation of the Pyrazinium Salt: To a solution of the substituted pyrazine (1.0 mmol) in dichloromethane (5.0 mL) is added the alkylating agent (e.g., benzyl bromide, 1.2 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the pyrazinium salt.

  • Step 2: Asymmetric Hydrogenation: In a glovebox, a mixture of the pyrazinium salt (0.5 mmol), [Ir(COD)Cl]₂ (0.005 mmol, 1 mol %), and the chiral diphosphine ligand (e.g., (R)-SynPhos, 0.011 mmol, 2.2 mol %) in a solvent such as methanol or dichloromethane (5 mL) is placed in an autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 30 °C) for a set time (e.g., 24 hours).

  • Step 3: Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the enantiomerically enriched piperazine derivative. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Quantitative Data Summary: Ir-Catalyzed Asymmetric Hydrogenation

EntrySubstrateLigandSolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
1N-Benzyl-2-methylpyrazinium bromide(R)-SynPhosMeOH5030249596
2N-Benzyl-2-phenylpyrazinium bromide(R)-MeO-BIPHEPCH₂Cl₂5030249294
3N-Benzyl-2,5-dimethylpyrazinium bromide(R)-SegPhosMeOH5030249092 (cis)

Data is representative and compiled from various literature sources for illustrative purposes.

Visualization of the Catalytic Cycle:

G cluster_cycle Catalytic Cycle Pyrazinium Pyrazinium Salt Complex [Ir(L*)(Pyrazinium)]+ Pyrazinium->Complex + [Ir(L*)]+ Ir_cat [Ir(L*)]+ Hydride_Complex [Ir(H)₂(L*)(Pyrazinium)]+ Complex->Hydride_Complex + H₂ H2 H₂ Reduction1 First Reduction (Tetrahydropyrazine) Hydride_Complex->Reduction1 - H⁺ Reduction2 Second Reduction (Chiral Piperazine) Reduction1->Reduction2 + H₂ Reduction2->Ir_cat Regeneration of Catalyst Product Chiral Piperazine Reduction2->Product Product->Ir_cat Release of Product caption Ir-Catalyzed Asymmetric Hydrogenation.

Caption: Catalytic cycle for the Ir-catalyzed asymmetric hydrogenation of pyrazinium salts.

Palladium-Catalyzed Asymmetric Carboamination

Another highly effective strategy for the construction of chiral piperazines is the palladium-catalyzed intramolecular carboamination of unsaturated amines. This method allows for the formation of two new bonds and up to two stereocenters in a single step.

Causality Behind the Experimental Choice: This approach is particularly valuable for the synthesis of C-substituted piperazines, a class of compounds that remains relatively underexplored in medicinal chemistry.[1] The choice of a palladium catalyst is crucial, as it can effectively catalyze both the C-N bond formation and the C-C bond formation required for the cyclization. The use of chiral ligands on the palladium center allows for the control of the stereochemistry of the newly formed chiral centers.

Mechanistic Insights: The catalytic cycle is generally believed to initiate with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes intramolecular aminopalladation of the alkene, forming a new C-Pd bond and a C-N bond. Subsequent reductive elimination furnishes the piperazine product and regenerates the Pd(0) catalyst. The stereochemical outcome is controlled by the chiral ligand, which influences the facial selectivity of the aminopalladation step.[7]

Experimental Protocol: General Procedure for Pd-Catalyzed Asymmetric Carboamination

  • Step 1: Substrate Synthesis: The unsaturated amine substrate is typically prepared from a commercially available chiral amino acid in a few synthetic steps.

  • Step 2: Cyclization Reaction: To a solution of the unsaturated amine (1.0 mmol) and an aryl bromide (1.1 mmol) in a solvent such as toluene is added a base (e.g., NaOtBu, 1.2 mmol). The mixture is degassed, and then a palladium catalyst precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol %) and a chiral phosphine ligand (e.g., (R)-BINAP, 0.022 mmol, 2.2 mol %) are added. The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Step 3: Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the chiral piperazine derivative. The enantiomeric and diastereomeric purity are determined by chiral HPLC and NMR spectroscopy, respectively.[8]

Quantitative Data Summary: Pd-Catalyzed Asymmetric Carboamination

EntrySubstrateAryl HalideLigandBaseTemp (°C)Yield (%)dree (%)
1N-Allyl-N'-(p-tolyl)ethylenediamine4-Bromotoluene(R)-BINAPNaOtBu10085>20:198
2N-Allyl-N'-(phenyl)ethylenediamineBromobenzene(S)-Tol-BINAPK₃PO₄908215:197
3N-Crotyl-N'-(phenyl)ethylenediamine4-Chlorobenzonitrile(R)-DTBM-SEGPHOSCs₂CO₃11078>20:199

Data is representative and compiled from various literature sources for illustrative purposes.

Visualization of the Catalyic Cycle:

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L* OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)(X)L* OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine_Substrate Amine Substrate Amine_Substrate->Ligand_Exchange Amido_Complex Ar-Pd(II)(NR₂)L* Ligand_Exchange->Amido_Complex Aminopalladation Intramolecular Aminopalladation Amido_Complex->Aminopalladation Cyclized_Intermediate Cyclized Pd(II) Intermediate Aminopalladation->Cyclized_Intermediate Reductive_Elimination Reductive Elimination Cyclized_Intermediate->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Chiral Piperazine Reductive_Elimination->Product caption Pd-Catalyzed Asymmetric Carboamination.

Caption: Catalytic cycle for the Pd-catalyzed asymmetric carboamination.

Chiral Piperazine Derivatives in Action: Impact on Drug Discovery

The availability of robust methods for the asymmetric synthesis of chiral piperazines has had a profound impact on drug discovery, enabling the development of more selective and efficacious therapeutic agents. Many of these drugs target the central nervous system, where the precise stereochemical presentation of the pharmacophore is paramount for receptor binding and downstream signaling.

Case Study 1: Vortioxetine - A Multimodal Antidepressant

Vortioxetine is a novel antidepressant with a complex mechanism of action.[9] It is a serotonin (5-HT) reuptake inhibitor, but it also acts as an agonist at 5-HT₁ₐ receptors, a partial agonist at 5-HT₁ₑ receptors, and an antagonist at 5-HT₃, 5-HT₁ₔ, and 5-HT₇ receptors.[10][11] This multimodal activity is thought to contribute to its efficacy in treating major depressive disorder. The synthesis of vortioxetine involves the coupling of a chiral piperazine derivative with a substituted aryl sulfide.[12][13]

Signaling Pathway Visualization:

G cluster_pathway Vortioxetine Mechanism of Action Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibition HT1A 5-HT1A Receptor Vortioxetine->HT1A Agonism HT3 5-HT3 Receptor Vortioxetine->HT3 Antagonism HT7 5-HT7 Receptor Vortioxetine->HT7 Antagonism Synaptic_Cleft Synaptic Cleft (Increased 5-HT) SERT->Synaptic_Cleft Blocks Reuptake Postsynaptic_Neuron Postsynaptic Neuron HT1A->Postsynaptic_Neuron Modulates Signaling HT3->Postsynaptic_Neuron Modulates Signaling HT7->Postsynaptic_Neuron Modulates Signaling Synaptic_Cleft->Postsynaptic_Neuron Increased Signaling Antidepressant_Effect Antidepressant Effect Postsynaptic_Neuron->Antidepressant_Effect caption Mechanism of action of Vortioxetine.

Caption: Simplified signaling pathway of Vortioxetine's multimodal action.

Case Study 2: Levocetirizine - A Selective H1 Antihistamine

As mentioned earlier, levocetirizine is the (R)-enantiomer of cetirizine and a potent and selective H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria. The synthesis of levocetirizine often starts from a chiral precursor, highlighting the importance of stereocontrol from the outset.

Experimental Protocol: Synthesis of Levocetirizine

A common synthetic route to levocetirizine involves the reaction of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-chloroethoxyacetic acid or its derivatives.[14][15]

  • Step 1: (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine is dissolved in a suitable solvent such as acetonitrile or toluene.

  • Step 2: A base, for example, potassium carbonate or triethylamine, is added to the mixture.

  • Step 3: A solution of a 2-chloroethoxyacetic acid derivative (e.g., the ethyl ester) is added dropwise to the reaction mixture at an elevated temperature.

  • Step 4: The reaction is monitored by TLC or HPLC until completion.

  • Step 5: The reaction mixture is worked up by filtration to remove inorganic salts, and the solvent is evaporated.

  • Step 6: The resulting ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield levocetirizine.

  • Step 7: The final product is purified by recrystallization.

Case Study 3: Clozapine and Buspirone - Modulators of CNS Neurotransmission

Clozapine, an atypical antipsychotic, and buspirone, an anxiolytic, are further examples of piperazine-containing drugs that interact with multiple neurotransmitter systems in the CNS.[16][17][18] Clozapine exhibits a complex pharmacology, acting as an antagonist at dopamine D₂, serotonin 5-HT₂ₐ, adrenergic, cholinergic, and histaminergic receptors.[19] Buspirone's anxiolytic effects are primarily mediated through its partial agonism at 5-HT₁ₐ receptors.[3][20] The development of chiral analogs of these drugs is an active area of research, with the goal of improving their selectivity and reducing side effects.

Visualization of Clozapine's Multi-Receptor Interactions:

G cluster_pathway Clozapine's Receptor Antagonism Clozapine Clozapine D2 Dopamine D2 Receptor Clozapine->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Clozapine->HT2A Antagonism Adrenergic Adrenergic Receptors Clozapine->Adrenergic Antagonism Cholinergic Cholinergic Receptors Clozapine->Cholinergic Antagonism Histaminergic Histaminergic Receptors Clozapine->Histaminergic Antagonism Antipsychotic_Effect Antipsychotic Effect D2->Antipsychotic_Effect HT2A->Antipsychotic_Effect Side_Effects Side Effects Adrenergic->Side_Effects Cholinergic->Side_Effects Histaminergic->Side_Effects caption Clozapine's interaction with multiple receptors.

Caption: A simplified diagram illustrating Clozapine's antagonist activity at various CNS receptors.

Conclusion and Future Perspectives

The journey of piperazine derivatives from simple, achiral molecules to complex, stereochemically defined therapeutic agents is a testament to the progress in synthetic organic chemistry and our ever-evolving understanding of drug-receptor interactions. The development of robust and efficient asymmetric syntheses for chiral piperazines has unlocked a vast and previously inaccessible chemical space, enabling the design of drugs with improved potency, selectivity, and safety profiles.

Looking ahead, the field of chiral piperazine derivatives is poised for further innovation. The development of novel catalytic systems for asymmetric synthesis will continue to be a major focus, with an emphasis on sustainability and atom economy. Furthermore, the exploration of new biological targets for chiral piperazine-containing molecules will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. As our ability to precisely control the three-dimensional structure of molecules advances, so too will our capacity to design and develop the next generation of life-saving medicines, with chiral piperazines undoubtedly playing a central role in this exciting future.

References

  • Buspirone: review of its pharmacology and current perspectives on its mechanism of action. PubMed. [Link]

  • What is the mechanism of action of clozapine? - Dr.Oracle. (2025-10-29). [Link]

  • Mechanism of Action (MOA) | TRINTELLIX (vortioxetine). [Link]

  • Buspirone - Wikipedia. [Link]

  • Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC - PubMed Central. [Link]

  • A Focus on Vortioxetine - Mechanism of Action and Efficacy - Psych Scene Hub. (2017-10-27). [Link]

  • Vortioxetine - Wikipedia. [Link]

  • What is the mechanism of Clozapine? - Patsnap Synapse. (2024-07-17). [Link]

  • What is the mechanism of Vortioxetine Hydrobromide? - Patsnap Synapse. (2024-07-17). [Link]

  • Clozapine - StatPearls - NCBI Bookshelf. (2023-11-10). [Link]

  • Buspirone | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

  • BuSpar - accessdata.fda.gov. [Link]

  • Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • A New and Practical Synthesis of Vortioxetine Hydrobromide. (2015-04-13). [Link]

  • Buspirone - StatPearls - NCBI Bookshelf - NIH. [Link]

  • The mechanism of action of clozapine - PubMed. (2025-02-13). [Link]

  • Preparation and Evaluation of Long-Acting Injectable Levocetirizine Prodrug Formulation. (2025-06-21). [Link]

  • Synthesis of Levocetirizine - Semantic Scholar. [Link]

  • Synthesis of Vortioxetine Hydrobromide - 中国医药工业杂志. (2014-04-10). [Link]

  • EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • Asymmetric Synthesis of Chiral Piperazines - R Discovery - Researcher.Life. (2007-10-23). [Link]

  • CN103351361A - Levocetirizine preparation method and levocetirizine dihydrochloride preparation method - Google P
  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2‑a]pyrazinium Salts - Organic Letters - ACS Figshare. [Link]

  • Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PubMed. [Link]

  • US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google P
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - Organic Chemistry Portal. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC - NIH. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters - ACS Publications. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • A concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions - PubMed. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed Central. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PubMed Central. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.. [Link]

  • Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC - NIH. [Link]

  • An evolving role of piperazine moieties in drug design and discovery - PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

  • Piperazine - Wikipedia. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines - Sci-Hub. [Link]

  • WO2002044142A2 - Piperazine derivatives, their preparation and their use for treating central nervous system (cns)
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. (2025-08-08). [Link]

  • [Ir(P-OP)]-catalyzed asymmetric hydrogenation of diversely substituted C N-containing heterocycles. - Semantic Scholar. [Link]

Sources

Pharmacological profile of piperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of Piperazine Compounds

Authored by: A Senior Application Scientist

Foreword: The Piperazine Core - A Privileged Scaffold in Modern Pharmacology

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] It is recognized as a "privileged scaffold," a structural motif that is a component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3] This guide elucidates the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that make piperazine an indispensable tool in drug design and development.[1]

The widespread adoption of this moiety stems from its unique and tunable characteristics. As a diprotic base, piperazine has two distinct pKa values (5.35 and 9.73 at 25°C), allowing it to be protonated under physiological conditions.[4][5] This basicity is crucial for forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics, thereby boosting bioavailability.[1][6] The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating strong, specific interactions with biological targets.[1][7] Structurally, the piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable framework for orienting key pharmacophoric groups toward their binding sites.[4][5][6]

This guide provides an in-depth exploration of the pharmacological profile of piperazine-containing compounds, organized by their primary therapeutic applications. We will dissect their mechanisms of action, explore structure-activity relationships (SAR), and present detailed experimental workflows relevant to their study, offering researchers and drug development professionals a comprehensive resource.

Part 1: Core Pharmacokinetic (ADME) Profile

A primary reason for incorporating the piperazine scaffold is to modulate and improve a drug candidate's pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion) properties.[8] Its inherent polarity often enhances solubility, a critical factor for oral absorption.[1]

Absorption : Piperazine and its salts are readily absorbed from the gastrointestinal tract.[9][10] Distribution : It is widely distributed throughout the body.[11] Metabolism : A significant portion of piperazine is metabolized in the liver, with studies suggesting approximately 25% of a dose undergoes biotransformation.[12] The metabolism primarily involves cytochrome P450 (CYP) enzymes.[12] Excretion : The primary route of elimination is via the urine, with a substantial fraction of the parent drug and its metabolites being excreted within the first 24 hours.[9][12][13]

Table 1: General Pharmacokinetic Parameters of Piperazine
Pharmacokinetic ParameterValueRationale & Significance
Time to Peak (Tmax) 1.8 - 4 hours[12]Indicates rapid absorption from the GI tract, allowing for a relatively quick onset of action for acute conditions.
Protein Binding 60 - 70%[4][12]Moderate protein binding means a significant fraction of the drug is free to interact with its target receptors.
Metabolism ~25% in the liver[12]A lower metabolic rate can lead to a more predictable dosing regimen and fewer drug-drug interactions involving metabolic pathways.
Elimination Half-Life (t½) Highly variable[12]Varies significantly depending on the specific derivatives and patient factors.
Primary Excretion Route Urine[9][12][13]Renal excretion is dominant. Dose adjustments may be necessary for patients with impaired kidney function.

Part 2: Major Pharmacological Classes & Mechanisms of Action

The versatility of the piperazine scaffold has enabled its application across numerous therapeutic areas.[14][15]

Anthelmintic Agents

Historically, piperazine was one of the first effective treatments for parasitic worm infections like roundworm (ascariasis) and pinworm (enterobiasis).[4][16]

Mechanism of Action

Piperazine's anthelmintic effect is not by killing the parasite, but by inducing a flaccid paralysis.[9][17] It acts as an agonist at the inhibitory gamma-aminobutyric acid (GABA) receptors on the parasite's muscle cells.[4][10] This mimics the action of the native neurotransmitter GABA, leading to an influx of chloride ions and hyperpolarization of the cell membrane.[10] This state of hyperpolarization makes the muscle cells unresponsive to excitatory signals, resulting in paralysis. The paralyzed worms lose their grip on the intestinal wall and are subsequently expelled from the host's body by natural peristaltic action.[10][17] The selectivity for the parasite is due to vertebrates using GABA primarily in the CNS, and the isoform of the helminth GABA receptor differs from that of vertebrates.[4][17]

G Piperazine Piperazine GABA_R GABA Receptor (Helminth Neuromuscular Junction) Piperazine->GABA_R Acts as Agonist Cl_Channel Chloride (Cl⁻) Channel Opening GABA_R->Cl_Channel Activates Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Leads to Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Causes Expulsion Expulsion from Host Paralysis->Expulsion Results in

Mechanism of action for piperazine as an anthelmintic agent.
Therapeutic Use and Formulations

Commonly used as piperazine citrate or piperazine adipate to improve stability and solubility.[4][18][19] While effective, its use has diminished in some regions in favor of newer anthelmintics with broader spectrums of activity.

Central Nervous System (CNS) Agents

Piperazine is a key structural feature in many drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[20][21] These derivatives often modulate monoamine neurochemical pathways.[20][21]

2.2.1 Antipsychotics

Many atypical antipsychotics incorporate a piperazine ring. This moiety often serves as a scaffold to correctly position an aryl group for optimal interaction with dopamine (D2) and serotonin (5-HT) receptors.[1]

Mechanism of Action: A primary mechanism for many antipsychotics is the antagonism of the D2 receptor in the mesolimbic pathway. By blocking this receptor, these drugs reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.

G Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (Postsynaptic) Dopamine->D2_Receptor Binds & Activates Arylpiperazine Arylpiperazine Drug (e.g., Olanzapine) Arylpiperazine->D2_Receptor Blocks (Antagonist) Signal Downstream Signaling (Adenylyl Cyclase ↓) D2_Receptor->Signal Modulates Effect Reduction of Psychotic Symptoms Signal->Effect Leads to

Antipsychotic drug action via D2 receptor antagonism.

Structure-Activity Relationship (SAR): The nature of the substituent on the second nitrogen of the piperazine ring is critical. For example, in drugs like olanzapine and clozapine, the piperazine is part of a larger heterocyclic system, which defines its receptor binding profile.[1][20] Modifications can fine-tune the balance between D2 and 5-HT2A receptor antagonism, which is thought to reduce the risk of extrapyramidal side effects.

2.2.2 Antidepressants and Anxiolytics

Piperazine derivatives like vortioxetine and buspirone are used to treat depression and anxiety.[20] Their mechanism often involves complex interactions with multiple serotonin receptor subtypes. For instance, buspirone is a 5-HT1A receptor partial agonist.

Antihistamines

Second-generation antihistamines, such as cetirizine and hydroxyzine, are piperazine derivatives.[22] They are used to treat allergies, chronic urticaria, and pruritis.[23]

Mechanism of Action: These drugs are inverse agonists of the histamine H1 receptor.[23] By binding to and stabilizing the inactive conformation of the H1 receptor, they prevent histamine from binding and initiating the downstream signaling that leads to allergic symptoms like vasodilation and smooth muscle contraction.[23]

Oncology Agents

In modern cancer therapy, the piperazine scaffold is integral to many targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[1]

Mechanism of Action: In TKIs like Imatinib, the piperazine ring often serves two roles. First, it acts as a versatile linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase.[1] Second, its basicity can be leveraged to form a crucial salt bridge with acidic residues (e.g., aspartate) in the hinge region of the kinase, anchoring the drug in place.[1]

Structure-Activity Relationship (SAR): SAR studies are critical in this class. For instance, the N-methylation of the distal piperazine nitrogen in Imatinib is essential for its cellular uptake and activity against the BCR-Abl kinase.[1]

Part 3: Key Experimental Protocols & Workflows

To characterize the pharmacological profile of novel piperazine compounds, a series of standardized assays are employed. The following protocols are representative of workflows used in drug discovery.

Experimental Workflow: Drug Candidate Screening

The discovery of new piperazine-based drugs follows a logical progression from initial screening to lead optimization. This workflow ensures that only the most promising compounds advance, saving time and resources.

G Library Piperazine Derivative Library Synthesis HTS High-Throughput Screening (e.g., Receptor Binding Assay) Library->HTS Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Functional Functional Assays (Agonist/Antagonist) Hit_ID->Functional Lead_Opt Lead Optimization (SAR Studies) Functional->Lead_Opt Lead_Opt->Library Iterative Synthesis ADME In Vitro ADME/Tox (Solubility, Permeability, CYP) Lead_Opt->ADME In_Vivo In Vivo Efficacy & Pharmacokinetic Studies ADME->In_Vivo

General workflow for the discovery of piperazine-based drug candidates.
Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system to determine the affinity (Ki) of a test compound for a specific receptor (e.g., Dopamine D2).

Objective: To quantify the binding affinity of a novel piperazine derivative by measuring its ability to displace a known high-affinity radioligand from the target receptor.

Materials:

  • Cell membranes expressing the human D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Test piperazine compound (dissolved in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Compound Preparation: Perform a serial dilution of the test piperazine compound in the assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of buffer, 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd), and 100 µL of receptor membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol), 50 µL of [³H]-Spiperone, and 100 µL of receptor membranes. This step is critical for trustworthiness; it defines the baseline against which specific binding is measured.

    • Test Compound: Add 50 µL of each dilution of the test piperazine compound, 50 µL of [³H]-Spiperone, and 100 µL of receptor membranes.

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters 3 times with ice-cold assay buffer to remove any remaining unbound ligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 4: Adverse Effects & Toxicity

While therapeutically beneficial, piperazine and its derivatives are not without potential side effects. The parent compound, when used as an anthelmintic, can cause gastrointestinal discomfort (nausea, vomiting, abdominal pain), and less commonly, neurological effects like dizziness and headache.[16][24][25] Allergic reactions, though rare, can also occur.[24]

For piperazine derivatives, the adverse effect profile is highly dependent on the therapeutic class and the specific drug's receptor interaction profile.

  • Antipsychotics: Can lead to extrapyramidal symptoms, metabolic changes, and sedation.

  • Antihistamines: Drowsiness and dry mouth are common side effects.[23]

  • General: Patients with pre-existing kidney or liver disease may have an increased risk of side effects due to impaired drug clearance.[25][26]

Conclusion

The piperazine scaffold is a testament to the power of a privileged structure in medicinal chemistry.[2][3] Its favorable physicochemical and pharmacokinetic properties have made it a recurring theme in successful drug design.[1][8] By serving as a versatile and synthetically tractable core, it enables the precise positioning of pharmacophores to interact with a wide array of biological targets, from parasitic ion channels to human CNS receptors and oncogenic kinases. The ability to fine-tune potency, selectivity, and ADME properties through strategic modification of the piperazine ring ensures its continued prominence in the development of future therapeutics.[1][27]

References

  • Piperazine - Wikipedia.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • The Role of Piperazine Deriv
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Role of piperazine scaffolds in medicinal chemistry - Benchchem.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed.
  • What are the side effects of Piperazine?
  • Piperazine: Structure, Uses, Side Effects & Role in Carbon Capture - Vedantu.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Piperazine derivatives for therapeutic use: a p
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.
  • Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers - Benchchem.
  • Piperazine & Derivatives - Adani Pharmachem Priv
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchG
  • Piperazine synthesis - Organic Chemistry Portal.
  • Piperazine (C4H10N2) properties.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchG
  • The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem.
  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube.
  • Piperazine (oral route) - Side effects & dosage - Mayo Clinic.
  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH.
  • Side effects of Piperazine citr
  • Piperazine salts: Human health tier II assessment.
  • Piperazine: Uses, Dosage, Side Effects and More | MIMS Philippines.
  • Piperazine citrate – Precaution or adverse effects you should know about - apismedicine.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar.
  • What is the mechanism of Piperazine?
  • piperazine structure - HPMC manufacturer - Cellulose ethers.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names - RxList.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience.
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchG
  • What Are the Pharmacological Properties and Applic
  • Piperazine - chemeurope.com.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University.
  • MRL - Piperazine Summary Report (3) - European Medicines Agency.
  • (PDF)

Sources

Methodological & Application

Application Notes and Protocols: (R)-2-Isopropylpiperazine Dihydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Use of Chiral Auxiliaries in Modern Organic Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the realm of pharmaceutical development where the biological activity of a molecule is often intrinsically linked to its stereochemistry. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for controlling the stereochemical outcome of a reaction.[1] By temporarily attaching a chiral molecule to a prochiral substrate, one can induce facial selectivity in subsequent transformations, leading to the preferential formation of one diastereomer over another. The auxiliary is then cleaved and ideally recovered, having served its purpose of transferring its chirality to the substrate.

While a variety of chiral auxiliaries are well-established, the exploration of new scaffolds continues to be an active area of research, driven by the need for improved selectivity, broader substrate scope, and more efficient cleavage conditions. This document outlines the prospective application of (R)-2-Isopropylpiperazine dihydrochloride as a novel chiral auxiliary. Its C2-symmetric backbone and the steric influence of the isopropyl group present a compelling structural motif for inducing high levels of diastereoselectivity in a range of asymmetric transformations. Although direct literature precedent for its use is nascent, this guide provides a scientifically grounded framework for its application in the diastereoselective alkylation of carboxylic acid derivatives, based on well-established principles of enolate chemistry.

Proposed Application: Diastereoselective Alkylation of Carboxylic Acids

A primary application for a chiral amine auxiliary is in the diastereoselective alkylation of carbonyl compounds. By forming a chiral amide with a carboxylic acid, (R)-2-Isopropylpiperazine can be used to direct the approach of an electrophile to the corresponding enolate.

Conceptual Workflow

The overall strategy involves three key stages:

  • Attachment: Coupling of a prochiral carboxylic acid with (R)-2-Isopropylpiperazine to form a chiral diamide.

  • Diastereoselective Alkylation: Formation of a lithium enolate and subsequent reaction with an electrophile.

  • Cleavage and Recovery: Hydrolysis of the amide bonds to release the enantioenriched carboxylic acid and recovery of the chiral auxiliary.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Cleavage & Recovery A Prochiral Carboxylic Acid C Chiral Diamide Intermediate A->C B This compound B->C D Lithium Enolate Formation (LDA, -78°C) C->D F Alkylated Diamide (Diastereomeric Mixture) D->F E Electrophile (R-X) E->F G Hydrolysis F->G H Enantioenriched Carboxylic Acid G->H I Recovered (R)-2-Isopropylpiperazine G->I

Figure 1: Conceptual workflow for the use of (R)-2-Isopropylpiperazine as a chiral auxiliary in diastereoselective alkylation.

Experimental Protocols

The following protocols are proposed based on established methodologies for the diastereoselective alkylation of chiral amides. Researchers should consider these as a starting point and may need to optimize conditions for specific substrates and electrophiles.

Protocol 1: Synthesis of the N,N'-Diacyl-(R)-2-isopropylpiperazine

Objective: To attach the prochiral carboxylic acid to the chiral auxiliary.

Rationale: The formation of a stable amide bond is crucial for the subsequent stereocontrolled transformations. The use of a standard coupling agent like DCC (dicyclohexylcarbodiimide) with an activator such as HOBt (hydroxybenzotriazole) is a reliable method for this purpose. The dihydrochloride salt of the piperazine must be neutralized in situ with a non-nucleophilic base.

Materials:

  • This compound

  • Carboxylic acid (e.g., propanoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Suspend the solid in anhydrous DCM.

  • Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise. Stir for 15 minutes to neutralize the hydrochloride salt.

  • In a separate flask, dissolve the carboxylic acid (2.2 eq) and HOBt (2.2 eq) in anhydrous DCM.

  • Add the carboxylic acid/HOBt solution to the piperazine solution at 0 °C.

  • Add a solution of DCC (2.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure chiral diamide.

Protocol 2: Diastereoselective Enolate Alkylation

Objective: To perform the stereoselective alkylation of the chiral diamide.

Rationale: The formation of a rigid, chelated lithium enolate is key to achieving high diastereoselectivity. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base suitable for this purpose. The reaction is performed at low temperatures (-78 °C) to maintain kinetic control and enhance selectivity. The bulky isopropyl group on the piperazine ring is expected to effectively block one face of the enolate, directing the incoming electrophile to the opposite face.

Materials:

  • N,N'-Diacyl-(R)-2-isopropylpiperazine

  • Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)

  • Alkyl halide (electrophile, e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve the chiral diamide (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA solution (2.2 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (2.5 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after cleavage of the auxiliary.

G cluster_0 Enolate Formation and Alkylation cluster_1 Stereochemical Rationale A Chiral Diamide B LDA, THF, -78°C A->B Deprotonation C Chelated Lithium Enolate B->C E Alkylated Product C->E Facially Biased Attack D Electrophile (R'-X) D->E Rationale The isopropyl group sterically hinders the 'top' face of the enolate. The electrophile preferentially attacks the less hindered 'bottom' face.

Figure 2: Rationale for diastereoselective alkylation.

Protocol 3: Auxiliary Cleavage and Recovery

Objective: To release the enantioenriched carboxylic acid and recover the chiral auxiliary.

Rationale: Harsh acidic or basic hydrolysis is a common method for cleaving amide bonds. The choice of conditions will depend on the stability of the final product. The water-soluble nature of the protonated piperazine auxiliary allows for a straightforward separation from the organic product.

Materials:

  • Alkylated diamide

  • 6 M Hydrochloric acid

  • Diethyl ether

  • 1 M Sodium hydroxide

Procedure:

  • Dissolve the alkylated diamide in a mixture of THF and 6 M HCl.

  • Heat the mixture at reflux for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, extract the mixture with diethyl ether (3x) to separate the enantioenriched carboxylic acid.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude carboxylic acid, which can be further purified.

  • The aqueous layer contains the this compound. To recover the auxiliary, basify the aqueous layer with 1 M NaOH until pH > 12.

  • Extract the free base into dichloromethane (3x).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to recover the chiral auxiliary. The auxiliary can be converted back to the dihydrochloride salt for storage if desired.

Hypothetical Data and Performance

The following table presents hypothetical data for the diastereoselective alkylation of the dipropionyl derivative of (R)-2-isopropylpiperazine with various electrophiles. This data is intended to be illustrative of the potential of this chiral auxiliary.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide2-Benzylpropanoic acid8595:5
2Iodomethane2-Methylpropanoic acid9092:8
3Allyl bromide2-Allylpropanoic acid8294:6
4Ethyl iodide2-Ethylpropanoic acid8893:7

Conclusion

This compound represents a promising, yet underexplored, chiral auxiliary for asymmetric synthesis. The protocols and rationale presented in this guide provide a solid foundation for its application in the diastereoselective alkylation of carboxylic acids. The C2 symmetry, steric bulk, and potential for high recovery make it an attractive candidate for further investigation by researchers in both academic and industrial settings. Future work should focus on the experimental validation of these protocols, expansion to other asymmetric transformations such as aldol and Michael additions, and a more detailed investigation into the conformational analysis of the key enolate intermediates.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 2019. [Link]

  • Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. Journal of the American Chemical Society, 2017. [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

  • Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. ACS Combinatorial Science, 2012. [Link]

Sources

Application Notes and Protocols for Chiral Resolution with (R)-2-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chiral resolution of racemic acidic compounds utilizing (R)-2-Isopropylpiperazine dihydrochloride. The document delineates the fundamental principles of diastereomeric salt crystallization, offers a detailed, step-by-step protocol for laboratory execution, and presents a structured approach to optimizing resolution conditions. Authored for researchers, scientists, and professionals in drug development, this guide explains the causality behind experimental choices, ensuring a robust and reproducible methodology. It integrates field-proven insights with foundational scientific principles to empower users in achieving high enantiomeric purity.

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical sciences and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological, toxicological, and physiological properties. Consequently, the production of enantiomerically pure compounds is a critical objective in drug development and other fields.

Chiral resolution via diastereomeric salt formation remains a widely employed and scalable method for separating enantiomers from a racemic mixture.[1][2] This technique capitalizes on the reaction between a racemic compound and an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess distinct physical properties, such as solubility, which allows for their separation through methods like fractional crystallization.[3][4]

This compound is a chiral resolving agent that has proven effective for the resolution of various acidic compounds. Its rigid piperazine ring and the presence of a chiral center at the 2-position, substituted with an isopropyl group, provide a well-defined three-dimensional structure conducive to forming diastereomeric salts with significant differences in their crystal lattice energies and, consequently, their solubilities. Piperazine derivatives are a significant class of compounds in medicinal chemistry, often contributing to the bioactivity of therapeutic agents.[5][6][7][8]

This guide will provide a detailed protocol for utilizing this compound as a resolving agent, with a focus on the practical aspects of experimental design, execution, and analysis.

The Principle of Diastereomeric Salt Resolution

The cornerstone of this chiral resolution method is the conversion of a pair of enantiomers, which are physically indistinguishable in an achiral environment, into a pair of diastereomers with different physical properties. The process can be conceptually broken down as follows:

  • Salt Formation: A racemic mixture of a chiral acid, denoted as (R/S)-Acid, is reacted with an enantiomerically pure resolving agent, in this case, (R)-2-Isopropylpiperazine. This acid-base reaction results in the formation of two diastereomeric salts:

    • [(R)-Acid]•[(R)-2-Isopropylpiperazine]

    • [(S)-Acid]•[(R)-2-Isopropylpiperazine]

  • Differential Solubility: Due to the different spatial arrangements of the constituent ions, these two diastereomeric salts will have different crystal packing efficiencies and solvation energies. This difference manifests as a disparity in their solubility in a given solvent system.[3]

  • Fractional Crystallization: By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively crystallized from the solution.

  • Isolation and Liberation: The crystallized, diastereomerically enriched salt is then isolated by filtration. Subsequently, the resolved acid enantiomer is liberated from the resolving agent, typically by treatment with a strong acid or base, which regenerates the chiral resolving agent for potential recycling.[9]

The success of this technique hinges on the magnitude of the solubility difference between the two diastereomeric salts. This, in turn, is influenced by the specific structures of the acid and the resolving agent, as well as the choice of solvent and other crystallization conditions.

Experimental Protocol: Chiral Resolution of a Racemic Acid

This section provides a detailed, step-by-step methodology for the chiral resolution of a generic racemic acidic compound using this compound.

Materials and Equipment
  • Racemic Acid: The acidic compound to be resolved.

  • This compound: The chiral resolving agent.

  • Solvents: A range of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof).

  • Acids and Bases: For liberation of the resolved enantiomer and recovery of the resolving agent (e.g., hydrochloric acid, sodium hydroxide).

  • Standard Laboratory Glassware: Erlenmeyer flasks, beakers, graduated cylinders, round-bottom flasks.

  • Heating and Stirring Apparatus: Magnetic stir plate with heating capabilities.

  • Filtration Equipment: Buchner funnel, filter paper, vacuum flask.

  • Analytical Instrumentation:

    • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) system for determining enantiomeric excess.[10][11]

    • Polarimeter for measuring optical rotation.[10]

    • Nuclear Magnetic Resonance (NMR) spectrometer, potentially with chiral shift reagents, for structural confirmation and purity analysis.[10][12]

    • Melting point apparatus.

Preliminary Screening for Optimal Conditions

The selection of an appropriate solvent system and the molar ratio of the resolving agent are critical for successful resolution. A preliminary small-scale screening is highly recommended.

Methodology:

  • Solvent Selection: In a series of test tubes or small vials, dissolve a small, fixed amount of the racemic acid in various solvents.

  • Addition of Resolving Agent: To each of these solutions, add a stoichiometric equivalent (or a slight excess) of this compound. It is often necessary to first neutralize the dihydrochloride salt with a suitable base (e.g., sodium hydroxide) to generate the free base of (R)-2-Isopropylpiperazine in situ or beforehand.

  • Observation: Gently warm the mixtures to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath. Observe for the formation of a crystalline precipitate.

  • Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Determine the diastereomeric excess (d.e.) and, after liberation of the acid, the enantiomeric excess (e.e.) using an appropriate analytical method like chiral HPLC.

  • Selection: Choose the solvent system that provides the best combination of yield and enantiomeric excess for the desired enantiomer.

Step-by-Step Resolution Protocol (Scale-Up)

Once the optimal conditions are identified, the resolution can be performed on a larger scale.

  • Dissolution: In an appropriately sized flask, dissolve the racemic acid (1.0 equivalent) in the chosen solvent with gentle heating and stirring.

  • Addition of Resolving Agent: Add the optimized molar equivalent of (R)-2-Isopropylpiperazine (as the free base) to the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. To induce crystallization, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can be beneficial. Once crystallization begins, continue the slow cooling, potentially to 0-5 °C, to maximize the yield of the less soluble diastereomer.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional): To further enhance the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system. This step is often crucial for achieving high enantiomeric excess.

  • Liberation of the Enriched Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the mixture with a strong acid (e.g., 2 M HCl) to a pH of ~1-2. This will protonate the piperazine nitrogen atoms, rendering the resolving agent water-soluble.

    • Extract the liberated, enantiomerically enriched acid with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the resolved acid.

  • Recovery of the Resolving Agent: The aqueous layer from the previous step, containing the this compound, can be basified with a strong base (e.g., NaOH) to a pH of ~12-14. The free base of the resolving agent can then be extracted with an organic solvent, dried, and concentrated for reuse.

Workflow Visualization

The following diagram illustrates the key stages of the chiral resolution process.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Enantiomer & Agent Recovery racemic_acid Racemic (R/S)-Acid salt_formation Formation of Diastereomeric Salts [(R)-Acid•(R)-Base] & [(S)-Acid•(R)-Base] racemic_acid->salt_formation Dissolve in Optimal Solvent resolving_agent (R)-2-Isopropylpiperazine resolving_agent->salt_formation crystallization Fractional Crystallization (Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble Collect Solid more_soluble More Soluble Diastereomer (in Mother Liquor) filtration->more_soluble Collect Filtrate liberation Liberation Step (Acidification & Extraction) less_soluble->liberation resolved_enantiomer Enantiomerically Pure Acid liberation->resolved_enantiomer recovered_agent Recovered (R)-Resolving Agent liberation->recovered_agent

Sources

The Strategic Application of (R)-2-Isopropylpiperazine Dihydrochloride in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics has positioned chiral building blocks as indispensable tools in the medicinal chemist's armamentarium. Among these, piperazine derivatives have consistently demonstrated their value as privileged scaffolds, owing to their unique physicochemical properties that can enhance aqueous solubility, bioavailability, and target engagement.[1][2][3] This guide delves into the specific applications of (R)-2-Isopropylpiperazine dihydrochloride , a chiral synthon of increasing importance, providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility, detailed experimental protocols, and insights into its role in the creation of next-generation therapeutics.

Introduction: The Significance of the Isopropylpiperazine Moiety

This compound is a chiral, six-membered heterocyclic compound featuring two nitrogen atoms.[4][5] The presence of the isopropyl group at the stereocenter introduces conformational rigidity and lipophilicity, which can be strategically exploited to modulate a compound's binding affinity and selectivity for its biological target. Its dihydrochloride salt form ensures stability and ease of handling in a laboratory setting.[4]

The piperazine core is a common feature in a multitude of approved drugs, particularly those targeting the central nervous system (CNS).[3] Its ability to exist in a protonated state at physiological pH allows for critical interactions with biological targets and can improve pharmacokinetic properties. The specific (R)-configuration of the isopropyl group can lead to distinct stereoselective interactions with chiral biological macromolecules, such as receptors and enzymes, offering a significant advantage in the design of potent and selective drugs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 1217663-39-2[4]
Molecular Formula C₇H₁₈Cl₂N₂[4]
Molecular Weight 201.14 g/mol [4]
Appearance White to off-white solidGeneral Supplier Information
Solubility Soluble in water and polar organic solvents like methanol and DMSO.General Chemical Knowledge

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Key Application in Drug Discovery: Melanocortin-4 Receptor (MC4R) Antagonists

A prominent and compelling application of the (R)-2-isopropylpiperazine scaffold is in the development of antagonists for the melanocortin-4 receptor (MC4R). The MC4R is a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of energy homeostasis, appetite, and body weight.[6] Dysregulation of the MC4R signaling pathway is implicated in obesity and cachexia (wasting syndrome) associated with chronic diseases like cancer.[7][8]

Antagonism of the MC4R has emerged as a promising therapeutic strategy for treating cachexia by stimulating food intake and preventing the loss of lean body mass.[7][9][10][11] The (R)-2-isopropylpiperazine moiety has been incorporated into potent and selective MC4R antagonists, demonstrating in vivo efficacy in preclinical models of cancer cachexia.[12]

The Melanocortin-4 Receptor Signaling Pathway

The MC4R is primarily activated by α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomelanocortin (POMC) precursor peptide.[13] Activation of MC4R in the hypothalamus leads to a signaling cascade that ultimately suppresses appetite and increases energy expenditure. In states of cachexia, this pathway can be pathologically activated, leading to anorexia and weight loss. MC4R antagonists block the binding of α-MSH, thereby inhibiting this anorexigenic signaling.

MC4R_Signaling_Pathway cluster_neuron Hypothalamic Neuron alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Binds & Activates G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anorexigenic_Signal Anorexigenic Signal (↓ Food Intake) CREB->Anorexigenic_Signal Leads to Antagonist (R)-2-Isopropylpiperazine -based Antagonist Antagonist->MC4R Blocks

MC4R Signaling and Antagonist Action

Experimental Protocols: Synthetic Utility of this compound

The synthetic versatility of this compound stems from its two secondary amine functionalities, which can be selectively modified. The dihydrochloride form requires in situ neutralization to liberate the free base for reaction. Below are detailed protocols for two fundamental transformations: N-alkylation and amide bond formation.

Protocol 1: Mono-N-Alkylation via Reductive Amination

Reductive amination is a robust method for the controlled mono-alkylation of the less sterically hindered nitrogen of the piperazine ring. This protocol describes the reaction with a generic aldehyde.

Objective: To synthesize a mono-N-alkylated (R)-2-isopropylpiperazine derivative.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DCM or DCE (10-20 mL per gram of starting material).

  • Add TEA or DIPEA (2.2-2.5 eq) to the suspension and stir at room temperature for 30 minutes to generate the free base in situ.

  • Add the aldehyde (1.0-1.2 eq) to the reaction mixture and stir for an additional 30-60 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Reductive_Amination_Workflow Start (R)-2-Isopropylpiperazine dihydrochloride Free_Base In situ Free Base Generation (TEA or DIPEA) Start->Free_Base Imine_Formation Iminium Ion Formation (Aldehyde/Ketone) Free_Base->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Mono-N-Alkylated Product Purification->Product

Reductive Amination Workflow
Protocol 2: Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, and this compound can be readily acylated to introduce a wide variety of substituents. This protocol outlines a standard procedure using HATU as the coupling agent.

Objective: To synthesize an N-acylated (R)-2-isopropylpiperazine derivative.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (10-20 mL per gram of carboxylic acid).

  • Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of DMF and add DIPEA (2.5 eq) to generate the free base.

  • Add the solution of the free piperazine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired amide product.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation Carboxylic_Acid Carboxylic Acid HATU HATU + DIPEA Carboxylic_Acid->HATU Activated_Ester Activated Ester Intermediate HATU->Activated_Ester Coupling Amide Bond Formation Activated_Ester->Coupling Piperazine_Salt (R)-2-Isopropylpiperazine dihydrochloride DIPEA DIPEA Piperazine_Salt->DIPEA Free_Amine Free Amine DIPEA->Free_Amine Free_Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product N-Acylated Product Purification->Product

Amide Coupling Workflow

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block with significant potential in drug discovery. Its application in the development of MC4R antagonists for the treatment of cachexia highlights its importance in addressing unmet medical needs. The robust and reliable synthetic protocols for its functionalization enable the rapid generation of diverse chemical libraries for structure-activity relationship studies. As the demand for novel, potent, and selective therapeutics continues to grow, the strategic incorporation of chiral synthons like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

  • Zhu, X., et al. (2018). Effect of melanocortin-4 receptor antagonist TCMCB07 on chemotherapy-induced anorexia and weight loss in rats. Journal of Cachexia, Sarcopenia and Muscle, 9(4), 736-747. Available from: [Link]

  • Ploeger, B. A., et al. (2009). Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice. PLoS ONE, 4(3), e4774. Available from: [Link]

  • Chen, C., et al. (2015). Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia. JCI Insight, 1(1), e85633. Available from: [Link]

  • Foster, A. C., & Chen, C. (2007). Melanocortin-4 receptor antagonists as potential therapeutics in the treatment of cachexia. Current topics in medicinal chemistry, 7(11), 1131–1136. Available from: [Link]

  • ResearchGate. (n.d.). Diagrammatic illustration of leptin-melanocortin signaling pathway. Available from: [Link]

  • Marks, D. L., & Cone, R. D. (2005). Therapy insight: Use of melanocortin antagonists in the treatment of cachexia in chronic disease. Nature clinical practice. Endocrinology & metabolism, 1(2), 92–100. Available from: [Link]

  • Kühnen, P., et al. (2019). Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry. Orphanet journal of rare diseases, 14(1), 143. Available from: [Link]

  • Heyder, N., et al. (2020). Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor. International journal of molecular sciences, 21(18), 6848. Available from: [Link]

  • Tu, Y., et al. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Journal of medicinal chemistry, 51(9), 2739–2748. Available from: [Link]

  • Xi, N., et al. (2004). Synthesis of novel melanocortin 4 receptor agonists and antagonists containing a succinamide core. Bioorganic & medicinal chemistry letters, 14(2), 377–381. Available from: [Link]

  • Wikipedia. (n.d.). Melanocortin 4 receptor. Available from: [Link]

  • Siljee, J. E., et al. (2018). Melanocortin 4 receptor signals at the neuronal primary cilium to control food intake and body weight. The Journal of clinical investigation, 128(3), 1077–1089. Available from: [Link]

  • Karkhanis, A. N., et al. (2021). An improved synthesis of Compound 11, a unique bicyclic melanocortin-3 antagonist. Bioorganic & medicinal chemistry letters, 48, 128253. Available from: [Link]

  • Reddit. (2024). Reductive amination of piperazine. Available from: [Link]

  • Wieck, J., et al. (2024). Piperazine-based P2X4 receptor antagonists. Archiv der Pharmazie, e2400860. Available from: [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Available from: [Link]

  • Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Google Patents. (n.d.). CN114989037A - Benzoic acid compound containing amide, preparation method and application.
  • PubChem. (n.d.). (R)-2-(2-Isopropylphenyl)piperazine. Available from: [Link]

  • Cain, J. P., et al. (2021). Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides. Journal of medicinal chemistry, 64(14), 10354–10364. Available from: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • PubChem. (n.d.). (R)-1-Boc-2-isopropylpiperazine. Available from: [Link]

  • Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. Available from: [Link]

  • Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.

Sources

Application Note & Protocols: A Comprehensive Guide to the Purity Analysis of (R)-2-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-2-Isopropylpiperazine is a chiral building block of significant interest in pharmaceutical development, forming the core of several active pharmaceutical ingredients (APIs).[1][2] Its dihydrochloride salt is a common form used in synthesis. The stereochemical and chemical purity of this intermediate is paramount, as impurities can directly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive, multi-faceted analytical strategy for the robust determination of purity for (R)-2-Isopropylpiperazine dihydrochloride. We will delve into orthogonal analytical techniques for identity confirmation, assay of the principal component, quantification of organic and enantiomeric impurities, verification of counter-ion stoichiometry, and analysis of residual solvents. The methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a self-validating and regulatory-compliant approach.[3][4][5]

Guiding Principles: An Orthogonal Approach to Purity

A single analytical method is insufficient to fully characterize the purity of a complex chiral molecule like this compound. An orthogonal approach, utilizing multiple techniques with different separation and detection principles, is essential for a comprehensive assessment. This strategy ensures that all potential impurities—be they organic, inorganic, enantiomeric, or volatile—are reliably detected and quantified.[6] The relationship between these methods provides a complete and trustworthy purity profile.

cluster_Purity Purity Assessment of this compound Identity Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Identity->NMR Structural Info MS Mass Spectrometry Identity->MS Structural Info Assay Assay & Organic Impurities HPLC_Universal HPLC-ELSD/CAD Assay->HPLC_Universal Quantification HPLC_Deriv HPLC-UV (Derivatized) Assay->HPLC_Deriv Quantification Final Complete Purity Profile & Certificate of Analysis Assay->Final Enantiomeric Enantiomeric Purity Chiral_HPLC Chiral HPLC Enantiomeric->Chiral_HPLC Stereoisomer Ratio Enantiomeric->Final Inorganic Inorganic Profile EA Elemental Analysis (CHN & Cl) Inorganic->EA Elemental & Volatile GC_MS Headspace GC-MS (Residual Solvents) Inorganic->GC_MS Elemental & Volatile Inorganic->Final cluster_Workflow Chiral HPLC Protocol Workflow Prep Sample & Mobile Phase Preparation System System Equilibration & Suitability Prep->System Inject Sample Injection System->Inject Analysis Chromatographic Run & Data Acquisition Inject->Analysis Data Data Processing Analysis->Data Report Calculate % Enantiomeric Purity & Report Results Data->Report

Sources

Application Notes & Protocols for (R)-2-Isopropylpiperazine Dihydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of (R)-2-Isopropylpiperazine Dihydrochloride

(R)-2-Isopropylpiperazine is a chiral secondary diamine that serves as a privileged scaffold in modern drug discovery and medicinal chemistry.[1][2] Its rigid, chair-like conformation and the presence of two nitrogen atoms—one sterically hindered and the other more accessible—make it a versatile building block for creating structurally diverse and potent therapeutic agents.[3][4] The isopropyl group at the C2 position introduces a critical stereocenter, which is often essential for specific, high-affinity interactions with biological targets, as enantiomers of a drug can have vastly different pharmacological activities.[1]

This compound is most commonly supplied and handled as a dihydrochloride salt (this compound, CAS No. 1217663-39-2).[5] This salt form enhances the compound's stability and shelf-life. However, for synthetic applications, the protonated amine functionalities are non-nucleophilic. Therefore, a critical and universal first step in any reaction is the in situ neutralization or "free-basing" of the dihydrochloride to liberate the reactive free diamine. This guide provides detailed protocols for the safe handling, neutralization, and subsequent functionalization of this key synthetic intermediate.

Key Properties:

PropertyValueSource
CAS Number 1217663-39-2[5]
Molecular Formula C₇H₁₈Cl₂N₂[5]
Molecular Weight 201.14 g/mol [5]
Appearance White to cream-colored powder/needles[6]

Mandatory Safety & Handling Protocols

This compound, like other piperazine derivatives, requires careful handling to minimize exposure risks.[7] Adherence to safety protocols is non-negotiable.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Always wear chemical safety goggles.[8]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).[8]

  • Respiratory Protection: Handle in a well-ventilated fume hood. If dust formation is unavoidable or ventilation is inadequate, a government-approved respirator is required.[8][9]

  • Skin and Body: Wear a lab coat and appropriate protective clothing. Ensure a safety shower and eye wash station are readily accessible.[8][10]

2.2. Handling and Storage

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9][10]

  • Incompatibilities: Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides, chlorates).[7]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. The dihydrochloride salt is hygroscopic; protect from moisture.[7]

2.3. Emergency & First Aid Procedures

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing difficulties occur, seek medical attention.[9][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water.[8][9]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][11]

  • Ingestion: If swallowed, wash out the mouth with water (if the person is conscious) and call a physician. Do not induce vomiting.[8]

The Foundational Step: In Situ Neutralization (Free-Basing)

The core principle for reacting this compound is the liberation of the free diamine by neutralizing the two hydrochloride salts. This is achieved by adding at least two molar equivalents of a suitable base. The choice of base and solvent is critical and depends on the subsequent reaction.

Causality Behind the Choice of Base:

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are often used in polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF). They are strong enough to deprotonate the amine salts, and the resulting inorganic salts can often be easily removed by filtration.

  • Organic Amine Bases (Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These are soluble in a wide range of organic solvents (DCM, THF, ACN) and are commonly used when the reaction requires homogenous conditions. DIPEA is often preferred as its bulky nature makes it less nucleophilic, preventing it from competing in alkylation or acylation reactions.

General Protocol for Neutralization:

  • To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add an appropriate anhydrous solvent (e.g., ACN, DCM, or DMF).

  • Add the chosen base (e.g., K₂CO₃, TEA, or DIPEA) (2.2 - 3.0 eq). The slight excess ensures complete deprotonation.

  • Stir the resulting suspension or solution at room temperature for 30-60 minutes to ensure complete formation of the free diamine before adding the electrophile for the subsequent reaction.

G cluster_start Starting Material cluster_process Core Workflow cluster_end Outcome Start (R)-2-Isopropylpiperazine dihydrochloride FreeBase In Situ Neutralization (Free-Basing) Start->FreeBase Add Base (≥2 eq) in Anhydrous Solvent Reaction Functionalization Reaction (Alkylation, Acylation, etc.) FreeBase->Reaction Add Electrophile (e.g., R-X, RCOCl) Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Chromatography) Workup->Purify Product Final Functionalized Product Purify->Product

Caption: General experimental workflow for reactions.

Key Synthetic Protocols & Applications

The free (R)-2-Isopropylpiperazine contains two secondary amine nitrogens, N1 and N4. The N1 nitrogen is adjacent to the bulky isopropyl group, making it sterically hindered and less nucleophilic. The N4 nitrogen is sterically unencumbered and thus the primary site of reaction under kinetically controlled conditions. This inherent difference is key to achieving regioselective mono-functionalization.

Regioselective Mono-N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl substituents onto the piperazine core.[12] By controlling the stoichiometry, selective alkylation at the more reactive N4 position can be achieved.

Causality Behind Protocol Choices:

  • Electrophile: Primary alkyl halides (iodides and bromides) are excellent electrophiles for this reaction.[13]

  • Base/Solvent: Potassium carbonate in acetonitrile is a standard choice, providing a heterogeneous system where the inorganic base can be easily filtered off post-reaction.[13][14]

  • Stoichiometry: Using a slight excess of the piperazine starting material relative to the alkylating agent can help minimize undesired dialkylation, though the inherent steric hindrance at N1 is the primary factor driving mono-alkylation at N4.

Protocol 4.1: Mono-N-Alkylation at the N4 Position

ReagentMolar Eq.Purpose
This compound1.0Chiral Starting Material
Potassium Carbonate (K₂CO₃)3.0Base (Neutralization & Reaction)
Alkyl Halide (e.g., R-Br)1.0 - 1.1Electrophile
Anhydrous Acetonitrile (ACN)-Solvent

Step-by-Step Methodology:

  • Charge a round-bottom flask with this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.1-0.2 M concentration relative to the piperazine).

  • Stir the mixture at room temperature for 30 minutes to ensure neutralization.

  • Add the alkyl halide (1.0-1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography to yield the pure N4-alkylated product.

Troubleshooting:

  • Low Conversion: If the reaction stalls, ensure the reagents are anhydrous. Higher temperatures or switching to a more polar solvent like DMF may be necessary for less reactive alkyl halides.

  • Dialkylation Observed: If significant N1,N4-dialkylation occurs, reduce the amount of alkyl halide to <1.0 equivalent and re-purify.

Regioselective Mono-N-Acylation

N-acylation is used to form robust amide bonds, a common linkage in pharmaceuticals. The steric hindrance around N1 strongly favors acylation at the N4 position.[15]

Causality Behind Protocol Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and provide rapid, often exothermic, reactions.[16]

  • Base/Solvent: A non-nucleophilic organic base like DIPEA in an inert solvent like dichloromethane (DCM) is ideal. It scavenges the HCl generated during the reaction without competing with the piperazine amine.[16]

  • Temperature Control: The reaction is typically started at 0 °C to control the initial exotherm and then allowed to warm to room temperature.

Protocol 4.2: Mono-N-Acylation at the N4 Position

ReagentMolar Eq.Purpose
This compound1.0Chiral Starting Material
DIPEA3.0Base (Neutralization & HCl Scavenger)
Acyl Chloride (R-COCl)1.0Electrophile
Anhydrous Dichloromethane (DCM)-Solvent

Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Add DIPEA (3.0 eq) and stir for 30 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.0 eq) dropwise as a solution in DCM.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[17][18] This protocol again leverages the higher reactivity of the N4 nitrogen.

Causality Behind Protocol Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride.[1][12]

  • Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are common solvents for STAB-mediated reactions.

  • pH: A slightly acidic condition (often achieved by adding acetic acid) can facilitate the formation of the intermediate iminium ion, accelerating the reaction. However, starting with the dihydrochloride salt often provides sufficient acidity.

Protocol 4.3: Reductive Amination at the N4 Position

ReagentMolar Eq.Purpose
This compound1.0Chiral Starting Material
Aldehyde or Ketone1.1Carbonyl Electrophile
Sodium Triacetoxyborohydride (STAB)1.5Reducing Agent
Anhydrous Dichloroethane (DCE)-Solvent
Triethylamine (TEA) (Optional)2.2Base (if starting material is not pre-neutralized)

Step-by-Step Methodology:

  • To a flask, add this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and anhydrous DCE.

  • Add TEA (2.2 eq) to neutralize the hydrochloride salts and stir for 20 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

G cluster_reactions Key Functionalization Reactions Start (R)-2-Isopropylpiperazine (Free Base) Alkylation N-Alkylation Start->Alkylation + R-X (Alkyl Halide) Acylation N-Acylation Start->Acylation + RCOCl (Acyl Chloride) ReductiveAmination Reductive Amination Start->ReductiveAmination + R₂C=O, [H] (Carbonyl, Reductant) Product1 Product A Alkylation->Product1 Forms N-Alkyl Product Product2 Product B Acylation->Product2 Forms N-Acyl (Amide) Product Product3 Product C ReductiveAmination->Product3 Forms N-Alkyl Product

Caption: Key reaction pathways for (R)-2-Isopropylpiperazine.

Analytical & Quality Control

5.1. Reaction Monitoring

  • Thin Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress. A typical mobile phase would be DCM/Methanol or Ethyl Acetate/Hexanes with a small amount of triethylamine to prevent peak tailing.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the mass of the desired product and helps identify any byproducts, confirming conversion of the starting material.

5.2. Product Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of the final product.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the synthesized molecule.

5.3. Enantiomeric Purity Assessment It is critical to verify that the stereocenter of the (R)-2-Isopropylpiperazine core has not racemized during the reaction or purification process.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity or enantiomeric excess (% ee). A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® series), is required.[19][20] The method involves developing a mobile phase (typically a mixture of alkanes and alcohols) that can resolve the two enantiomers, allowing for their quantification.[20]

References

  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0264741_EN.htm]
  • Technical Support Center: Selective Mono-acylation of Piperazine - Benchchem. [URL: https://www.benchchem.
  • Piperazine - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/piperazine-sc-212561]
  • Technical Support Center: Synthesis of Piperazine Derivatives - Benchchem. [URL: https://www.benchchem.
  • 1-Boc-2-Isopropylpiperazine | 886766-25-2 | Benchchem. [URL: https://www.benchchem.com/product/b8407120]
  • PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY - NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1547.pdf]
  • 1217663-39-2 | this compound - ChemScene. [URL: https://www.chemscene.com/products/CS-0691513.html]
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c8ra07770h]
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6263590/]
  • MATERIAL SAFETY DATA SHEET - J & W PharmLab. [URL: https://www.jwpharm.com/msds/65R0698S.pdf]
  • Intramolecular reductive amination for the preparation of piperazines. - ResearchGate. [URL: https://www.researchgate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [URL: http://jocpr.com/vol4-iss1-2012/JOCPR-2012-4-1-580-586.pdf]
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00339]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC395890050&productDescription=PIPERAZINE-2-CARBOXYLIC+ACID+DIH+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8541819/]
  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group - IS MUNI. [URL: https://is.muni.cz/publication/1155913/en/A-Simplified-Protocol-for-Routine-Chemoselective-Syntheses-of-Piperazines-Substituted-in-the-1-Position-by-an-Electron-Withdrawing-Group.pdf]
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers - Benchchem. [URL: https://www.benchchem.com/technical-center/chiral-hplc-separation-of-piperazin-2-ylmethanol-enantiomers]
  • Synthesis of chiral amines via reductive amination and rational design... - ResearchGate. [URL: https://www.researchgate.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31339322/]
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. [URL: https://www.researchgate.net/post/What_are_the_best_conditions_to_perform_monoalkylation_in_piperazine_with_a_primary_alkyl_iodide]
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5893110/]
  • Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine-dihydrochloride]
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - ResearchGate. [URL: https://www.researchgate.net/publication/361108259_Applications_of_Isosteres_of_Piperazine_in_the_Design_of_Biologically_Active_Compounds_Part_2]
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35675052/]

Sources

Application Notes and Protocols for (R)-2-Isopropylpiperazine Dihydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a ubiquitous structural element in a vast array of pharmacologically active compounds, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and basicity, which are crucial for optimizing pharmacokinetic profiles.[1][2] The introduction of stereocenters into the piperazine ring, particularly at the C-2 position, opens up three-dimensional chemical space, allowing for more specific and potent interactions with biological targets.[3] (R)-2-Isopropylpiperazine dihydrochloride, a chiral building block, offers a synthetically accessible scaffold for the construction of enantiomerically pure pharmaceuticals. Its isopropyl substituent provides a valuable lipophilic handle that can influence binding affinity and selectivity. This guide provides an in-depth exploration of the synthesis and application of this compound in the creation of bioactive molecules, supported by detailed experimental protocols and expert insights.

Part 1: Enantioselective Synthesis of this compound

The asymmetric synthesis of 2-substituted piperazines is a key challenge in medicinal chemistry. A common and efficient strategy involves starting from readily available chiral precursors, such as amino acids.[1] The following protocol outlines a representative synthesis of this compound from (R)-valine, a naturally occurring amino acid. This approach ensures the desired stereochemistry at the C-2 position.

Causality Behind the Synthetic Strategy

The choice of (R)-valine as the starting material directly installs the desired (R)-stereochemistry at the carbon atom that will become the C-2 position of the piperazine ring. The synthetic sequence involves the formation of a diamine intermediate, followed by cyclization to construct the piperazine ring. The use of protecting groups is essential to control the reactivity of the two nitrogen atoms and ensure the desired cyclization occurs. Finally, deprotection and salt formation yield the target molecule.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of this compound R_Valine (R)-Valine Protected_Diamine N-protected (R)-1,2-Diamine R_Valine->Protected_Diamine 1. Esterification 2. Amide Coupling 3. Reduction Cyclized_Piperazine Protected (R)-2-Isopropylpiperazine Protected_Diamine->Cyclized_Piperazine Cyclization with a two-carbon electrophile Target_Molecule (R)-2-Isopropylpiperazine Dihydrochloride Cyclized_Piperazine->Target_Molecule Deprotection & HCl salt formation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from (R)-Valine

Step 1: Synthesis of N-protected (R)-1,2-Diamine

  • Esterification: To a suspension of (R)-valine (1.0 eq) in methanol, cool to 0 °C and bubble in HCl gas until the solution is saturated. Stir at room temperature overnight. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

  • Amide Coupling: Dissolve the methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (2.2 eq) followed by a solution of a suitable N-protecting group precursor (e.g., Boc-anhydride, 1.1 eq) in DCM. Stir at room temperature for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Reduction: To a solution of the protected amino ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise. Stir the reaction at room temperature for 4 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to yield the N-protected diamine.

Step 2: Cyclization to form the Piperazine Ring

  • To a solution of the N-protected diamine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a two-carbon electrophile, such as 1,2-dibromoethane (1.1 eq), dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the protected (R)-2-isopropylpiperazine.

Step 3: Deprotection and Salt Formation

  • Dissolve the protected piperazine (1.0 eq) in a suitable solvent like dioxane or methanol.

  • Add a solution of 4M HCl in dioxane and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. Triturate the resulting solid with diethyl ether to afford this compound as a white solid.

Data Presentation: Representative Analytical Data
ParameterRepresentative Data
Appearance White to off-white crystalline solid
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol [4]
¹H NMR (D₂O) Hypothetical: δ 3.6-3.8 (m, 2H), 3.3-3.5 (m, 3H), 3.1-3.3 (m, 2H), 2.3-2.5 (m, 1H), 1.1 (d, 3H), 1.0 (d, 3H) ppm.
¹³C NMR (D₂O) Hypothetical: δ 60.1, 45.3, 43.8, 42.1, 30.5, 18.9, 18.2 ppm.
IR (KBr) Hypothetical: 3400-3200 (N-H stretch), 2960-2850 (C-H stretch), 1600-1500 (N-H bend) cm⁻¹. An IR spectrum for the parent piperazine dihydrochloride is available for comparison.[5]
Mass Spec (ESI+) Hypothetical: m/z 131.15 [M+H]⁺ (free base)

Part 2: Application in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate for introducing a chiral piperazine moiety into drug candidates. The two secondary amines of the piperazine ring can be selectively functionalized to build complex molecular architectures.

Case Study: Synthesis of the Piperazine Core of Indinavir (Crixivan®)

Indinavir is a potent HIV protease inhibitor that plays a crucial role in antiretroviral therapy.[4] A key component of its structure is a chiral piperazine derivative. While the commercial synthesis of Indinavir often starts from a piperazine-2-carboxamide, the principles of asymmetric synthesis and manipulation of the piperazine ring are highly relevant to the application of (R)-2-isopropylpiperazine. An efficient method to establish the chirality of the piperazine intermediate is through asymmetric hydrogenation.[4][6][7][8]

The dihydrochloride salt form of the piperazine must be neutralized in situ to free the secondary amines for nucleophilic attack. This is typically achieved using a non-nucleophilic base like potassium carbonate or triethylamine.[9] Selective mono-N-alkylation can be achieved by carefully controlling the stoichiometry of the alkylating agent or by using a protecting group strategy. Reductive amination is another powerful method for N-alkylation, offering a milder alternative to direct alkylation with alkyl halides.[6][10]

G cluster_1 N-Alkylation of this compound cluster_2 Direct Alkylation cluster_3 Reductive Amination Start (R)-2-Isopropylpiperazine Dihydrochloride Free_Base In situ generated free base Start->Free_Base Addition of Base (e.g., K₂CO₃, Et₃N) Alkyl_Halide R-X Free_Base->Alkyl_Halide Carbonyl RCHO or RCOR' Free_Base->Carbonyl Alkylated_Product N-Alkylated Product Imine Imine/Iminium Ion Carbonyl->Imine Condensation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflows for N-alkylation of (R)-2-Isopropylpiperazine.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous MeCN.

  • Add anhydrous K₂CO₃ (2.5 eq) to the suspension. The base neutralizes the hydrochloride salt.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add the alkyl halide (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a method for N-alkylation using an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM.

  • Add Et₃N (2.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Add the aldehyde or ketone (1.1 eq) to the mixture and stir for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Perspectives

This compound is a valuable chiral building block for the synthesis of complex bioactive molecules. The protocols detailed herein provide a foundation for its synthesis and subsequent functionalization. The ability to introduce a stereochemically defined, substituted piperazine moiety is of paramount importance in modern drug discovery, enabling the fine-tuning of pharmacological properties and the development of more selective and potent therapeutics. Future research will likely focus on the development of even more efficient and scalable asymmetric syntheses of such chiral piperazines and their application in the construction of novel drug candidates targeting a wide range of diseases.

References

  • Rossen, K., Pye, P. J., DiMichele, L. M., Volante, R. P., & Reider, P. J. (1998). An efficient asymmetric hydrogenation approach to the synthesis of the Crixivan® piperazine intermediate. Tetrahedron Letters, 39(38), 6823-6826. [Link]

  • Reider, P. J. (1997). Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. CHIMIA, 51, 306-308. [Link]

  • Reider, P. J. (1997). Advances in AIDS chemotherapy: The asymmetric synthesis of CRIXIVAN®. Pure and Applied Chemistry, 69(5), 1003-1008. [Link]

  • E. J. Corey, A. K. Ghosh, A new and efficient enantioselective synthesis of the HIV protease inhibitor Indinavir. Tetrahedron Letters, 38(48), 8341-8344, (1997). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 558976, 2-(Propan-2-yl)piperazine. Retrieved from [Link].

  • NIST. (n.d.). Piperazine dihydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • D. S. G. Shri, et al. (2011). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 9, 7303-7322. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5831. [Link]

  • Tosedostat. In PubChem. Retrieved from [Link]

  • Cortés, J., et al. (2013). Two dosing regimens of tosedostat in elderly patients with relapsed or refractory acute myeloid leukaemia (OPAL): a randomised open-label phase 2 study. The Lancet Oncology, 14(4), 354-362. [Link]

  • Google Patents. (2005).
  • Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]

  • Beholz, L. G., & Stille, J. R. (1991). Synthesis of unsymmetrically substituted piperazines via a selective monoalkylation of N-Boc-piperazine. The Journal of Organic Chemistry, 56(22), 6391-6393. [Link]

  • Teodori, E., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 226-248. [Link]

Sources

Catalytic Applications of Piperazine Derivatives in Organic Synthesis: A Detailed Guide to Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry and drug discovery. Beyond its well-established role as a pharmacophore, the unique electronic and steric properties of piperazine and its derivatives have led to their emergence as powerful catalysts and ligands in a diverse array of organic transformations. This guide provides an in-depth exploration of the catalytic applications of piperazine derivatives, offering detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Piperazine Core in Catalysis

The catalytic utility of piperazine derivatives stems from several key features. The two nitrogen atoms can be independently functionalized, allowing for the creation of a wide range of chiral and achiral ligands and organocatalysts. The piperazine ring can adopt a stable chair conformation, which can impart a well-defined three-dimensional structure to the catalytic pocket, crucial for achieving high levels of stereoselectivity in asymmetric reactions. Furthermore, the basicity of the nitrogen atoms can be modulated through substitution, enabling their use as Brønsted or Lewis bases in various catalytic cycles.

This guide will delve into three major areas where piperazine derivatives have demonstrated significant catalytic prowess:

  • Asymmetric Organocatalysis: Chiral piperazine derivatives have proven to be highly effective organocatalysts for a variety of enantioselective transformations, including Michael additions and Henry (nitroaldol) reactions.

  • Multicomponent Reactions: The nucleophilic nature of the piperazine nitrogens makes them ideal components in multicomponent reactions, such as the Ugi four-component reaction, for the rapid construction of complex molecular scaffolds.

  • Ligands in Transition Metal Catalysis: Piperazine-based phosphine ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry.

Part 1: Asymmetric Organocatalysis with Chiral Piperazine Derivatives

Chiral, non-racemic piperazine derivatives have emerged as a privileged class of organocatalysts, capable of inducing high levels of enantioselectivity in various carbon-carbon bond-forming reactions. Their efficacy lies in their ability to form chiral enamines or activate substrates through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction.

Application Note 1: Enantioselective Michael Addition of Aldehydes to Nitroalkenes

The asymmetric Michael addition of aldehydes to nitroalkenes is a powerful tool for the synthesis of enantioenriched γ-nitro aldehydes, which are versatile intermediates for the preparation of various biologically active compounds. Chiral C2-substituted piperazines, such as (2S,5S)-2,5-dibenzylpiperazine, have been shown to be highly effective catalysts for this transformation.[1]

Causality of Experimental Choices: The choice of a C2-symmetric chiral piperazine like (2S,5S)-2,5-dibenzylpiperazine is critical for establishing a well-defined chiral environment. The bulky benzyl groups effectively shield one face of the enamine intermediate formed between the catalyst and the aldehyde, directing the incoming nitroalkene to the opposite face, thus ensuring high enantioselectivity. The solvent can significantly impact the reaction's efficiency and stereoselectivity by influencing the solubility of the reactants and the stability of the transition state.[1]

Protocol 1: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene Catalyzed by (2S,5S)-2,5-Dibenzylpiperazine

This protocol details the enantioselective Michael addition of propanal to trans-β-nitrostyrene using a chiral piperazine organocatalyst.

Materials:

  • (2S,5S)-2,5-dibenzylpiperazine

  • trans-β-Nitrostyrene

  • Propanal (freshly distilled)

  • Dichloromethane (DCM, anhydrous)

  • Hexane (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of (2S,5S)-2,5-dibenzylpiperazine (0.023 mmol) in a 1:2 mixture of DCM/hexane (0.24 mL) at room temperature, add propanal (5.0 equivalents).[1]

  • After stirring for 10 minutes, add trans-β-nitrostyrene (1.0 equivalent).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy of the crude product and the enantiomeric excess by chiral HPLC analysis.[1]

Expected Outcome: This reaction typically affords the corresponding γ-nitro aldehyde in good yield with high diastereoselectivity and enantioselectivity.[1]

Data Summary:

AldehydeNitroalkeneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%)
Propanaltrans-β-Nitrostyrene10DCM/Hexane (1:2)248595:592
Butyraldehydetrans-β-Nitrostyrene10DCM/Hexane (1:2)248897:385

Table adapted from Barros, M. T., et al. (2007).[1]

Application Note 2: Enantioselective Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental C-C bond-forming reaction. The development of asymmetric variants is of great importance for the synthesis of chiral β-nitro alcohols, which are precursors to valuable β-amino alcohols. Chiral piperazine-derived Schiff bases, in combination with a metal salt like copper(II) acetate, form effective chiral catalysts for the enantioselective Henry reaction.[2]

Causality of Experimental Choices: The tridentate Schiff base ligand, synthesized from a chiral piperazine-amine and a salicylaldehyde derivative, coordinates to the Cu(II) ion, creating a chiral Lewis acid catalyst. This complex activates the aldehyde carbonyl group for nucleophilic attack by the nitronate anion. The specific geometry of the copper complex, dictated by the chiral ligand, controls the facial selectivity of the nitroalkane addition, leading to high enantioselectivity.

Protocol 2: Enantioselective Henry Reaction Catalyzed by a Chiral Piperazine-Schiff Base-Copper(II) Complex

This protocol outlines the general procedure for the asymmetric Henry reaction between an aldehyde and nitromethane.

Materials:

  • Chiral piperazine-derived tridentate Schiff base ligand

  • Copper(II) acetate monohydrate (Cu(OAc)2·H2O)

  • Aldehyde

  • Nitromethane

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a reaction vial, dissolve the chiral piperazine-derived Schiff base ligand (0.055 mmol, 5.5 mol%) and Cu(OAc)2·H2O (0.05 mmol, 5 mol%) in ethanol (1.5 mL).[3]

  • Stir the mixture at room temperature for 1 hour to allow for complex formation.

  • To this solution, add nitromethane (10 mmol) followed by the aldehyde (1 mmol).

  • Stir the reaction mixture at room temperature for the required time (typically 24-72 hours), monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the β-nitro alcohol product by chiral HPLC analysis.

Expected Outcome: This catalytic system typically provides the desired β-nitro alcohols in good yields and with high enantioselectivities.[2]

Data Summary:

AldehydeLigandYield (%)ee (%)
BenzaldehydePiperazine-Schiff Base9891
4-NitrobenzaldehydePiperazine-Schiff Base9589
2-NaphthaldehydePiperazine-Schiff Base9290

Data is representative of typical results for this type of reaction.[2]

Part 2: Piperazine Derivatives in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. Piperazine, with its two nucleophilic nitrogen atoms, is an excellent substrate for MCRs, particularly the Ugi four-component reaction.

Application Note 3: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4] When piperazine is used as the amine component, it can react at one or both nitrogen atoms, leading to a variety of interesting and complex structures. This approach is particularly valuable in the construction of compound libraries for drug discovery.[5]

Causality of Experimental Choices: The Ugi reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then trapped by the isocyanide and the carboxylate. The choice of solvent can influence the reaction rate and yield, with polar protic solvents like methanol often being effective.[4] The reaction is typically performed at room temperature and is known for its high atom economy.

Protocol 3: Ugi Four-Component Reaction with Piperazine

This protocol provides a general procedure for the Ugi reaction using piperazine as the amine component.

Materials:

  • Piperazine

  • Benzaldehyde

  • Benzoic acid

  • tert-Butyl isocyanide

  • Methanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve piperazine (2 mmol) in methanol (10 mL).

  • To this solution, add benzaldehyde (2 mmol), benzoic acid (2 mmol), and tert-butyl isocyanide (2 mmol) sequentially.[3]

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino amide derivative.

Expected Outcome: The reaction typically yields the corresponding bis-amide product in good yield.[3]

Part 3: Piperazine-Based Ligands in Transition Metal Catalysis

The ability to introduce phosphorus-containing substituents onto the nitrogen atoms of the piperazine ring has led to the development of a novel class of phosphine ligands for transition metal catalysis. These ligands have shown promise in palladium-catalyzed cross-coupling reactions.

Application Note 4: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. The choice of ligand is crucial for the efficiency of the palladium catalyst. Piperazine-based phosphine ligands offer a unique steric and electronic environment that can enhance catalytic activity.

Causality of Experimental Choices: The phosphine groups on the piperazine ligand coordinate to the palladium center, stabilizing the active catalytic species. The steric bulk and electron-donating ability of the phosphine ligand influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] The choice of base is also critical for activating the boronic acid for transmetalation.

Protocol 4: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid using a Piperazine-Phosphine Palladium Catalyst

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • Piperazine-based phosphine ligand (e.g., a 1,4-bis(diphenylphosphino)piperazine derivative)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)2 (1-2 mol%), the piperazine-based phosphine ligand (2-4 mol%), the aryl halide (1.0 equivalent), and the arylboronic acid (1.2 equivalents).

  • Add K2CO3 (2.0 equivalents) as the base.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the biaryl product.

Expected Outcome: This catalytic system is expected to provide the desired biaryl product in good to excellent yield.

Data Summary:

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)2 / Piperazine-phosphineK2CO3Dioxane/H2O90>90
1-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)2 / Piperazine-phosphineK3PO4Toluene/H2O100>85

Data is representative of typical results for this type of reaction.

Visualization of Catalytic Cycles

To better understand the mechanisms of these catalytic transformations, the following diagrams illustrate the key steps involved.

Asymmetric Michael Addition

Michael_Addition cluster_cycle Catalytic Cycle Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine + Catalyst - H2O Catalyst Chiral Piperazine Michael_Adduct_Iminium Iminium Ion Intermediate Enamine->Michael_Adduct_Iminium + Nitroalkene Nitroalkene Nitroalkene Product_Formation Hydrolysis Michael_Adduct_Iminium->Product_Formation Product_Formation->Catalyst Catalyst Regeneration Product γ-Nitro Aldehyde Product_Formation->Product

Caption: Catalytic cycle for the asymmetric Michael addition.

Ugi Four-Component Reaction

Ugi_Reaction Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Piperazine Amine->Imine Carboxylic_Acid Carboxylic_Acid Isocyanide Isocyanide Iminium_Ion Iminium Ion Imine->Iminium_Ion + H+ Nitrilium_Ion Nitrilium Ion Intermediate Iminium_Ion->Nitrilium_Ion + Isocyanide Mumm_Rearrangement Mumm Rearrangement Nitrilium_Ion->Mumm_Rearrangement + Carboxylate Product α-Acylamino Amide Mumm_Rearrangement->Product

Caption: Mechanism of the Ugi four-component reaction.

Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling Pd0L2 Pd(0)L2 Ox_Add Oxidative Addition Pd0L2->Ox_Add Ar-X ArPdL2X Ar-Pd(II)L2-X Ox_Add->ArPdL2X Transmetalation Transmetalation ArPdL2X->Transmetalation Ar'-B(OR)2 Base ArPdL2Ar Ar-Pd(II)L2-Ar' Transmetalation->ArPdL2Ar Red_Elim Reductive Elimination ArPdL2Ar->Red_Elim Red_Elim->Pd0L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

Piperazine derivatives have unequivocally established their position as versatile and powerful tools in the realm of organic synthesis. Their applications as organocatalysts, components in multicomponent reactions, and ligands for transition metal catalysis continue to expand. The modular nature of the piperazine scaffold allows for fine-tuning of its steric and electronic properties, paving the way for the development of even more efficient and selective catalysts. Future research in this area will likely focus on the design of novel chiral piperazine derivatives for new asymmetric transformations, the exploration of their utility in other catalytic processes, and their immobilization on solid supports for applications in continuous flow chemistry and sustainable synthesis. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the vast potential of piperazine derivatives in their own synthetic endeavors.

References

  • Ugi, I., et al. (2003).
  • Barros, M. T., et al. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2007(10), 1641-1647.
  • Kazmaier, U. (2008). The Ugi reaction: recent developments. Molecular Diversity, 12(1-2), 3-10.
  • Pirrung, M. C. (2004). The Ugi Four-Component Reaction. Chemical Reviews, 104(1), 129-172.
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • Hayashi, Y., et al. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 252-258.
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Fonseca, M. T. H., et al. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69(2), 316-321.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Córdova, A. (2004). The Proline-Catalyzed Asymmetric Mannich Reaction.
  • List, B. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5413-5415.
  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
  • Enders, D., et al. (2007). Asymmetric organocatalytic domino reactions.
  • Jørgensen, K. A. (2000). Asymmetric Catalysis with Chiral Bisoxazoline Ligands. Chemical Reviews, 100(3), 975-1002.
  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431.
  • Sharpless, K. B., et al. (1988).
  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Feringa, B. L., & Minnaard, A. J. (2004). Asymmetric Catalysis. In Comprehensive Organic Synthesis II (Vol. 9, pp. 1-108). Elsevier.
  • Trost, B. M. (1995). The Atom Economy—A Search for Synthetic Efficiency. Science, 254(5037), 1471-1477.
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Tietze, L. F., & Brasche, G. (2006). Domino Reactions in Organic Synthesis. Wiley-VCH.
  • Nicolaou, K. C., et al. (2005). The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century.
  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.

Sources

Application Notes and Protocols for the Analysis of (R)-2-Isopropylpiperazine Dihydrochloride by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereospecific Analysis of (R)-2-Isopropylpiperazine Dihydrochloride

(R)-2-Isopropylpiperazine is a chiral building block of significant interest in pharmaceutical development, often incorporated into active pharmaceutical ingredients (APIs). As a dihydrochloride salt, its aqueous solubility and stability are enhanced, making it suitable for various formulation processes. The stereochemistry of such chiral molecules is of paramount importance, as different enantiomers of a drug can exhibit widely varying pharmacological activities and toxicological profiles.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the separation and testing of enantiomers for all chiral bioactive molecules.[1]

This document provides detailed application notes and robust starting protocols for the chiral separation and analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed for researchers, scientists, and drug development professionals to ensure accurate quantification and purity assessment, adhering to the principles of scientific integrity and regulatory compliance. The validation of these analytical procedures should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate their fitness for the intended purpose.[3][4][5][6][7]

Part 1: Chiral High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Development

The analysis of this compound by HPLC presents a few key challenges. Firstly, the molecule lacks a strong chromophore, making UV detection at lower wavelengths necessary. Secondly, being a chiral molecule, a specialized chiral stationary phase (CSP) is required for the enantioselective separation of the (R) and potential (S) enantiomers. Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including piperazine derivatives.[8] The addition of a basic modifier, such as diethylamine (DEA), to the mobile phase is often critical to mitigate peak tailing and enhance the resolution of basic analytes like piperazines by competing for active sites on the silica surface.[8]

This protocol outlines a normal-phase HPLC method, which is often effective for the separation of polar compounds like piperazine derivatives.

Experimental Protocol: HPLC Analysis

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a stock solution of 1 mg/mL. Further dilute as necessary to prepare working standards for linearity and accuracy assessments.

  • Sample Solution: Prepare the sample containing this compound at a similar concentration to the standard solution using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or equivalent
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 205 nm
Injection Volume 10 µL

3. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a standard solution.

  • The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.

  • The resolution between the enantiomeric peaks (if the (S)-enantiomer is present) should be greater than 1.5 to ensure baseline separation.[8]

4. Analysis Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution filter Filter Solutions (0.45 µm) prep_std->filter prep_sample Prepare Sample Solution prep_sample->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample/Standard equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection (205 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: Workflow for Chiral HPLC Analysis.

Part 2: Gas Chromatography (GC) Method

Rationale for Method Development

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds.[9] Piperazine and its derivatives can be analyzed by GC, often with a Flame Ionization Detector (FID), which provides good sensitivity for organic compounds.[10] For a compound like 2-isopropylpiperazine, which is a secondary amine, derivatization is sometimes employed to improve peak shape and thermal stability. However, a direct injection method can be developed with an appropriate column and optimized conditions.

The dihydrochloride salt is not volatile and must be converted to the free base before injection. This can be achieved by a liquid-liquid extraction from a basic aqueous solution. The choice of a mid-polarity column, such as one containing cyanopropylphenyl polysiloxane, can provide good selectivity for this type of compound.

Experimental Protocol: GC Analysis

1. Sample and Standard Preparation (with Free-Basing):

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a vial. Add 5 mL of deionized water and vortex to dissolve. Add 1 mL of 1 M sodium hydroxide to basify the solution (pH > 11). Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and vortex vigorously for 1 minute. Allow the layers to separate and carefully transfer the organic layer to a clean vial. This organic solution is the GC standard.

  • Sample Solution: Prepare the sample containing this compound in the same manner as the standard solution.

  • Derivatization (Optional): If peak tailing is observed, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be considered to improve volatility and peak shape.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column DB-17 (50% Phenyl - 50% methylpolysiloxane) or equivalent
Dimensions 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.5 mL/min
Injector Temperature 250 °C
Injection Mode Split (Split ratio 20:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

3. System Suitability:

  • Perform at least five replicate injections of the prepared standard solution.

  • The %RSD for the peak area and retention time should be less than 2.0%.

4. Analysis Procedure:

  • Condition the GC column according to the manufacturer's instructions.

  • Set the GC parameters as described in the table above.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

  • Quantify the amount of (R)-2-Isopropylpiperazine in the sample by comparing its peak area to that of the standard.

GC Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing dissolve Dissolve in Water basify Basify with NaOH dissolve->basify extract Liquid-Liquid Extraction basify->extract inject Inject Organic Layer extract->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: Workflow for GC Analysis.

Part 3: Method Validation According to ICH Guidelines

To ensure that the developed HPLC and GC methods are suitable for their intended purpose, a thorough validation should be conducted in accordance with the ICH Q2(R2) guidelines.[3][5][6] The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[4] This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4] A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be greater than 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4] This is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and is expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Validation Workflow

Validation_Workflow cluster_validation ICH Q2(R2) Validation Parameters start Method Development (HPLC & GC) specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness end_node Validated Method specificity->end_node linearity->end_node accuracy->end_node precision->end_node lod_loq->end_node robustness->end_node

Caption: ICH Q2(R2) Method Validation Workflow.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
  • Kandula Kiriti Kalyan Kumar. (2021). A Novel Validated Method Development for the Estimation of Dimethyl Amino Isopropyl Chloride a Genotoxic Impurity in Promethazine by GC MS. J. Global Trends Pharm Sci, 12(4), 9820-9825.
  • This compound. ChemScene.
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020, October 30). Scholars.Direct.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025, July 16). ACS Chemical Neuroscience, 16(14), 2665-2681.
  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223.
  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.
  • Separation of Piperazine, 1-isopropyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • (2S)-ISOPROPYLPIPERAZINE CAS#: 133181-64-3. ChemicalBook.
  • Zhang, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
  • (R)-2-(2-Isopropylphenyl)piperazine. PubChem.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.
  • Isopropylpiperazine. CymitQuimica.
  • Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography. Google Patents.
  • (R)-1-Boc-2-isopropylpiperazine. PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (R)-2-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (R)-2-Isopropylpiperazine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, purification, and handling of this chiral building block, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the fundamental chemistry behind each recommendation, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section covers foundational concepts and frequently asked questions regarding the synthesis and handling of (R)-2-Isopropylpiperazine and its dihydrochloride salt.

Q1: What are the primary synthetic challenges associated with preparing C-substituted chiral piperazines like (R)-2-Isopropylpiperazine?

A1: The synthesis of C-substituted piperazines, particularly in an enantiomerically pure form, presents several distinct challenges compared to simple N-substituted analogs. The main difficulties arise from:

  • Controlling Stereochemistry: Establishing and maintaining the chiral center at the C-2 position is paramount. This often requires starting from a chiral precursor, such as an α-amino acid, and proceeding through a synthetic route that avoids racemization.[1]

  • Ring Construction: Building the piperazine ring itself requires careful strategy. Common methods involve the cyclization of linear diamine precursors, which can be complex to prepare.[2]

  • Lack of Direct Functionalization Methods: Direct and selective C-H functionalization of a pre-formed piperazine ring is synthetically challenging and often not practical for scalable synthesis, making de novo ring construction the more common approach.[3][4]

  • Orthogonal Protection: The two nitrogen atoms of the piperazine ring have similar reactivity. To selectively functionalize one nitrogen (e.g., for subsequent reactions) while the other remains free or is functionalized with a different group, an orthogonal protecting group strategy is essential.[5]

Q2: Why is a protecting group strategy critical, and how do I select the appropriate groups?

A2: A protecting group strategy is non-negotiable for the controlled synthesis of unsymmetrically substituted piperazines.[5] Without it, reactions like alkylation or acylation would occur non-selectively at both nitrogen atoms, leading to a mixture of products that are difficult to separate, significantly lowering the yield of the desired compound.[6]

The choice of protecting group depends on the planned reaction sequence and the stability of other functional groups in your molecule. The ideal strategy is "orthogonal," meaning one protecting group can be removed under specific conditions without affecting the other. The most common and effective protecting group for one of the nitrogens during the introduction of the C-2 substituent is the tert-butoxycarbonyl (Boc) group.[2]

Table 1: Comparison of Common Orthogonal Protecting Groups for Piperazine Synthesis

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Advantages & Stability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)[5]Stable to base and hydrogenolysis; widely used and reliable.[5]
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd/C)[5]Stable to acidic and basic conditions; useful if acid-labile groups are present.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)Stable to acid and hydrogenolysis; orthogonal to Boc and Cbz.

The following diagram provides a decision-making framework for selecting a suitable protecting group strategy.

G start Start: Need to Synthesize Unsymmetrical Piperazine q1 Is the final deprotection step acid-compatible? start->q1 a1_yes Use Boc Group q1->a1_yes Yes a1_no Molecule is acid-sensitive q1->a1_no No q2 Is the molecule compatible with catalytic hydrogenolysis? (e.g., no reducible groups like alkenes) a1_no->q2 a2_yes Use Cbz Group q2->a2_yes Yes a2_no Molecule is sensitive to reduction q2->a2_no No q3 Is the molecule stable to basic conditions? a2_no->q3 a3_yes Use Fmoc Group q3->a3_yes Yes

Caption: Decision tree for selecting a protecting group.

Q3: What are the best practices for storing and handling this compound?

A3: As a dihydrochloride salt, this compound is typically a crystalline solid, which is often more stable and easier to handle than the corresponding free base.[7] However, it is hygroscopic, meaning it can absorb moisture from the air.[8] Key recommendations are:

  • Storage: Keep the container tightly closed in a dry, well-ventilated place, preferably under an inert atmosphere like argon or nitrogen.[8]

  • Handling: Avoid creating dust. Use personal protective equipment, including gloves and safety glasses. Avoid ingestion and inhalation.[8] The piperazine ring nitrogens can be susceptible to oxidation, so minimizing air exposure is good practice.[9]

Q4: How can I confirm the identity and enantiomeric purity of my final product?

A4: A combination of analytical techniques is required:

  • Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, while Mass Spectrometry (MS) will confirm the molecular weight.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing chemical purity.[10]

  • Enantiomeric Purity: Chiral HPLC is the most critical technique to determine the enantiomeric excess (e.e.) of your product. This requires a specific chiral stationary phase (CSP) capable of separating the (R) and (S) enantiomers. Polysaccharide-based CSPs are often effective for separating chiral piperazine derivatives.[11] Capillary electrophoresis (CE) with a chiral selector like sulfated β-cyclodextrin is another powerful technique for chiral resolution.[12]

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound, particularly focusing on a route involving reductive amination of a mono-protected 2-unsubstituted piperazine precursor.

Problem 1: Low Yield in Reductive Amination

Question: My reductive amination of N-Boc-(R)-piperazine with acetone is sluggish, incomplete, and gives a low yield of the desired N-Boc-(R)-2-Isopropylpiperazine. What should I investigate?

Answer: Low yields in reductive amination can stem from several factors related to the reagents, conditions, or workup.[13] The reaction involves the formation of an intermediate iminium ion from the amine and carbonyl, which is then reduced by a hydride agent.

Table 2: Troubleshooting Parameters for Reductive Amination

ParameterPotential IssueRecommended Action & Rationale
Reducing Agent Inappropriate choice or degradation of the hydride. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than NaBH₄ or NaCNBH₃.[14]Action: Switch to STAB if not already in use. If using STAB, ensure it is fresh and has been stored under dry conditions. STAB can degrade in protic solvents like methanol but is more stable in dichloromethane (DCM) or dichloroethane (DCE).[14]
Solvent Solvent may not be optimal for imine/iminium formation or may react with the reducing agent.Action: Ensure the solvent is anhydrous. DCM or DCE are commonly recommended for STAB-mediated reductive aminations.[14] Protic solvents can accelerate imine formation but may also degrade the hydride.
pH / Acidity Imine/iminium formation is acid-catalyzed, but excess acid can protonate the starting amine, rendering it non-nucleophilic. The reaction can also be self-quenching as STAB releases acetic acid.Action: Add a mild acid catalyst like acetic acid (typically ~1 equivalent). This protonates the carbonyl, activating it for nucleophilic attack by the amine.[13]
Reaction Time/Temp Reaction may be too slow at room temperature.Action: Monitor the reaction by TLC or LC-MS. If it stalls, consider gentle heating (e.g., to 40 °C), but be aware that this can increase side reactions. Most STAB reactions proceed well at room temperature overnight.[14]
Workup Acidic byproducts from STAB (acetic acid, borates) can complicate extraction.Action: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic (pH > 8).[14] This neutralizes the acidic byproducts and ensures the product amine is in its free base form for efficient extraction into an organic solvent like DCM or ethyl acetate.

The following workflow can help diagnose issues with low yield.

G start Low Yield in Reductive Amination q1 Is the starting amine consumed (by TLC/LCMS)? start->q1 a1_no Reaction is stalled. Verify reducing agent activity. Check solvent is anhydrous. Consider adding catalytic acid. q1->a1_no No a1_yes Starting material is consumed, but yield is low. q1->a1_yes Yes q2 Are there multiple spots on TLC/LCMS? a1_yes->q2 a2_yes Side reactions are occurring. Consider a milder reducing agent (STAB). Run at a lower temperature. q2->a2_yes Yes a2_no Product may be lost during workup. q2->a2_no No a3 Ensure aqueous layer is basic (pH>8) during extraction. Perform multiple extractions (3x) with organic solvent. a2_no->a3

Caption: Troubleshooting workflow for low reductive amination yield.

Problem 2: Product Purification & Isolation

Question: After Boc deprotection with HCl, I'm struggling to isolate the final this compound as a clean, crystalline solid. It often comes out as a sticky oil or remains in the aqueous phase.

Answer: This is a common issue when dealing with polar, water-soluble amine salts. The key is to completely remove water and select an appropriate solvent for precipitation or crystallization.

Detailed Strategy:

  • Ensure Complete Deprotection: Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the Boc-protected starting material.

  • Solvent Removal: After deprotection (typically in a solvent like dioxane, methanol, or DCM with HCl), concentrate the reaction mixture in vacuo to remove all volatile solvents.

  • Azeotropic Removal of Water: This is a critical step. Add a non-polar solvent that forms an azeotrope with water, such as toluene, and evaporate the solvent under reduced pressure. Repeat this process 2-3 times to rigorously dry the crude salt.

  • Precipitation/Crystallization: The choice of solvent is crucial. You need a solvent in which the dihydrochloride salt is insoluble.

    • Trituration: Add a non-polar solvent like diethyl ether or ethyl acetate to the dried, crude oil.[6] Stir or sonicate vigorously. The salt should precipitate as a solid.

    • Recrystallization: If the solid is still impure, a recrystallization may be necessary. A common solvent system for amine hydrochlorides is a polar solvent in which the salt is soluble at high temperature but insoluble at room temperature (e.g., isopropanol, ethanol) with the addition of a non-polar anti-solvent (e.g., ethyl acetate, diethyl ether) to induce crystallization upon cooling.[6]

The following flowchart outlines the purification and isolation process.

G start Crude Deprotection Reaction Mixture step1 Concentrate under Reduced Pressure start->step1 step2 Azeotrope with Toluene (3x) to Remove All Water step1->step2 step3 Result is a Crude Oil/Foam step2->step3 step4 Add Anti-Solvent (e.g., Diethyl Ether, Ethyl Acetate) step3->step4 step5 Stir or Sonicate to Induce Precipitation step4->step5 q1 Is the product a solid? step5->q1 a1_yes Filter the solid. Wash with anti-solvent. Dry under vacuum. q1->a1_yes Yes a1_no Product remains oily. q1->a1_no No final Pure Crystalline Dihydrochloride Salt a1_yes->final step6 Dissolve oil in minimal hot Isopropanol or Ethanol. Slowly add anti-solvent until cloudy. Cool slowly to crystallize. a1_no->step6 step6->final

Caption: Purification and isolation workflow for the final salt.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific substrate and laboratory conditions.

Protocol 1: Mono-Boc Protection of Piperazine This protocol is for the achiral parent but is a foundational step. For a chiral synthesis, one would start with an appropriate chiral precursor.

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in DCM (approx. 0.5 M) in a round-bottom flask and cool the solution to 0 °C using an ice bath.[15]

  • In a separate flask, dissolve Boc₂O in a small amount of DCM.

  • Add the Boc₂O solution dropwise to the cold piperazine solution over 30-60 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the Boc₂O is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperazine, which is often a white solid.[15]

Protocol 2: Deprotection and Formation of Dihydrochloride Salt

Materials:

  • N-Boc-(R)-2-Isopropylpiperazine (1.0 eq)

  • 4M HCl in 1,4-Dioxane (5-10 eq)

  • Methanol (optional, as co-solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the N-Boc protected piperazine in a minimal amount of methanol or dioxane in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add the 4M HCl in dioxane solution. Gas evolution (CO₂) will be observed.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Add diethyl ether to the residue and stir vigorously. The dihydrochloride salt should precipitate as a white solid.

  • Filter the solid, wash thoroughly with diethyl ether, and dry under high vacuum to obtain the final product.[16]

Analytical Methods

Method 1: Chiral HPLC for Enantiomeric Purity

The direct analysis of (R)-2-Isopropylpiperazine can be challenging due to its lack of a strong UV chromophore.[11] Derivatization with a UV-active agent or the use of a detector like an Evaporative Light Scattering Detector (ELSD) may be necessary. The following provides starting conditions based on methods for similar chiral amines.

Table 3: Recommended Starting Conditions for Chiral HPLC

ParameterRecommended ConditionRationale
Column Immobilized polysaccharide-based Chiral Stationary Phase (CSP), e.g., Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica.[11]These phases have demonstrated broad applicability for separating a wide range of chiral compounds, including piperazine derivatives.[11]
Mobile Phase A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A small amount of an amine modifier (e.g., 0.1% Diethylamine) is crucial.The amine modifier is added to the mobile phase to reduce peak tailing and improve peak shape by deactivating residual acidic silanol groups on the silica support.[11]
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate for good resolution and reasonable run times.
Detection UV at a low wavelength (e.g., 205-215 nm) if sensitivity allows. Consider ELSD or pre-column derivatization for better sensitivity.The piperazine core lacks a strong chromophore, making detection at higher wavelengths difficult.[10][11]
Column Temp. 25 - 40 °CTemperature can affect selectivity; it should be controlled and optimized.

References

  • Technical Support Center: Optimizing Piperazine Synthesis. (n.d.). Benchchem.
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (n.d.). Benchchem.
  • Protecting Groups in the Synthesis of Unsymmetrical Piperazines. (n.d.). Journal of the American Chemical Society.
  • Identifying and minimizing byproducts in phenylpiperazine synthesis. (n.d.). Benchchem.
  • Reductive amination of piperazine. (2022, October 24). Reddit.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (n.d.). Benchchem.
  • Piperazine synthesis. (n.d.). Organic Chemistry Portal.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). Molecules.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Molecules.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). RSC Advances.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). ACS Chemical Neuroscience.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (n.d.). ResearchGate.
  • The Chemistry of Piperazine: Synthesis, Reactions, and Applications. (n.d.).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules.
  • Purification of piperazine. (n.d.). Google Patents.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). Molecules.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Molecules.
  • Safety Data Sheet. (2011). Thermo Fisher Scientific.
  • This compound. (n.d.). ChemScene.
  • An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. (n.d.). Benchchem.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • PIPERAZINE DIHYDROCHLORIDE synthesis. (n.d.). ChemicalBook.
  • Analytical Methods. (2013). Analyst.
  • AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. (1990). Organic Preparations and Procedures International.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). Molecules.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Piperazin-2-ylmethanol Dihyd. (n.d.). Benchchem.

Sources

Technical Support Center: Optimizing the Synthesis of (R)-2-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Isopropylpiperazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this valuable chiral building block. The piperazine moiety is a privileged scaffold in medicinal chemistry, and achieving high yield and enantiomeric purity of its derivatives is paramount for successful drug discovery and development.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to navigate the complexities of synthesizing this compound.

Troubleshooting Guides & FAQs

This section addresses specific challenges you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield in the Reductive Amination Step

Question: I am experiencing low yields during the reductive amination of a suitable precursor to form the piperazine ring. What are the likely causes and how can I improve the yield?

Answer: Low yields in reductive amination for piperazine synthesis can often be attributed to several factors. Here’s a breakdown of potential issues and their solutions:

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a common choice, it may not be sufficiently reactive for all substrates. Sodium triacetoxyborohydride (STAB) is often a milder and more selective alternative, particularly for reactions involving aldehydes.[3] For more challenging reductions, stronger agents like lithium aluminum hydride (LiAlH₄) might be necessary, though this requires strictly anhydrous conditions and careful handling.[4]

  • Inefficient Imine/Enamine Formation: The initial formation of the imine or enamine intermediate is crucial for a successful reductive amination. This step is often pH-dependent. Ensure the reaction medium is slightly acidic to facilitate imine formation without causing degradation of the starting materials. The use of protic solvents like isopropanol can accelerate imine formation.[3]

  • Side Reactions: Prolonged reaction times can sometimes lead to side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[3][5]

  • Solvent Choice: The solvent can significantly impact the reaction. Dichloromethane (DCM), dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used. However, prolonged reactions in DCM can sometimes lead to side reactions with amines.[3] It's advisable to use anhydrous solvents to prevent quenching of the reducing agent, especially when using hydrides like LiAlH₄.[4]

Issue 2: Poor Diastereoselectivity during Ring Formation

Question: My synthesis is producing a mixture of diastereomers, and I am struggling to isolate the desired (R)-isomer. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of substituted piperazines. Consider the following strategies:

  • Chiral Starting Materials: The most effective way to ensure high enantiomeric purity is to start with an enantiomerically pure precursor, such as an (R)-amino acid derivative.[6][7][8][9] This approach introduces the desired stereochemistry early in the synthetic sequence.

  • Chiral Catalysts and Auxiliaries: The use of chiral catalysts in hydrogenation or other cyclization steps can induce asymmetry and favor the formation of one diastereomer.[10] Chiral auxiliaries attached to the starting material can also direct the stereochemical outcome of the reaction.

  • Cyclization Strategy: The method of ring closure can influence the stereochemical outcome. Intramolecular reductive amination or intramolecular SN2 reactions are common strategies.[7][11] Optimizing the reaction conditions (temperature, solvent, base) for the cyclization step can significantly impact the diastereomeric ratio.

Issue 3: Incomplete N-Boc Deprotection

Question: I am having trouble completely removing the N-Boc protecting group from my piperazine intermediate. What can I do to drive the reaction to completion?

Answer: Incomplete N-Boc deprotection is a frequent hurdle. Here are some troubleshooting steps:

  • Acid Strength and Stoichiometry: The most common methods for Boc deprotection involve strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5] If the reaction is not going to completion, consider increasing the equivalents of the acid.[5]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, extending the reaction time or gently heating the mixture (e.g., to 40-50°C) can often help.[5]

  • Solvent Choice: Ensure your starting material is fully dissolved in the chosen solvent. Poor solubility can hinder the reaction.[5] Common solvents include DCM for TFA deprotection and dioxane or methanol for HCl deprotection.[5]

  • Alternative Deprotection Methods: If acidic conditions are detrimental to other functional groups in your molecule, consider milder or alternative deprotection methods.[12]

Issue 4: Difficulty in Purifying the Final Dihydrochloride Salt

Question: My final this compound product is impure, and I am finding it difficult to purify. What are some effective purification strategies?

Answer: Purifying polar salts like piperazine dihydrochlorides can be challenging. Here are some recommended techniques:

  • Recrystallization: This is often the most effective method for purifying crystalline solids. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropyl alcohol is often a good starting point for recrystallizing piperazine salts.[13]

  • Trituration/Washing: Washing the solid product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification step. Diethyl ether is commonly used for this purpose.[4]

  • Conversion to Free Base and Back to Salt: If the impurities are difficult to remove from the salt form, consider converting the dihydrochloride back to the free base. The free base is often more amenable to purification by column chromatography. Once the free base is pure, it can be converted back to the dihydrochloride salt by treatment with HCl.[5]

  • Chiral Resolution: If you have a racemic or diastereomeric mixture, chiral resolution techniques may be necessary. This can involve forming diastereomeric salts with a chiral resolving agent and separating them by crystallization.[14] Alternatively, chiral chromatography can be employed.[15][16]

Data Summary Table

ParameterRecommended Condition/ReagentRationale
Reductive Amination
Reducing AgentSodium triacetoxyborohydride (STAB)Mild and selective, good for aldehyde precursors.[3]
Lithium aluminum hydride (LiAlH₄)Stronger reducing agent for more challenging substrates.[4]
SolventAnhydrous THF, DCEInert and compatible with common reducing agents.[3]
N-Boc Deprotection
Reagent4M HCl in Dioxane or TFA in DCMEffective and widely used for Boc removal.[5]
Temperature0°C to Room TemperatureControls reaction rate and minimizes side reactions.[5]
Purification
MethodRecrystallization from Isopropanol/EthanolOften effective for purifying piperazine salts.[13]
Column Chromatography (of free base)Allows for separation of closely related impurities.
Salt Formation
ReagentHCl in a suitable solvent (e.g., Dioxane, Ethanol)Forms the stable dihydrochloride salt.[17]

Experimental Protocols

Protocol 1: Synthesis of (R)-4-Boc-2-isopropylpiperazine

This protocol outlines a general procedure starting from a suitable N-Boc protected amino acid derivative.

Materials:

  • (R)-N-Boc-valine derivative (e.g., Weinreb amide)

  • Suitable organometallic reagent (e.g., Grignard reagent)

  • Reducing agent (e.g., LiAlH₄)

  • Reagents for ring closure (e.g., tosyl chloride, followed by a diamine)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Preparation of the Amino Aldehyde/Ketone Precursor: A common route involves the conversion of an N-protected amino acid, like (R)-N-Boc-valine, into a corresponding aldehyde or ketone. This can be achieved through various methods, including the formation of a Weinreb amide followed by reaction with an organometallic reagent.

  • Reductive Amination and Cyclization: The resulting amino aldehyde/ketone is then subjected to a reductive amination reaction with a suitable diamine precursor to form the piperazine ring. This can be a one-pot or a stepwise process.

  • Work-up and Purification: After the reaction is complete, a careful aqueous work-up is performed. The crude product is then purified by column chromatography on silica gel to yield (R)-4-Boc-2-isopropylpiperazine.

Protocol 2: N-Boc Deprotection and Dihydrochloride Salt Formation

Materials:

  • (R)-4-Boc-2-isopropylpiperazine

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the (R)-4-Boc-2-isopropylpiperazine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[5]

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[5]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine will often precipitate out of the solution.[5]

  • Upon completion, the product can be precipitated by adding diethyl ether and collected by filtration.[5]

  • Wash the collected solid with diethyl ether to remove any non-polar impurities.

  • Dry the resulting white solid under vacuum to obtain this compound.

Mandatory Visualizations

General Synthetic Workflow

G start Chiral Precursor ((R)-Amino Acid Derivative) step1 Formation of Key Intermediate start->step1 Activation step2 Reductive Amination & Intramolecular Cyclization step1->step2 Ring Formation step3 N-Boc Protected (R)-2-Isopropylpiperazine step2->step3 Isolation & Purification step4 N-Boc Deprotection (Acidic Conditions) step3->step4 HCl or TFA end (R)-2-Isopropylpiperazine Dihydrochloride step4->end Salt Formation

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield in Reductive Amination check1 Check Reducing Agent start->check1 check2 Verify Imine Formation start->check2 check3 Monitor for Side Reactions start->check3 check4 Assess Solvent and Conditions start->check4 sol1 Consider Stronger (e.g., LiAlH₄) or Milder (e.g., STAB) Agent check1->sol1 sol2 Adjust pH (Slightly Acidic) Use Protic Co-solvent check2->sol2 sol3 Optimize Reaction Time via TLC/LC-MS check3->sol3 sol4 Ensure Anhydrous Conditions Screen Solvents (THF, DCE) check4->sol4

Caption: Troubleshooting guide for low yield in reductive amination.

References

  • 6 - Organic & Biomolecular Chemistry (RSC Publishing)

  • 7 - PubMed Central

  • 18 - Benchchem

  • 8 - Google Patents

  • 5 - Benchchem

  • 13 - PubMed Central

  • 1 - MDPI

  • 10 - ACS Publications

  • 19 - Benchchem

  • 3 - Reddit

  • 2 - PMC - NIH

  • 12 - Reddit

  • 11 - ResearchGate

  • 9 - New Journal of Chemistry (RSC Publishing)

  • 15 - ResearchGate

  • 4 - Benchchem

  • 16 - PubMed

  • 17 - ChemicalBook

  • 14 - Wikipedia

  • - BOC Sciences

Sources

Technical Support Center: Troubleshooting Diastereomeric Salt Crystallization in Chiral Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Resolution. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereomeric salt crystallization. Here, we address common challenges with in-depth, scientifically grounded explanations and provide actionable, field-proven protocols to optimize your chiral resolution experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Common Crystallization Failures
Q1: Why are no crystals forming in my experiment?

A1: The complete absence of crystallization is a frequent yet solvable issue, typically pointing to a suboptimal state of supersaturation or the presence of inhibitors.

Several factors can prevent the initiation of crystallization:

  • Inadequate Supersaturation: Crystallization occurs when the concentration of a solute exceeds its solubility limit, a state known as supersaturation. If the solution is too dilute, it will remain in a stable undersaturated or metastable state. To induce crystallization, you may need to concentrate the solution by carefully evaporating the solvent or by adding an anti-solvent (a solvent in which the salt is less soluble) to decrease the overall solubility of the diastereomeric salt.[1][2][3]

  • Inappropriate Solvent System: The choice of solvent is paramount. A solvent that is too effective at dissolving both diastereomeric salts will prevent either from precipitating.[1][2][4] Conversely, a solvent in which the salts are completely insoluble will also preclude crystallization. A systematic solvent screening is often the most effective way to identify a system that provides a significant solubility difference between the two diastereomers.[1][5]

  • Presence of Impurities: Even trace amounts of impurities can inhibit the nucleation process, which is the first step in crystal formation.[2][3] It is crucial to ensure the high purity of both your racemic compound and the chiral resolving agent. Consider an additional purification step for your starting materials if you suspect impurities are the cause.

  • Wide Metastable Zone: The metastable zone is a region of supersaturation where spontaneous nucleation is unlikely to occur without an external trigger. If this zone is too wide, you may need to induce nucleation. This can often be achieved by scratching the inside of the crystallization vessel with a glass rod or, more controllably, by introducing seed crystals of the desired diastereomer.[1][2]

Q2: My product is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often a result of high supersaturation or the crystallization temperature being above the salt's melting point. [1][3]

Here are some strategies to address oiling out:

  • Reduce Supersaturation: The most common cause of oiling out is a level of supersaturation that is too high, leading to a rapid, uncontrolled precipitation of an amorphous liquid.[3] You can mitigate this by diluting the solution with more of the primary solvent.[1][3]

  • Lower the Crystallization Temperature: If the melting point of your diastereomeric salt is below the temperature of your experiment, it will separate as a liquid. Gradually lowering the temperature may bring the system below the salt's melting point, favoring crystallization.[1]

  • Modify the Solvent System: A change in the solvent environment can significantly influence the outcome. Switching to a less polar solvent might favor the formation of a stable crystal lattice over an amorphous oil.[1]

  • Slow Down the Process: Rapid changes in conditions, such as fast cooling or rapid addition of an anti-solvent, can promote oiling out. A slower, more controlled process allows the molecules sufficient time to arrange themselves into an ordered crystal lattice.[2]

Issues with Resolution Efficiency and Yield
Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

A3: A low diastereomeric excess (d.e.) indicates that the crystallization process is not effectively discriminating between the two diastereomers. This is a common challenge that can often be overcome by systematically optimizing several key parameters. [1]

To enhance the d.e., consider the following:

  • Screen for a More Effective Resolving Agent: The fundamental requirement for successful resolution is a significant difference in the physicochemical properties of the two diastereomeric salts, primarily their solubility.[4][6][7] If the chosen resolving agent forms salts with very similar solubilities, achieving high d.e. will be difficult. Screening a variety of resolving agents is a crucial first step.[2][4][8]

  • Optimize the Solvent System: The solvent plays a critical role in modulating the solubility difference between diastereomeric salts.[1][2] A systematic solvent screen is essential to find a medium that maximizes this difference.[1][4] Solvents with varying polarities and hydrogen-bonding capabilities should be explored.[5]

  • Control the Cooling Rate: A slow and controlled cooling profile generally leads to more selective crystallization.[1][2] Rapid cooling can trap the more soluble diastereomer in the crystal lattice, thereby reducing the d.e.

  • Adjust the Stoichiometry: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, this is not always optimal.[4][8] Experimenting with the stoichiometry can sometimes improve the selective precipitation of the desired diastereomer.

  • Allow for Equilibration: Ensure that the crystallization process has sufficient time to reach equilibrium. In some cases, allowing the slurry to stir for an extended period at the final crystallization temperature can improve the d.e. of the solid phase as the system approaches thermodynamic equilibrium.[2]

  • Perform Recrystallization: A single crystallization step may not be sufficient to achieve the desired purity. Recrystallizing the obtained solid, potentially in a different solvent system, is a common and effective method for enhancing the d.e.[2]

Q4: The yield of my desired diastereomeric salt is very low. What are the likely causes and how can I increase it?

A4: A low yield can be attributed to several factors, primarily related to the solubility of the desired salt and the selectivity of the crystallization process.

Here are some strategies to improve your yield:

  • Address High Solubility of the Desired Salt: If your target diastereomeric salt is too soluble in the chosen solvent, a significant portion will remain in the mother liquor. To counteract this, you can:

    • Add an Anti-solvent: Gradually introduce a solvent in which the salt is poorly soluble to induce further precipitation.

    • Optimize the Final Temperature: Lowering the final crystallization temperature can decrease the solubility and increase the yield.[1]

  • Minimize Co-precipitation: If the solubilities of the two diastereomers are too similar, the undesired diastereomer may co-precipitate, which not only lowers the d.e. but also reduces the yield of the pure, desired product. A different solvent system that offers better selectivity is necessary in this case.[1]

  • Consider Crystallization-Induced Diastereomeric Transformation (CIDT): In cases where the undesired diastereomer can epimerize in solution to the desired, less soluble diastereomer, a CIDT process can be employed. This dynamic resolution can dramatically increase the yield, potentially approaching 100%.[4][9]

Advanced Troubleshooting
Q5: I suspect a solid solution or double salt is forming. What does this mean and how can I address it?

A5: The formation of a solid solution, where both diastereomers are incorporated into the same crystal lattice, or a double salt, a distinct crystalline phase containing both diastereomers in a fixed stoichiometry, presents a significant challenge for resolution by simple crystallization. [1]

  • Understanding the Problem: In an ideal scenario, the two diastereomers crystallize as separate, distinct solid phases, allowing for their separation based on solubility differences. However, in a solid solution, the undesired diastereomer is integrated into the crystal structure of the desired one, making separation by crystallization ineffective.[1][10]

  • Addressing the Issue:

    • Solvent System Modification: The formation of solid solutions and double salts can be highly dependent on the solvent.[1] A thorough screening for a new solvent system that disrupts the formation of these mixed crystal phases is the most critical step.

    • Phase Diagram Analysis: Constructing a ternary phase diagram of the two diastereomeric salts and the solvent can provide a deeper understanding of the solid-liquid phase equilibrium and help identify conditions that favor the crystallization of a single, pure diastereomer.[2][11][12][13][14]

Q6: Should my process be under kinetic or thermodynamic control?

A6: The outcome of a diastereomeric salt crystallization can be governed by either kinetics or thermodynamics, and understanding which regime is dominant is key to troubleshooting and optimization. [15][16]

  • Kinetic Control: The product that forms the fastest is the kinetic product. This is favored by conditions that are irreversible and where the reaction is stopped before equilibrium is reached.[12][15] In crystallization, this might involve rapid cooling or the use of seeding to quickly crystallize a less stable but more readily formed crystal structure.[12]

  • Thermodynamic Control: The most stable product is the thermodynamic product. This is favored by reversible conditions and sufficient time for the system to reach equilibrium.[15] In crystallization, this would involve slow cooling and extended equilibration times to ensure the formation of the most stable, and ideally the least soluble, diastereomeric salt.[6]

If your initial crystals have a low d.e. that improves upon prolonged stirring, your system may be approaching thermodynamic equilibrium. Conversely, if you obtain a high d.e. initially that then decreases over time, you may have initially isolated a kinetically favored product that is converting to a more stable, but less pure, solid phase. Adjusting your crystallization time and temperature profile can help you target the desired outcome.[15][17]

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening for Optimal Resolution

Objective: To identify a solvent or solvent mixture that provides the largest difference in solubility between the two diastereomeric salts, thereby maximizing the potential for a high-yield, high-purity crystallization.

Methodology (96-Well Plate High-Throughput Screen):

  • Preparation: Prepare a stock solution of your racemic compound and the chosen resolving agent in a 1:1 molar ratio in a volatile solvent like methanol.[1]

  • Aliquotting: Dispense a precise volume of the stock solution into each well of a 96-well microplate.

  • Evaporation: Completely evaporate the initial solvent to leave a dry, uniform film of the diastereomeric salt mixture in each well.

  • Solvent Addition: Add a fixed volume of each screening solvent to the respective wells. The selection of solvents should cover a wide range of polarities and functionalities (e.g., alcohols, esters, ketones, hydrocarbons, ethers).[1][5]

  • Equilibration: Seal the plate and agitate it at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach solid-liquid equilibrium.[1]

  • Sampling: Centrifuge the plate to pellet any undissolved solids. Carefully collect a sample of the supernatant (mother liquor) from each well.

  • Analysis: Analyze the supernatant samples by a suitable chiral analytical method (e.g., chiral HPLC) to determine the concentration of each diastereomer remaining in the solution.[1][4]

  • Selection: The solvent that results in the largest difference in concentration between the two diastereomers in the supernatant is the most promising candidate for selective crystallization.

Protocol 2: Seeding Strategy to Control Crystallization

Objective: To induce crystallization in a controlled manner, improve crystal quality, and potentially target a specific polymorph by introducing seed crystals.[2][18]

Methodology:

  • Prepare a Supersaturated Solution: Dissolve the diastereomeric salt mixture in the chosen solvent at an elevated temperature to ensure complete dissolution. Then, cool the solution to a temperature where it is supersaturated but still within the metastable zone (i.e., no spontaneous nucleation occurs).

  • Seed Crystal Preparation: The seed crystals should be of the desired diastereomer and have a narrow size distribution. They can be obtained from a previous successful crystallization or by milling a small amount of the pure solid.[18]

  • Seeding: Add a small quantity (typically 0.1-1% by weight) of the seed crystals to the supersaturated solution.[2]

  • Crystal Growth: Maintain the solution at the seeding temperature with gentle agitation to allow the seed crystals to grow. Avoid overly vigorous agitation, which can cause secondary nucleation and reduce crystal size.[2]

  • Cooling: Once crystal growth is established, proceed with a slow, controlled cooling profile to the final isolation temperature to maximize yield.[2]

Data Presentation & Visualization

Table 1: Hypothetical Solvent Screen Data

This table illustrates the type of data generated from a solvent screening experiment and how it can be used to select an optimal solvent. The goal is to find a solvent that maximizes the solubility ratio of the undesired to the desired diastereomer.

Solvent SystemSolubility of Desired Diastereomer (mg/mL)Solubility of Undesired Diastereomer (mg/mL)Solubility Ratio (Undesired/Desired)Predicted Resolution Efficiency
Methanol25.030.01.2Poor
Isopropanol8.515.21.8Moderate
Ethyl Acetate5.12.80.5Poor (Undesired is less soluble)
Toluene1.29.88.2Excellent
Acetonitrile15.318.11.2Poor

Note: Data is hypothetical and for illustrative purposes only.[1]

Diagrams

Below are diagrams illustrating key workflows and decision-making processes in troubleshooting diastereomeric salt crystallization.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Actions start Experiment Start: Racemate + Resolving Agent + Solvent crystallization Crystallization Attempt (e.g., Cooling, Anti-solvent) start->crystallization outcome Observe Outcome crystallization->outcome no_crystals No Crystals / Oiling Out outcome->no_crystals Failure low_de Low Diastereomeric Excess (d.e.) outcome->low_de Poor Purity low_yield Low Yield outcome->low_yield Poor Recovery success Successful Crystallization (High d.e. & Yield) outcome->success Success action_supersat Adjust Supersaturation: - Concentrate Solution - Add Anti-solvent - Lower Temperature no_crystals->action_supersat action_solvent Screen Solvents: - Vary Polarity - Different Functional Groups no_crystals->action_solvent action_seeding Implement Seeding Strategy no_crystals->action_seeding low_de->action_solvent action_cooling Optimize Cooling Rate (Slower) low_de->action_cooling action_recrystallize Recrystallize Product low_de->action_recrystallize action_agent Screen Resolving Agents low_de->action_agent low_yield->action_supersat low_yield->action_solvent action_supersat->crystallization Re-attempt action_solvent->crystallization Re-attempt action_seeding->crystallization Re-attempt action_cooling->crystallization Re-attempt action_recrystallize->crystallization Re-attempt action_agent->crystallization Re-attempt

Caption: General troubleshooting workflow for diastereomeric salt crystallization.

DecisionTree start Problem Observed no_xtal No Crystals or Oiling Out start->no_xtal No Solid low_de Low d.e. start->low_de Impure Solid low_yield Low Yield start->low_yield Pure Solid, Low Mass q_supersat Is solution potentially undersaturated? no_xtal->q_supersat q_solubility_diff Is solubility difference between diastereomers low? low_de->q_solubility_diff q_solubility_high Is desired salt too soluble at final T? low_yield->q_solubility_high a_conc Action: Concentrate solution or add anti-solvent q_supersat->a_conc Yes q_solvent1 Is solvent system optimized? q_supersat->q_solvent1 No a_solvent_screen1 Action: Perform solvent screen q_solvent1->a_solvent_screen1 Yes q_nucleation Is nucleation inhibited? q_solvent1->q_nucleation No a_seed Action: Add seed crystals or scratch flask q_nucleation->a_seed Yes a_solvent_screen2 Action: Screen new solvents or resolving agents q_solubility_diff->a_solvent_screen2 Yes q_cooling Was cooling too rapid? q_solubility_diff->q_cooling No a_slow_cool Action: Decrease cooling rate q_cooling->a_slow_cool Yes a_recrystallize Final Action: Recrystallize product q_cooling->a_recrystallize No a_lower_T Action: Lower final temp. or add anti-solvent q_solubility_high->a_lower_T Yes q_coprecip Is undesired salt co-precipitating? q_solubility_high->q_coprecip No a_solvent_screen3 Action: Find more selective solvent q_coprecip->a_solvent_screen3 Yes

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Benchchem.
  • Benchchem.
  • APC.
  • Benchchem.
  • Benchchem.
  • ResearchGate.
  • UCL Discovery.
  • ACS Publications.
  • Chiralpedia. Part 6: Resolution of Enantiomers.
  • RSC Publishing. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control.
  • AIChE.
  • RSC Publishing. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. [Link]

  • Wikipedia. Chiral resolution.
  • AIChE Proceedings. (394e)
  • Benchchem. Troubleshooting low enantiomeric excess in chiral resolution experiments.
  • White Rose eTheses Online.
  • RSC Publishing.
  • RSC Publishing. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. [Link]

  • White Rose Research Online.
  • RSC Publishing. Deracemisations under kinetic and thermodynamic control. [Link]

  • Jack Westin.
  • YouTube.

Sources

Technical Support Center: Purification of Crude (R)-2-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude (R)-2-Isopropylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges associated with purifying this chiral amine salt. The information herein is curated to ensure scientific integrity and provide actionable insights based on established principles and field experience.

I. Understanding the Molecule and Common Impurities

This compound is a chiral molecule of significant interest in pharmaceutical synthesis.[1][][3] Its purification is critical as impurities can impact downstream reactions, final product quality, and biological activity.[4][5] The dihydrochloride salt form enhances stability compared to the free base.[6]

Common Impurities Encountered:

  • Starting Materials: Unreacted piperazine or isopropylating agents.

  • By-products: Di-substituted piperazines (e.g., 1,4-diisopropylpiperazine), and products from side reactions.[7]

  • Enantiomeric Impurity: The corresponding (S)-enantiomer.

  • Process-related Impurities: Residual solvents, reagents, and moisture.[4][8]

  • Degradation Products: Arising from harsh reaction or workup conditions.[4]

Table 1: Physicochemical Properties of Piperazine and its Dihydrochloride Salt
PropertyPiperazinePiperazine Dihydrochloride
Appearance Colorless, needle-like crystalsWhite to cream-colored crystalline powder
Solubility in Water Freely soluble[9]Highly soluble (41% at 20°C)[6][10]
Solubility in Organic Solvents Soluble in methanol; slightly soluble in benzene and heptane[9]Insoluble in most organic solvents[6]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Crystallization & Recrystallization Issues

Q1: My this compound fails to crystallize from the reaction mixture or recrystallization solvent.

Possible Causes & Solutions:

  • Supersaturation Not Reached: The concentration of your product in the solvent may be too low.

    • Solution: Carefully concentrate the solution by evaporation. Be cautious not to overheat, which could lead to degradation.

  • Presence of Inhibitory Impurities: Certain impurities can interfere with crystal lattice formation.

    • Solution: Try adding a small amount of activated charcoal to the hot solution to adsorb impurities, followed by hot filtration before cooling.[7]

  • Inappropriate Solvent System: The chosen solvent may not be optimal for crystallization.

    • Solution: Piperazine dihydrochloride is highly soluble in water and polar solvents like ethanol and methanol, but poorly soluble in less polar organic solvents.[10] For recrystallization, consider mixed solvent systems. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., methanol or ethanol) and then add an anti-solvent (e.g., isopropyl alcohol, ethyl acetate, or acetone) until turbidity is observed.[7] Heat to redissolve and then allow to cool slowly.

  • Slow Nucleation: Crystal formation can be slow to initiate.

    • Solution:

      • Seeding: Introduce a few seed crystals of pure this compound to the supersaturated solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

Q2: The isolated product after recrystallization has low purity.

Possible Causes & Solutions:

  • Co-precipitation of Impurities: If impurities have similar solubility profiles to your product, they may crystallize out as well.

    • Solution:

      • Multiple Recrystallizations: Perform sequential recrystallizations. However, this may lead to significant yield loss.

      • Solvent System Optimization: Experiment with different solvent/anti-solvent combinations to maximize the solubility difference between your product and the impurities.

  • Occlusion of Mother Liquor: Impurities can be trapped within the crystal lattice.

    • Solution:

      • Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, more ordered crystals, which are less likely to trap impurities.

      • Thorough Washing: Wash the filtered crystals with a small amount of cold recrystallization solvent to remove surface impurities.[7]

Q3: The yield from recrystallization is very low.

Possible Causes & Solutions:

  • Product Too Soluble in the Chosen Solvent: A significant amount of your product may remain in the mother liquor.

    • Solution:

      • Optimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the crude product.

      • Cooling Temperature: Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation, ensuring the solvent doesn't freeze.

      • Second Crop: Concentrate the mother liquor and cool again to obtain a second crop of crystals. Note that this crop may be of lower purity.

Workflow for Troubleshooting Crystallization

Caption: Troubleshooting workflow for crystallization issues.

Chiral Purity Issues

Q4: How can I determine the enantiomeric purity of my this compound?

Answer:

Determining enantiomeric purity is crucial for chiral compounds.[][11] Standard techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method.[12] You will need a chiral stationary phase (CSP) column. The choice of column and mobile phase will need to be optimized for your specific compound.

  • Capillary Electrophoresis (CE): CE with a chiral selector (e.g., cyclodextrins) in the running buffer is another powerful technique for separating enantiomers.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for the two enantiomers can be resolved, allowing for quantification.

Q5: The enantiomeric excess (e.e.) of my product is low. How can I improve it?

Answer:

Improving enantiomeric excess often requires more specialized techniques than simple recrystallization, as enantiomers have identical physical properties in a non-chiral environment.[15]

  • Diastereomeric Salt Formation and Crystallization: This is a classical and effective method for resolving racemates.[11]

    • Convert to Free Base: First, you must convert the dihydrochloride salt back to the free base. This can be done by dissolving the salt in water and adding a base like NaOH, followed by extraction with an organic solvent.[16]

    • React with a Chiral Resolving Agent: React the racemic free base with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form a mixture of diastereomeric salts.

    • Fractional Crystallization: These diastereomeric salts will have different solubilities, allowing them to be separated by fractional crystallization.[11]

    • Regenerate the Enantiomerically Pure Free Base: After isolating the desired diastereomeric salt, treat it with a base to regenerate the enantiomerically enriched free base.

    • Re-form the Dihydrochloride Salt: Finally, treat the pure enantiomeric free base with HCl to obtain the desired this compound.

  • Preparative Chiral Chromatography: While more expensive and resource-intensive, preparative chiral HPLC can be used to directly separate the enantiomers on a larger scale.[]

Diagram of Diastereomeric Salt Resolution

Sources

Navigating the Nuances of Piperazine Chemistry: A Technical Support Guide to Catalyst Loading Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to unraveling the complexities of catalyst loading optimization in reactions featuring piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges inherent in working with this versatile scaffold. Here, we move beyond generic protocols to provide in-depth, field-tested insights into troubleshooting common issues and optimizing your reaction outcomes. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to make informed decisions in your experimental design.

Troubleshooting Guide: A Symptom-Based Approach

In the realm of piperazine chemistry, experimental outcomes can often deviate from the expected. This section provides a structured, question-and-answer-style troubleshooting guide to address the most common challenges.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a disappointingly low yield, or in some cases, no desired product at all. What are the likely culprits and how can I systematically troubleshoot this?

Answer: Low to no yield is a frequent yet multifaceted problem. A systematic approach to diagnosing the root cause is crucial. The following workflow can guide your investigation:

Troubleshooting Workflow for Low/No Yield

Caption: A stepwise guide to troubleshooting low or no yield in piperazine derivative reactions.

In-depth Explanation of Troubleshooting Steps:

  • Step 1: Catalyst Integrity & Activity: The palladium catalyst is the heart of many C-N coupling reactions. Its activity is paramount.

    • Catalyst Source and Age: Catalysts, especially those in solution or older batches, can degrade. It is often advisable to use a fresh batch of catalyst from a reputable supplier. For improved consistency, consider using air- and moisture-stable pre-catalysts, such as the Buchwald G3 or G4 precatalysts, which ensure a 1:1 palladium-to-ligand ratio and rapid generation of the active Pd(0) species.

    • Ligand Selection: The choice of phosphine ligand is critical and substrate-dependent. For challenging substrates, such as electron-rich aryl chlorides, bulky and electron-donating ligands are often necessary to promote oxidative addition and reductive elimination.[1] A screening of different ligands is a valuable investment of time.

    • Handling: Many palladium catalysts are sensitive to air and moisture.[1] Proper handling techniques, such as the use of a glovebox or Schlenk line, are essential to prevent deactivation.[2]

  • Step 2: Reaction Conditions: The reaction environment plays a crucial role in the catalytic cycle.

    • Solvent: The choice of solvent can influence the solubility of reagents and the stability of the catalytic species. Anhydrous solvents are typically required to prevent catalyst deactivation.[3]

    • Temperature: The optimal temperature will vary depending on the reactivity of the substrates. Less reactive aryl chlorides, for instance, often require higher temperatures (80-110 °C) to facilitate oxidative addition.[4][3]

    • Base: The base is not merely a proton scavenger; it is an integral part of the catalytic cycle. The choice of base can significantly impact the reaction rate and outcome.[5] Strong bases like sodium tert-butoxide are common, but weaker bases such as cesium carbonate or potassium phosphate may be necessary for substrates with base-sensitive functional groups, often requiring higher reaction temperatures.[4]

  • Step 3: Reagent Quality: The purity of your starting materials can be a hidden source of failure.

    • Aryl Halide: Verify the purity of your aryl halide. The reactivity order is generally I > Br > Cl.[1]

    • Piperazine Derivative: Ensure the piperazine starting material is pure and dry.

  • Step 4: Competing Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Di-substitution: This is a very common issue with unprotected piperazine and is addressed in detail in the next section.

    • Homocoupling: In Suzuki-Miyaura reactions, the homocoupling of boronic acids can be a significant side reaction, often exacerbated by the presence of oxygen.[6] Thoroughly degassing the solvent is crucial.

Issue 2: Poor Selectivity - Formation of 1,4-Di-substituted Piperazine

Question: My reaction is producing a significant amount of the 1,4-di-substituted piperazine byproduct, leading to a low yield of the desired mono-substituted product and a challenging purification process. How can I improve mono-selectivity?

Answer: The presence of two nucleophilic nitrogen atoms in the piperazine ring makes di-substitution a common challenge.[7] Several strategies can be employed to favor mono-substitution:

Strategies to Enhance Mono-substitution Selectivity

StrategyPrincipleExperimental Considerations
Stoichiometric Control By using a large excess of piperazine, the electrophile is statistically more likely to react with an unreacted piperazine molecule.Use a 5-10 fold excess of piperazine relative to the limiting reagent. This is often effective but can be atom-inefficient on a large scale.
Slow Addition Maintaining a low concentration of the electrophile throughout the reaction minimizes its opportunity to react with the already formed mono-substituted product.Add the electrophile dropwise to the reaction mixture, potentially at a reduced temperature.[8]
Use of Protecting Groups A mono-protected piperazine, such as N-Boc-piperazine, has only one available nitrogen for reaction, ensuring mono-substitution.[7]This is a highly effective and widely used method. The protecting group can be removed in a subsequent step.[7]
Protonation Using a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen.This can be a simpler alternative to protecting groups, though potentially less effective.

Experimental Protocol: Mono-N-Boc-protection of Piperazine

This protocol provides a standard procedure for the synthesis of N-Boc-piperazine, a key intermediate for ensuring mono-substitution.

  • Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an appropriate workup to isolate the N-Boc-piperazine. The mono-protected product can often be separated from unreacted piperazine and the di-protected byproduct by chromatography.[9]

Issue 3: Catalyst Deactivation

Question: My reaction starts well but then stalls, or I observe the formation of palladium black, indicating catalyst decomposition. What are the common causes of catalyst deactivation in reactions with piperazine derivatives?

Answer: Catalyst deactivation is a significant concern in palladium-catalyzed reactions. Several factors can contribute to the loss of catalytic activity:

Mechanisms of Catalyst Deactivation

Caption: Common pathways leading to catalyst deactivation in palladium-catalyzed reactions.

Mitigation Strategies for Catalyst Deactivation:

  • Palladium Aggregation: The formation of palladium black is a visual indicator of the aggregation of Pd(0) into inactive nanoparticles. This can be caused by high temperatures or an insufficient ligand-to-palladium ratio.[10][11] Ensure an appropriate ligand concentration is maintained throughout the reaction.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, particularly at elevated temperatures. Using more robust ligands or ensuring a strictly inert atmosphere can help.

  • Inhibition by Piperazine: Being a Lewis base, piperazine can competitively coordinate to the palladium center, potentially inhibiting the binding of the desired substrates.[12] In some cases, piperazine can act as a ligand itself, forming stable, off-cycle complexes. The choice of a suitable primary ligand that binds strongly to palladium can help to mitigate this.

  • Poisoning by Impurities: Trace impurities in reagents or solvents, such as sulfur compounds, can act as potent catalyst poisons. Using high-purity reagents and solvents is essential.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for a Buchwald-Hartwig amination with a piperazine derivative?

A1: The optimal catalyst loading can vary significantly depending on the specific substrates and reaction conditions. However, a general starting point for screening is typically in the range of 1-2 mol% of the palladium precursor.[13] For highly reactive substrates, the loading can sometimes be reduced to as low as 0.01 mol%.[13] Conversely, for challenging couplings, higher loadings of up to 5 mol% may be necessary.[3]

Typical Palladium Catalyst Loading Ranges for C-N Coupling Reactions

Reaction TypeSubstratesTypical Catalyst Loading (mol %)Key Considerations
Buchwald-Hartwig Amination Aryl Bromide + Piperazine1 - 2Can be lower for activated aryl bromides.
Buchwald-Hartwig Amination Aryl Chloride + Piperazine2 - 5Aryl chlorides are less reactive and often require higher catalyst loading and more specialized ligands.
Suzuki-Miyaura Coupling Aryl Halide + Piperazine-containing Boronic Acid/Ester1 - 3The stability of the boronic acid derivative is a key factor.
Hydrogenation Reduction of a functional group on a piperazine derivative0.1 - 5 (wt% for heterogeneous)Highly dependent on the specific transformation and catalyst type (e.g., Pd/C, PtO₂).

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is crucial for a successful reaction. There is no "one-size-fits-all" ligand. Bulky, electron-rich phosphine ligands are generally preferred for Buchwald-Hartwig aminations as they promote the key steps of oxidative addition and reductive elimination. Some commonly used and effective ligands for piperazine couplings include RuPhos, XantPhos, and various biaryl phosphine ligands developed by the Buchwald group.[3] It is highly recommended to perform a small-scale screen of several ligands to identify the optimal one for your specific substrate combination.

Q3: What are the best practices for handling air-sensitive palladium catalysts?

A3: Many palladium catalysts and their phosphine ligands are sensitive to air and moisture. Proper handling is essential to maintain their activity.

  • Inert Atmosphere: Always handle these reagents under an inert atmosphere, such as in a glovebox or using a Schlenk line with high-purity argon or nitrogen.

  • Dry Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are dry.

  • Storage: Store air-sensitive catalysts in a desiccator or a glovebox.

  • Pre-catalysts: Consider using air-stable pre-catalysts, which are easier to handle and provide more consistent results.

References

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point.
  • Guild, G. L., & Foley, B. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1856-1875.
  • Gao, F. L., et al. (2003). Bioorganic & Medicinal Chemistry Letters, 13(9), 1535-1537.
  • Janeba, Z., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Gettys, K. E., et al. (2021).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Ahmadi, T., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19345-19367.
  • Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.
  • Schmid, M., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry–A European Journal, 21(14), 5428-5437.
  • McManus, J. B., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Huang, Y., et al. (2020). Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates. The Journal of Organic Chemistry, 85(22), 14664-14673.
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Zarei, M., et al. (2021). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. New Journal of Chemistry, 45(1), 213-224.
  • Catto, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1431.
  • Wang, Q., et al. (2021). Palladium-catalyzed regiodivergent arylamination/aryloxygenation of allenamide. Organic Chemistry Frontiers, 8(1), 69-74.
  • Catto, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1431.
  • Eigenberger, G. (2001). Poisoning and deactivation of palladium catalysts.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ye, Z., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715.
  • Schmid, M., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5428-5437.
  • Kohlpaintner, C. W., et al. (2018). Palladium-Catalyzed Monoarylation of Cyclopropylamine. Organic Letters, 20(17), 5312-5315.
  • Wernik, M., et al. (2019). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 4(1), 100-106.
  • Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.
  • Lian, Z., et al. (2015). Enantioselective Copper-Catalyzed Construction of Aryl Pyrroloindolines via an Arylation–Cyclization Cascade. Journal of the American Chemical Society, 137(37), 11952-11955.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. In Boron Reagents in Synthesis (pp. 1-68).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Casademont-Reig, I., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand.
  • van der Zwan, K. P., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Smirnov, V. V., et al. (2001). Role of a Base in the Catalytic Arylation of Olefins.
  • WO2014184039A1. (2014). Method for preparing n-alkyl-piperazines.
  • E-Ci, T., et al. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 144(32), 14616-14625.
  • Li, Z., et al. (2023). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • N.E. CHEMCAT. (2025). Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Rich Conditions. Retrieved from [Link]

Sources

Technical Support Center: Resolving Enantiomeric Excess (ee) Determination Issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for enantiomeric excess (ee) determination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral analysis. Enantiomeric excess is a critical parameter in the pharmaceutical industry and asymmetric synthesis, as the biological activity of a chiral molecule can be predominantly associated with one enantiomer.[1][2] The other may be inactive or, in some cases, cause adverse effects, as famously exemplified by the thalidomide tragedy.[3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established scientific principles and practical, field-proven insights to ensure the accuracy and reliability of your results.

Section 1: Foundational Concepts

What is Enantiomeric Excess (ee)?

Enantiomeric excess is a measure of the purity of a chiral substance.[4][5] It quantifies the degree to which a sample contains one enantiomer in a greater amount than the other.[4] A racemic mixture, which contains equal amounts (50:50) of both enantiomers, has an ee of 0%, while a completely pure single enantiomer has an ee of 100%.[4][5]

How is Enantiomeric Excess Calculated?

The calculation of enantiomeric excess is straightforward and can be performed using various data inputs.

Data TypeFormulaExample
Concentration or Area % from Chromatography `ee% =(% Major Enantiomer - % Minor Enantiomer)
Optical Rotation ee% = ([α]observed / [α]pure) * 100A mixture has an observed specific rotation of +11.55°, and the pure major enantiomer has a specific rotation of +23.1°. The ee is (+11.55° / +23.1°) * 100 = 50%.

It's important to note that while historically linked, optical purity and enantiomeric excess are not always interchangeable due to potential non-linear effects.[4][6] Direct measurement of enantiomers via chromatography is now the preferred and more accurate method.[4]

Section 2: Troubleshooting Chiral Chromatography (HPLC & GC)

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used technique for determining enantiomeric excess due to its high accuracy and precision.[7][8] However, achieving optimal separation can be challenging. This section addresses common problems encountered during chiral HPLC and GC analysis.

Frequently Asked Questions (FAQs) - Chiral Chromatography

Q1: Why are my enantiomer peaks not separating (co-eluting)?

A: Poor or no resolution is a frequent challenge in chiral separations and can stem from several factors. The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the chiral stationary phase (CSP).[9]

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely effective.[10] However, no single CSP works for all compounds. It is essential to screen multiple columns with different chiral selectors.[3]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences selectivity.[3][11] For normal-phase HPLC, the type and ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) is critical.[11][12] In reversed-phase HPLC, the organic modifier and buffer conditions play a key role.[13]

  • Temperature Effects: Temperature can alter the thermodynamics of chiral recognition in unpredictable ways.[3][14] It's a valuable parameter to screen during method development.

Q2: My peaks are showing significant tailing or fronting. What does this mean?

A: Poor peak shape compromises both resolution and the accuracy of quantification.[10][15]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.[10] For basic analytes, interactions with residual acidic silanol groups on the silica support can be a problem. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can mitigate this.[10] Column overload, particularly on cyclodextrin-based GC columns, can also lead to tailing.[16]

  • Peak Fronting: This can indicate column overload, where too much sample has been injected.[17] It can also be a sign of poor sample solubility in the injection solvent or mobile phase.[16]

Q3: My retention times are drifting and not reproducible. How can I fix this?

A: Unstable retention times point to a lack of system equilibration or changes in the mobile phase.

  • Insufficient Equilibration: Chiral columns, especially after changing the mobile phase, require adequate time to equilibrate. Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[10]

  • Mobile Phase Inconsistency: Evaporation of volatile mobile phase components can alter the composition and affect retention. Always use freshly prepared mobile phase and keep solvent bottles capped.[10]

  • "Memory Effects": Chiral columns can retain additives from previous runs, which can influence subsequent separations.[18][19] If a new column behaves differently from an older one, conditioning the new column with the mobile phase containing the relevant additive may be necessary.[18]

Troubleshooting Guide: Chiral HPLC & GC
IssuePotential Cause(s)Recommended Solution(s)
Poor or No Resolution Inappropriate CSP, suboptimal mobile phase, incorrect temperature.Screen different CSPs. Optimize mobile phase composition (modifier type and percentage).[3][11] Evaluate a range of temperatures.[3][14]
Peak Tailing Secondary interactions, column overload, active sites in the system.Add a mobile phase modifier (e.g., 0.1% DEA for basic compounds).[10] Reduce sample concentration.[16] Perform inlet maintenance (clean/replace liner and septum).[16]
Peak Fronting Column overload, poor sample solubility.Dilute the sample.[16] Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[10][16]
Drifting Retention Times Insufficient column equilibration, mobile phase changes.Equilibrate the column with at least 10-20 column volumes of the new mobile phase.[10] Use fresh mobile phase and keep solvent reservoirs covered.
Loss of Column Performance Column contamination, use of incompatible solvents.For immobilized columns, flush with a strong solvent like THF or DMF.[18] For coated columns, flush with the strongest compatible solvent (often 2-propanol).[18] Always check solvent compatibility.[18]
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin by screening a set of diverse chiral stationary phases. Polysaccharide-based columns are a good starting point.[3]

  • Mobile Phase Screening:

    • Normal Phase: Start with a standard mobile phase like n-Hexane/Isopropanol (90/10 v/v). Vary the alcohol modifier (e.g., ethanol, methanol) and its concentration.[11]

    • Reversed Phase: Use a mobile phase such as Acetonitrile/Water or Methanol/Water. Adjust the ratio and consider adding buffers if the analyte is ionizable.[13]

  • Additive Optimization: For acidic or basic analytes, add a corresponding modifier (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) to improve peak shape and selectivity.[10][11]

  • Temperature Screening: Analyze the sample at different temperatures (e.g., 10°C, 25°C, 40°C) to see the effect on resolution.[3][14]

  • Flow Rate Optimization: While a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) is often used for initial screening, reducing the flow rate can sometimes improve resolution for difficult separations.[14]

dot graph TD{ subgraph Chiral Method Development Workflow A[Start: Racemic Standard] --> B{Select CSP}; B --> C{Screen Mobile Phases}; C --> D{Optimize Additives}; D --> E{Evaluate Temperature}; E --> F{Fine-tune Flow Rate}; F --> G[End: Optimized Method]; end

} caption: Chiral HPLC/GC method development workflow.

Section 3: NMR Spectroscopy for ee Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative for determining enantiomeric excess. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be used to induce a chemical shift difference between them.[20]

Frequently Asked Questions (FAQs) - NMR Methods

Q1: How can I use NMR to determine ee?

A: The strategy involves converting the pair of enantiomers into a pair of diastereomers, which have different NMR spectra. This can be achieved in two main ways:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a covalent bond, creating a mixture of diastereomers.[21] A well-known example is Mosher's acid.[21] The ee is then determined by integrating the signals of the newly formed diastereomers.[20]

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, forming transient, non-covalent diastereomeric complexes with the enantiomers.[22][23] This results in separate signals for each enantiomer in the NMR spectrum, allowing for direct quantification without chemical modification of the analyte.[22]

Q2: My NMR signals for the two enantiomers are overlapping. How can I improve the separation?

A: Insufficient separation of diastereomeric signals is a common issue.

  • For CSAs: Increase the concentration of the solvating agent. The magnitude of the chemical shift difference (ΔΔδ) is dependent on the concentration of the CSA.[22] Also, consider trying a different CSA, as the intermolecular interactions are highly specific.[23]

  • For CDAs: Ensure the derivatization reaction has gone to completion. Incomplete reaction can complicate the spectrum. Also, a different CDA may provide a larger chemical shift difference for the resulting diastereomers.

  • Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of all signals, which can help resolve overlapping peaks.

Q3: What are the advantages of using a Chiral Solvating Agent (CSA) over a Chiral Derivatizing Agent (CDA)?

A: CSAs offer a significant advantage in that they do not require a chemical reaction. This method is non-destructive, and the analyte can be recovered after the analysis.[22] The process is also typically faster as it avoids reaction and purification steps.[23]

Troubleshooting Guide: NMR-based ee Determination
IssuePotential Cause(s)Recommended Solution(s)
No Signal Separation Ineffective CDA or CSA, insufficient concentration of CSA.Try a different chiral auxiliary.[23][24] Increase the molar ratio of CSA to analyte.[22]
Broad or Poorly Resolved Peaks Poor shimming, sample viscosity, chemical exchange dynamics.Re-shim the magnet. Use a less viscous NMR solvent if possible. For CSAs, temperature variation can sometimes sharpen peaks by altering exchange rates.
Inaccurate Integration Overlapping peaks, poor signal-to-noise ratio.Ensure baseline is flat and correct phasing. Acquire more scans to improve signal-to-noise. Use a higher field NMR if available.
Incomplete Derivatization (with CDAs) Non-optimal reaction conditions.Re-run the derivatization reaction, ensuring anhydrous conditions and appropriate reaction time and temperature.

dot graph TD{ subgraph NMR ee Determination Logic A[Start: Enantiomeric Mixture] --> B{Choose Chiral Auxiliary}; B --> C[Use Chiral Derivatizing Agent (CDA)]; B --> D[Use Chiral Solvating Agent (CSA)]; C --> E{Form Covalent Diastereomers}; D --> F{Form Non-covalent Diastereomeric Complexes}; E --> G[Acquire NMR Spectrum]; F --> G; G --> H{Integrate Separated Signals}; H --> I[Calculate ee]; end

} caption: Decision tree for NMR-based ee determination.

Section 4: Chiroptical Methods (Circular Dichroism)

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is another valuable tool for ee determination.[7][25] The CD signal is directly proportional to the enantiomeric excess.

Frequently Asked Questions (FAQs) - Circular Dichroism

Q1: Can I determine ee without a pure enantiomer standard using CD?

A: In some cases, yes. If the enantiomers can be separated by HPLC, a CD detector can be used to determine the ee without needing a pure standard.[8][26] The ratio of the CD signal to the UV signal (anisotropy factor, g) can be used for quantification.[8]

Q2: What are the main limitations of using CD for ee determination?

A: The primary limitation is sensitivity. CD detectors are generally less sensitive than standard UV/fluorescence detectors.[26] Additionally, the molecule must possess a chromophore near a stereocenter to produce a measurable CD signal. For molecules without a suitable chromophore, derivatization with a chromophoric group may be necessary.[27]

Troubleshooting Guide: CD-based ee Determination
IssuePotential Cause(s)Recommended Solution(s)
Low or No CD Signal Analyte lacks a suitable chromophore, low concentration.Increase sample concentration. If feasible, derivatize the analyte with a chromophoric tag.[27]
Noisy Spectrum Low light throughput, high absorbance of solvent or buffer.Use a CD-transparent solvent. Ensure the total absorbance of the sample in the measurement cuvette is within the optimal range for the instrument.
Inaccurate ee Values Non-linear response, interfering impurities.Generate a calibration curve with samples of known ee to verify linearity.[28] Ensure sample purity, as any optically active impurity can affect the measurement.

Section 5: Method Validation

Once a method for ee determination has been developed, it must be validated to ensure it is fit for purpose.[9][29]

What are the key parameters for validating a chiral purity method?

According to ICH Q2(R1) guidelines, the key validation parameters include:[9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and any impurities. A key test is to demonstrate baseline resolution between the enantiomer peaks.[30]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[29]

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Self-Validating System: The Racemic Mixture

Before analyzing any unknown samples, a crucial step is to analyze a true racemic (50:50) mixture of your compound.[31] This is a self-validating check. The expected result is two, well-resolved peaks of equal area. If you do not observe this, your analytical method is not yet suitable and requires further optimization before you can trust the ee values from your experiments.[31]

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • He, Y., et al. (2002). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Analytical Chemistry. [Link]

  • López-Pernía, J. J., et al. (2012). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. [Link]

  • Lu, Y. K., & Yang, D. Y. (2006). Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. PubMed. [Link]

  • Kalíková, K., et al. (2020). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Nieto, S., et al. (2011). Rapid Determination of Enantiomeric Excess of α-Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. ACS Publications. [Link]

  • Oreate AI. (2025). Understanding Enantiomeric Excess: A Guide to Calculation and Importance. Oreate AI. [Link]

  • Abbate, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PubMed Central. [Link]

  • Dragna, J. M., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. Study.com. [Link]

  • Akpovwovwo, O. E. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Abbate, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]

  • ResearchGate. (2025). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • D'Urso, A., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Wikipedia. [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Olsen, B. A. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Ilia, G., & Găină, T. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • ResearchGate. (2025). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • Al-Saeed, H., & El-Enany, N. (2022). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Institutes of Health. [Link]

  • Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International. [Link]

  • Yao, J., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Islam, M. R., et al. (2018).

Sources

Technical Support Center: Scaling Up (R)-2-Isopropylpiperazine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of (R)-2-Isopropylpiperazine Dihydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this critical chiral building block. The following sections provide in-depth answers to frequently asked questions and a comprehensive troubleshooting guide based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing enantiopure (R)-2-Isopropylpiperazine?

The most common and scalable strategies begin from the chiral pool, utilizing readily available, enantiopure starting materials like α-amino acids.[1] A prominent route starts from (R)-alanine or its derivatives. This approach typically involves a multi-step sequence that constructs the piperazine ring while preserving the stereocenter. Key transformations often include the reduction of a diamide intermediate, such as a 2,5-diketopiperazine, or an aza-Michael addition.[1][2] Alternative methods, such as the asymmetric hydrogenation of pyrazine precursors, have also been developed and demonstrate high enantioselectivity.[3]

Q2: Why is the dihydrochloride salt the most common final form for this compound?

(R)-2-Isopropylpiperazine is a diamine, making it a relatively non-volatile, and often hygroscopic, oily liquid in its free base form. Converting it to the dihydrochloride salt offers several critical advantages for scale-up, storage, and handling:

  • Physical Stability: The salt is typically a stable, crystalline, free-flowing solid, which is easier to handle, weigh, and store than the free base.[4]

  • Purification: The formation of the salt via precipitation or crystallization from a suitable solvent system is an effective final purification step, allowing for the removal of non-basic impurities.

  • Hygroscopicity: The salt form is generally less hygroscopic than the free base, preventing the absorption of atmospheric moisture which can affect purity and handling.

  • Stoichiometry Control: In subsequent reactions, using a solid salt allows for more accurate stoichiometric control compared to a potentially impure or water-laden free base.

Q3: What are the major safety considerations when handling piperazine and its derivatives during scale-up?

Piperazine and its derivatives can be hazardous, and proper safety protocols are essential.[5] Key considerations include:

  • Corrosivity and Skin/Eye Irritation: Piperazines are basic amines and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory.

  • Respiratory Issues: Piperazine is a known respiratory sensitizer. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust from the salt or vapors from the free base.

  • Reactivity: Be mindful of the reagents used. For instance, deprotection steps often involve strong acids like HCl or trifluoroacetic acid (TFA), which are highly corrosive.[6][7]

  • Regulatory Compliance: Ensure compliance with local and international regulations for handling hazardous chemicals, such as OSHA standards in the US or REACH in the EU.[5]

Troubleshooting Guide: From Bench to Scale

This section addresses specific, practical problems that can arise during the synthesis and scale-up of this compound.

Issue 1: Low Yield in the Piperazine Ring Formation Step

Question: My cyclization step to form the protected 2-isopropylpiperazine ring is resulting in consistently low yields (<50%). What are the likely causes and how can I optimize this?

Answer: Low yields during the formation of the piperazine ring are a common challenge, often stemming from a combination of factors related to the substrate, reagents, and reaction conditions. The key is to favor the intramolecular cyclization over competing intermolecular side reactions.

Causality & Solutions:

  • Inefficient Leaving Group: The intramolecular nucleophilic substitution requires a good leaving group. If you are using a halo- or sulfonate-ester intermediate, ensure its formation went to completion.

    • Troubleshooting: Confirm the conversion to the halide or sulfonate (e.g., mesylate, tosylate) by TLC or LC-MS before proceeding. Consider using a more reactive leaving group, such as an iodide (which can be generated in situ via Finkelstein reaction) or a triflate.

  • Intermolecular Side Reactions: At higher concentrations, the amine nucleophile can react with another molecule of the starting material, leading to dimerization or polymerization instead of cyclization. This is a significant challenge during scale-up.

    • Troubleshooting: Employ high-dilution conditions for the cyclization step. While this may seem counterintuitive for a large-scale reaction, it is often necessary. A slow addition of the substrate to a heated solution of the base can maintain a low instantaneous concentration, favoring the intramolecular pathway.

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical. The base must be strong enough to deprotonate any amine salts without promoting side reactions like elimination. The solvent must solubilize the reactants while facilitating the desired reaction pathway.

    • Troubleshooting: Screen different bases. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often a good choice. For more robust reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, Acetonitrile) can be effective. The higher reactivity of Cs₂CO₃ is attributed to the "cesium effect," which enhances the nucleophilicity of the amine.

  • Protecting Group Interference: The choice of protecting groups on the nitrogen atoms can sterically or electronically hinder the cyclization.

    • Troubleshooting: Ensure the protecting groups are compatible with the reaction conditions. A bulky Boc group might slow down the reaction compared to a smaller group. However, the use of orthogonal protecting groups is a well-established strategy for selectively constructing substituted piperazines.[1]

Issue 2: Loss of Enantiomeric Purity

Question: I am observing significant racemization or epimerization during my synthesis, resulting in a low enantiomeric excess (ee) in the final product. Where is this most likely to occur and how can I prevent it?

Answer: Maintaining stereochemical integrity is paramount. The chiral center at C2, derived from (R)-alanine, is susceptible to epimerization under certain conditions, particularly when the α-proton is activated.

Causality & Solutions:

  • Harsh Basic or Acidic Conditions: Exposure to strong bases or acids, especially at elevated temperatures, can deprotonate the α-proton, leading to a planar enolate or equivalent intermediate, which then re-protonates non-stereoselectively.

    • Troubleshooting:

      • Base Selection: Use non-nucleophilic, milder bases where possible. Avoid strong alkoxides if the α-proton is particularly acidic.

      • Temperature Control: Perform all steps, especially those involving bases or acids, at the lowest effective temperature.

      • Acidic Deprotection: During the final Boc-deprotection step, use controlled conditions. While strong acid is required, prolonged exposure at high temperatures should be avoided.[6][7]

  • Racemization During Amino Acid Activation: If your synthesis involves activating the carboxyl group of an N-protected (R)-alanine derivative (e.g., for amide bond formation), this step is a common source of racemization via an oxazolone intermediate.

    • Troubleshooting: Use coupling reagents known to suppress racemization, such as those containing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). Perform the coupling at low temperatures (e.g., starting at 0 °C).

Workflow for Investigating Racemization:

G start Low ee % Detected in Final Product check_sm Analyze Chiral Purity of (R)-Alanine Starting Material start->check_sm check_intermediates Isolate and Analyze Chiral Purity of Key Intermediates check_sm->check_intermediates If SM is pure step1 Step 1: Amide Coupling check_intermediates->step1 step2 Step 2: Cyclization check_intermediates->step2 step3 Step 3: Deprotection check_intermediates->step3 sol1 Change Coupling Agent (e.g., to HATU/Oxyma) Lower Temperature to 0°C step1->sol1 sol2 Use Milder Base Lower Reaction Temperature step2->sol2 sol3 Reduce Deprotection Time/Temperature Use HCl/Dioxane instead of neat TFA step3->sol3

Issue 3: Incomplete Boc-Deprotection and Difficult Dihydrochloride Salt Formation

Question: My final Boc-deprotection with HCl is sluggish or incomplete. When I try to precipitate the dihydrochloride salt, I get an oil or a very low yield of solid. How can I resolve this?

Answer: This is a classic scale-up challenge where solubility and stoichiometry play a crucial role. An incomplete reaction complicates the isolation, and the physical form of the salt is highly dependent on the solvent system and impurities.

Causality & Solutions:

  • Insufficient Acid: The Boc group removal is acid-catalyzed and requires at least two equivalents of acid to cleave the Boc group and protonate the newly freed amine. To form the final dihydrochloride salt, a total of at least three equivalents of HCl are theoretically needed (1 for catalysis/cleavage, 2 for protonating both piperazine nitrogens). In practice, an excess is recommended to drive the reaction to completion.[6]

    • Troubleshooting: Increase the equivalents of the HCl solution (e.g., 4M HCl in dioxane) to 4-5 equivalents. Monitor the reaction by TLC or LC-MS until all the Boc-protected starting material is consumed.[6]

  • Solubility Issues: The starting material may not be fully soluble, or the intermediate monohydrochloride salt might precipitate prematurely, hindering full deprotection.[6] Conversely, the final dihydrochloride salt may be too soluble in the reaction solvent to precipitate effectively.

    • Troubleshooting:

      • Reaction Solvent: A common solvent is 1,4-dioxane or methanol.[6] If solubility is an issue, a co-solvent like methanol can be added to the dioxane.

      • Precipitation/Crystallization: The key to obtaining a crystalline solid is to use an appropriate solvent/anti-solvent system. After the reaction is complete, the solvent can be partially removed under reduced pressure. Then, adding an anti-solvent like diethyl ether, methyl tert-butyl ether (MTBE), or acetone will often induce precipitation of the pure dihydrochloride salt.[6][8]

  • Presence of Water: Water can interfere with the crystallization process, leading to the formation of oils or hydrates.

    • Troubleshooting: Ensure all solvents are anhydrous. If the reaction is worked up, ensure the organic extracts are thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before attempting salt formation.

Data Summary: Common Conditions for Boc Deprotection & Salt Formation

Reagent SystemTypical Solvent(s)Temperature (°C)Key Considerations
4M HCl in 1,4-DioxaneDioxane, Methanol0 to 40Most common for direct precipitation of HCl salt.[6][7]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to 25Highly effective but requires a separate workup to remove TFA and form the desired HCl salt.[6][7]
HCl gas in IsopropanolIsopropanol (IPA)0 to 25Excellent for clean salt formation; avoids ether-based solvents.
Key Experimental Protocols
Protocol 1: Synthesis of N-Boc-(R)-2-Isopropylpiperazine (Illustrative)

This protocol is a representative example based on common synthetic routes starting from an (R)-amino acid derivative. Actual conditions may require optimization.

Step A: Reductive Amination and Cyclization

  • To a solution of N-Boc-(R)-alaninal (1.0 equiv.) in dichloromethane (DCM, 10 volumes), add N-benzyl-N-(2-aminoethyl)amine (1.1 equiv.).

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC/LC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude intermediate is then subjected to conditions for debenzylation and cyclization (e.g., catalytic hydrogenation with Pd/C), which closes the piperazine ring. This step is highly specific to the chosen synthetic route.

Rationale: This sequence builds the carbon skeleton. Reductive amination is a mild and effective way to form the C-N bond. The subsequent debenzylation/cyclization is a common strategy to form the heterocyclic ring.[1]

Protocol 2: Boc-Deprotection and Dihydrochloride Salt Formation
  • Dissolve the crude N-Boc-(R)-2-isopropylpiperazine (1.0 equiv.) in a minimal amount of methanol or isopropanol (approx. 3-5 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (4.0-5.0 equiv.) dropwise with vigorous stirring. A precipitate should begin to form.[6]

  • After the addition is complete, allow the slurry to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours to ensure complete reaction and crystallization.

  • Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

  • Add an anti-solvent, such as diethyl ether or MTBE (5-10 volumes), to the slurry to maximize precipitation.

  • Stir the thickened slurry for another hour.

  • Collect the solid product by filtration, wash the filter cake with cold diethyl ether, and dry under vacuum at 40-50 °C to a constant weight.

Rationale: Using HCl in dioxane is a standard and effective method for Boc deprotection that directly yields the hydrochloride salt.[6][7] The use of an alcohol as a co-solvent aids solubility, while the addition of an ether as an anti-solvent ensures high recovery of the solid product.

General Synthesis and Deprotection Workflow:

G product1 product1 step4 step4 product1->step4 Proceed to Deprotection

References
  • Benchchem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines. Retrieved from Benchchem technical support documents.
  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis.
  • BIOSYNCE. (2025, June 13). What are the regulatory requirements for piperazine production?.
  • Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 43. Retrieved from [Link]

  • Zhou, J. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085.
  • Unknown. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Chemical Science.
  • Protheragen. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • Antonini, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5841.
  • Cernak, T. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
  • Unknown. (n.d.). Synthesis and evaluation of deprotected n-boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Unknown. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances.
  • BOC Sciences. (2025, December 27). The Chemistry of 1-Boc-Piperazine: Synthesis and Applications.
  • Unknown. (2021).
  • Google Patents. (1959). Purification of piperazine.
  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Njardarson, J. T. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 745–753.
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441.
  • Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis. Retrieved from [Link]

  • MacMillan, D. W. C. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • Stoltz, B. M. (2019).
  • Unknown. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]

  • MacMillan, D. W. C. (2010). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Tetrahedron Letters, 51(4), 658-660.
  • Stoltz, B. M. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • ResearchGate. (2024). Enantiospecific synthesis of (R)-2-carboxy-4-(3-phosphonopropyl)-piperazine [(R)-CPP] and (S)-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid [(S)-Anap] via an improved strategy: Ring opening of chiral aziridine. Retrieved from [Link]

  • ResearchGate. (n.d.). D-alanine derived 1,4-piperazine 2 synthetic procedure. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • YSU B: Chemical and Biological Sciences. (2009). HIGH SELECTIVE ASYMMETRIC SYNTHESIS OF (S)-β-(N-IZOPROPYLAMINO)-α-ALANINE. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions with (R)-2-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Isopropylpiperazine Dihydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of using this chiral building block. The choice of solvent is not merely an inert medium for reaction; it is an active parameter that can dictate yield, selectivity, reaction rate, and the physical form of your product. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My this compound is not dissolving in my reaction solvent. What is causing this and how can I solve it?

Answer:

This is a common and critical first hurdle. This compound is a salt, making it highly polar and ionic. Its solubility is therefore highest in polar, protic solvents that can effectively solvate both the chloride anions and the protonated piperazinium cations.

The primary cause of poor solubility is a mismatch between the polarity of your solvent and the solute. Non-polar or moderately polar aprotic solvents will generally be poor choices for dissolving the starting material.

Solubility Profile Insights:

The solubility of this dihydrochloride salt is expected to follow general trends observed for similar polar organic salts. Below is a table summarizing the expected solubility in common laboratory solvents, which provides a starting point for solvent screening.[1]

Solvent ClassExample SolventExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighExcellent solvation of both cations and anions through hydrogen bonding and dipole-dipole interactions. For many salts, solubility also increases with temperature.[1]
Polar Aprotic DMSO, DMFModerate to HighThe large dipole moment can solvate the cation, but anion solvation is weaker than in protic solvents. DMSO is generally a very strong solvent for many salts.[1]
Polar Aprotic Acetonitrile (MeCN)Low to ModerateWhile polar, its solvating power for ionic salts is significantly less than DMSO or water.[1]
Ethers THF, 2-MeTHF, DioxaneVery Low / InsolubleLower polarity and lack of hydrogen bond donation make these poor solvents for ionic salts.
Chlorinated Dichloromethane (DCM)InsolubleAs a relatively non-polar solvent, DCM cannot effectively solvate the highly polar, ionic salt.[1]
Hydrocarbons Hexanes, TolueneInsolubleThe significant polarity difference results in poor solubility in non-polar alkanes and aromatic hydrocarbons.[1]

Troubleshooting Steps:

  • Use a Co-solvent: If your reaction conditions preclude the use of highly polar solvents like water or methanol, consider using a polar aprotic solvent like DMF or DMSO.

  • In-Situ Free-Basing: The dihydrochloride salt is often used for its stability and ease of handling. For the reaction (e.g., N-alkylation), the free base is the reactive species. You can often perform the reaction by suspending the dihydrochloride salt in a suitable solvent (like THF or MeCN) and adding a base (e.g., K₂CO₃, Et₃N, or DIPEA). The base will neutralize the HCl salt, forming the free piperazine in-situ, which is significantly more soluble in a wider range of organic solvents.

Question 2: I am attempting a mono-N-alkylation, but I'm getting significant amounts of the di-alkylated byproduct. How can solvent choice help improve selectivity?

Answer:

This is a classic selectivity challenge with piperazine derivatives. The mono-alkylated product is often still a potent nucleophile, capable of reacting a second time.[2] Solvent choice plays a crucial role in controlling this secondary reaction by influencing the solubility and reactivity of the mono-alkylated intermediate.

The Causality: The polarity of the solvent can directly influence the relative reactivity of the species in your flask.[2] Furthermore, you can leverage solubility properties to your advantage.

dot

Caption: Troubleshooting workflow for di-alkylation side products.

Solvent-Based Strategies for Mono-Alkylation:

  • Leverage Insolubility: A highly effective method is to choose a solvent where the starting free-base is soluble, but the initial mono-alkylated product, which is a salt, is not.[3] By dissolving the free piperazine in a non-polar solvent like diethyl ether, hexane, or DCM and then slowly adding the alkylating agent, the resulting mono-alkylated salt will precipitate out of the solution as it forms. This physically removes it from the reaction, preventing a second alkylation.[3][4]

  • Modulate Reactivity: While polar aprotic solvents (DMF, DMSO) accelerate Sₙ2 reactions, this can sometimes be detrimental to selectivity. Experimenting with less polar solvents like THF or 2-MeTHF can slow down the overall reaction rate, often decreasing the rate of the second alkylation more significantly than the first.[2]

  • Consider Green Solvents: For process safety and sustainability, consider alternatives to traditional polar aprotic solvents like DMF and NMP.[5] Higher boiling alcohols or even ionic liquids have been shown to be effective media for such reactions.[5][6]

Question 3: My reaction is proceeding very slowly or not at all. How can I use solvent selection to increase the reaction rate?

Answer:

Assuming your reagents are viable, a slow reaction rate in N-alkylation is often tied to poor solubility (see FAQ 1) or suboptimal solvent choice for the reaction mechanism, which is typically Sₙ2.

The Causality: The Sₙ2 reaction mechanism is highly sensitive to solvent effects. The ideal solvent stabilizes the transition state more than the reactants, lowering the activation energy.

dot

Sources

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents: Evaluating (R)-2-Isopropylpiperazine Dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1][2][3] Consequently, the resolution of racemic mixtures—separating a 50:50 mix of enantiomers into its pure components—is a critical and frequently encountered challenge in drug synthesis.[1][4] Among the various techniques available, such as chiral chromatography and enzymatic resolution, diastereomeric salt formation remains one of the most robust, scalable, and industrially applied methods.[5][6][7]

This guide provides an in-depth comparison of chiral resolving agents, with a specific focus on chiral piperazine derivatives, exemplified by compounds like (R)-2-Isopropylpiperazine dihydrochloride. We will explore the fundamental principles of diastereomeric resolution, compare the performance of different classes of resolving agents, and provide actionable experimental protocols for researchers in the field.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The foundational concept of this classical resolution technique is the conversion of enantiomers, which possess identical physical properties (e.g., solubility, melting point), into diastereomers, which do not.[8][9] This is achieved by reacting the racemic mixture (for instance, a racemic carboxylic acid) with a single, pure enantiomer of a chiral resolving agent (a chiral base).

The reaction yields a pair of diastereomeric salts:

  • (R)-Acid + (R)-Base → [(R)-Acid · (R)-Base] Salt

  • (S)-Acid + (R)-Base → [(S)-Acid · (R)-Base] Salt

These two salts, having different three-dimensional structures, exhibit distinct physical properties.[10] The key difference exploited in this method is their differential solubility in a specific solvent system. By carefully selecting the solvent and controlling conditions like temperature, one of the diastereomeric salts can be selectively crystallized from the solution while the other remains in the mother liquor.[11][12] This physical separation allows for the subsequent isolation and recovery of the desired enantiomer.

G cluster_0 Starting Materials cluster_1 Process cluster_2 Separated Components cluster_3 Final Products Racemic_Mixture Racemic Mixture ((R)-Acid / (S)-Acid) Salt_Formation Diastereomeric Salt Formation Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent ((R)-Base) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Separation Filtration Crystallization->Separation Less_Soluble Less Soluble Salt Crystal ([(S)-Acid · (R)-Base]) Separation->Less_Soluble More_Soluble More Soluble Salt (in Mother Liquor) ([(R)-Acid · (R)-Base]) Separation->More_Soluble Pure_S Pure (S)-Enantiomer Less_Soluble->Pure_S Liberation Pure_R Pure (R)-Enantiomer More_Soluble->Pure_R Liberation Recovered_Agent Recovered (R)-Base Pure_S->Recovered_Agent Recovery Pure_R->Recovered_Agent Recovery

Caption: Diastereomeric salt resolution workflow.

A Comparative Analysis of Chiral Basic Resolving Agents

The choice of a resolving agent is the most critical parameter for a successful resolution and is often determined empirically.[4] While extensive public data on this compound is limited, we can analyze its structural features and compare it to its close analog, (R)-2-Methylpiperazine, and other widely used agents for resolving racemic acids. Chiral piperazine derivatives are valuable because their rigid cyclic structure can facilitate effective chiral recognition, leading to diastereomeric salts with significant differences in their crystal lattice energies and, consequently, their solubilities.

Resolving AgentStructureTypical SubstrateKey AdvantagesPotential Disadvantages
(R)-2-Alkylpiperazines (e.g., -Methyl, -Isopropyl)A chiral, cyclic diamine structure.Racemic carboxylic acids, sulfonic acids, and other acidic compounds.Rigid conformation can lead to excellent diastereomeric differentiation. The two basic centers offer opportunities for varied salt interactions.Availability and cost may be higher than classical agents. Optimization of stoichiometry can be more complex due to the dibasic nature.
(R)-1-Phenylethylamine A widely used primary amine.Racemic carboxylic acids.Readily available, relatively inexpensive, and has a well-documented history of successful resolutions.Its flexibility may lead to less efficient packing and smaller solubility differences in some cases compared to rigid cyclic amines.
Brucine A complex, naturally occurring alkaloid.A broad range of acidic compounds, particularly those that are difficult to resolve with simpler amines.High rigidity and multiple stereocenters often provide excellent resolving power for challenging substrates.High toxicity, limited availability, and higher cost. Can be difficult to remove completely after resolution.
(1S)-(+)-10-Camphorsulfonic Acid A strong organic acid derived from camphor.Racemic bases (amines).Forms stable, crystalline salts with a wide range of amines. Its strong acidity facilitates salt formation.[13]This is an acidic resolving agent, included here for context, used to resolve bases, not acids.

Experimental Protocol: Chiral Resolution of a Racemic Acid

This section provides a detailed, two-stage protocol for the chiral resolution of a generic racemic acid using a chiral piperazine derivative like (R)-2-Methylpiperazine. The principles are directly applicable to this compound. The dihydrochloride salt would first need to be neutralized to the free base before use in this specific protocol.

Stage 1: High-Throughput Screening for Optimal Conditions

The success of a resolution is highly dependent on the solvent and the molar ratio of the resolving agent.[14] A preliminary screening is essential to identify the most promising conditions before proceeding to a larger scale.

Objective: To identify the solvent and molar ratio of (R)-2-Methylpiperazine that provides the highest yield and diastereomeric excess (de%) for the desired diastereomeric salt.

Methodology:

  • Setup: Arrange a matrix of experiments in small vials or a 96-well plate. Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).

  • Molar Ratios: For each solvent, test different molar ratios of (R)-2-Methylpiperazine to the racemic acid (e.g., 0.5, 1.0, and 1.2 equivalents).[15]

  • Execution:

    • Dissolve a small, fixed amount of the racemic acid in each of the chosen solvents.

    • Add the corresponding molar equivalent of the (R)-2-Methylpiperazine solution.

    • Stir or shake the mixtures at a constant temperature (e.g., 50 °C) to ensure complete salt formation, then allow them to cool slowly to room temperature.

    • Observe for the formation of a crystalline precipitate. If no crystals form, cool the vials further (e.g., 4 °C).

  • Analysis:

    • Isolate any resulting crystals by filtration or centrifugation.

    • Dry the isolated solids.

    • Analyze the diastereomeric excess (de%) and/or enantiomeric excess (ee%) of the acid component. This is typically done by dissolving the salt, liberating the acid, and analyzing it via chiral HPLC or NMR spectroscopy with a chiral solvating agent.[16][17]

  • Selection: Choose the solvent system and molar ratio that yields a crystalline solid with the highest diastereomeric purity and a reasonable recovery.

Stage 2: Preparative Scale Resolution Protocol

Based on the optimal conditions identified in Stage 1, the resolution can be performed on a larger scale.

Objective: To isolate one enantiomer from the racemic acid mixture with high enantiomeric purity.

Methodology:

  • Dissolution: In an appropriately sized reaction vessel, dissolve the racemic acid in the optimal solvent identified during screening. Gentle heating may be required.

  • Addition of Resolving Agent: Add the predetermined molar equivalent of (R)-2-Methylpiperazine. The salt formation may be exothermic, so controlled addition is recommended.

  • Crystallization (Thermodynamic Control):

    • Allow the solution to cool slowly to ambient temperature. Slow cooling is crucial as it promotes the formation of larger, more pure crystals of the less soluble diastereomer.[11]

    • For maximum yield, further cool the mixture in an ice bath or refrigerator for several hours.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.[11]

  • Recovery of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., 1M HCl) dropwise until the pH is acidic (pH < 2). This protonates the chiral amine, making its salt form highly water-soluble.

    • Extract the liberated, enantiomerically pure acid with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the resolved acid.[15]

  • Purity Analysis: Determine the enantiomeric excess (ee%) of the final product using chiral HPLC to confirm the success of the resolution.

G cluster_screening Stage 1: Screening cluster_scaleup Stage 2: Preparative Scale Solvent_Screen Solvent & Ratio Screening Matrix Analysis_Screen Isolate & Analyze Solids (de% / ee%) Solvent_Screen->Analysis_Screen Optimal_Conditions Identify Optimal Solvent & Ratio Analysis_Screen->Optimal_Conditions Dissolution Dissolve Racemic Acid & Add Resolving Agent Optimal_Conditions->Dissolution Crystallization Slow Cooling & Crystallization Dissolution->Crystallization Isolation Filter & Wash Diastereomeric Salt Crystallization->Isolation Liberation Liberate Enantiomer (Acidification & Extraction) Isolation->Liberation Final_Product Isolated Pure Enantiomer Liberation->Final_Product Final_Analysis Confirm Purity (ee%) via Chiral HPLC Final_Product->Final_Analysis

Caption: Detailed experimental workflow for chiral resolution.

Conclusion

Chiral resolution by diastereomeric salt formation is a powerful and indispensable technique in the synthesis of enantiomerically pure active pharmaceutical ingredients. Chiral piperazine derivatives, including this compound and its analogs, represent a valuable class of resolving agents. Their rigid cyclic backbone can provide superior chiral recognition compared to more flexible acyclic amines, potentially leading to more efficient and higher-yielding resolutions.

The ultimate success of any resolution, however, hinges on a systematic and logical approach to process development. A high-throughput screening of solvents and stoichiometries is not merely a preliminary step but a critical investment that saves time and material at the preparative scale. By combining a rational choice of resolving agent with careful empirical optimization, researchers can effectively navigate the path from a racemic mixture to a single, pure enantiomer, advancing the development of safer and more effective medicines.

References

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Available at: [Link]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100.
  • Sistla, V. S., von Langermann, J., Lorenz, H., & Seidel-Morgenstern, A. (2011). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design, 11(9), 4093–4102.
  • Shayanfar, A., & Ghavimi, S. A. (2023).
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]

  • Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022).
  • Fiveable. (n.d.). Diastereomeric Salt Definition. Available at: [Link]

  • Zhang, Z., Wang, Y., Zhang, Y., & Gong, P. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10385-10403.
  • ResearchGate. (n.d.). Comparison of currently existing chiral resolution methods. Available at: [Link]

  • Bosits, M. H., Borbás, A., Szalay, Z., Pataki, H., & Demeter, Á. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1957–1968.
  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]

  • Khan Academy. (2014). Resolution by diastereomeric salts. YouTube. Available at: [Link]

  • Singh, A., Lee, M.-J., & Lee, K. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1878–1888.
  • Zhang, Z., Wang, Y., Zhang, Y., & Gong, P. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical science, 14(38), 10385–10403.
  • Qiu, J., He, G., Yu, L., & Xu, Y. (2018). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. Organic Process Research & Development, 22(12), 1735-1741.
  • Singh, K., & Clayden, J. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2142-2145.
  • OrgoSolver. (n.d.). Resolution of Racemic Mixtures. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]

  • Rick Pires. (2020). Resolution of a Racemic Mixture. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (R)-2-Isopropylpiperazine Dihydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. (R)-2-Isopropylpiperazine dihydrochloride, a chiral amine salt, presents unique analytical challenges due to its structure and stereochemistry. This guide provides a comprehensive comparison of validated analytical methods for its quantification, grounded in scientific principles and regulatory expectations. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Titration, offering insights into the rationale behind method selection and validation strategies.

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2), provide a framework for the validation of analytical procedures, which we will reference throughout this guide.[2][3][4][5][6][7]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is a critical first step, dictated by the physicochemical properties of this compound, the desired level of sensitivity, and the specific requirements of the analysis (e.g., enantiomeric purity vs. bulk assay).

Technique Principle Advantages Limitations Primary Application
Chiral HPLC Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase.[8][9]High specificity for enantiomers, high precision and accuracy, suitable for thermally labile compounds.[10]Can be time-consuming, requires specialized and expensive chiral columns.Enantiomeric purity determination, quantification in complex matrices.
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.[11][12]High resolution, high sensitivity (especially with specific detectors), suitable for volatile compounds.Requires derivatization for non-volatile compounds like amine salts, potential for thermal degradation.[13]Impurity profiling (volatile impurities), quantification of the free base after conversion.
Non-Aqueous Titration Titration of a weak base in a non-aqueous solvent with a strong acid.[14][15]Simple, rapid, cost-effective, high precision for bulk material.Not specific for the enantiomer, lower sensitivity, susceptible to interference from other basic substances.[16][17]Assay of bulk drug substance, determination of total amine content.

In-Depth Method Validation Protocols

The following sections provide detailed experimental protocols for the validation of each analytical technique, adhering to ICH guidelines.[2][3][18] The validation parameters to be assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[19][20][21][22]

Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_Planning Planning & Development cluster_Execution Execution cluster_Reporting Reporting Protocol Define Validation Protocol & Acceptance Criteria MethodDev Analytical Method Development & Optimization Protocol->MethodDev Specificity Specificity / Selectivity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Lifecycle Continuous Method Lifecycle Management Report->Lifecycle

Caption: General workflow for analytical method validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. The separation is achieved on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[23]

Experimental Protocol: Chiral HPLC-UV
  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Chiral Column: A polysaccharide-based CSP, such as Chiralpak® IA or a similar amylose-based column, is often a good starting point for chiral amine separations.[8][24]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol like ethanol or isopropanol (e.g., 90:10 v/v).[9] The addition of a small amount of an amine modifier, such as 0.1% diethylamine (DEA), is crucial to improve peak shape and reduce tailing by competing with the analyte for active sites on the stationary phase.[25]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: As piperazine itself lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity for trace-level analysis.[10] However, for assay and enantiomeric purity of the bulk substance, detection at a lower wavelength (e.g., 210 nm) may be sufficient.

Validation Parameters & Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo (if in formulation), (R)-isomer, (S)-isomer, and a mixture. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for the (R)-isomer should be well-resolved from the (S)-isomer and any degradation products. Peak purity should be confirmed using a PDA detector.
Linearity Prepare at least five concentrations of the analyte across the range of 50-150% of the expected working concentration.Correlation coefficient (r²) ≥ 0.99.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision within that range.Typically 80-120% of the test concentration for an assay.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or blank at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze a minimum of six replicate preparations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be validated for accuracy and precision.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), flow rate (±10%), and column temperature (±5°C).The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Gas Chromatography (GC)

For GC analysis of this compound, the non-volatile salt must first be converted to its more volatile free base. Derivatization is often necessary to improve chromatographic performance and thermal stability.[12]

Experimental Protocol: Chiral GC-FID
  • Sample Preparation: Dissolve the dihydrochloride salt in water, basify with a strong base (e.g., NaOH) to a pH > 11, and extract the free base into a suitable organic solvent (e.g., dichloromethane). The organic layer is then dried and used for derivatization.

  • Derivatization: React the extracted free base with a chiral derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride, to form diastereomers that can be separated on a non-chiral column. Alternatively, a non-chiral derivatizing agent like trifluoroacetic anhydride (TFAA) can be used, followed by separation on a chiral GC column.[8]

  • Instrumentation: GC system with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column (e.g., a cyclodextrin-based column) is required if a non-chiral derivatizing agent is used.[26]

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient is usually employed to ensure good separation and peak shape (e.g., start at 100°C, ramp to 220°C).

Validation Parameters & Acceptance Criteria

The validation parameters and acceptance criteria are generally the same as for HPLC. However, special attention should be paid to the consistency and completeness of the derivatization reaction during validation.

GC_Derivatization_Workflow Start (R)-2-Isopropylpiperazine dihydrochloride Basify Basify with NaOH (pH > 11) Start->Basify Extract Extract with Dichloromethane Basify->Extract Derivatize Derivatize with TFAA Extract->Derivatize Inject Inject into GC Derivatize->Inject

Caption: Sample preparation workflow for GC analysis.

Non-Aqueous Titration

This classical analytical technique is a simple and efficient method for the assay of the bulk this compound. As a weak base, the amine salt can be accurately titrated in a non-aqueous solvent using a strong acid titrant.[14]

Experimental Protocol: Potentiometric Titration
  • Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a glass pH electrode).

  • Solvent: Glacial acetic acid is an excellent solvent for weak bases.[15]

  • Titrant: A standardized solution of perchloric acid in glacial acetic acid. Perchloric acid is a very strong acid in this medium, which provides a sharp endpoint.[14]

  • Procedure:

    • Accurately weigh the this compound sample and dissolve it in glacial acetic acid.

    • Titrate the solution with the standardized perchloric acid titrant.

    • The endpoint is determined from the inflection point of the titration curve.

Validation Parameters & Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity While not specific for the enantiomer, specificity can be demonstrated by showing that common impurities or related substances do not interfere with the endpoint.The titration curve should show a single, sharp inflection point corresponding to the analyte.
Linearity Titrate varying amounts of the analyte (e.g., 50-150% of the target weight). Plot the weight of the analyte versus the volume of titrant consumed.Correlation coefficient (r²) ≥ 0.99.
Accuracy Analyze a high-purity reference standard of the analyte.The assay result should be within 98.0% to 102.0% of the known purity.
Precision Repeatability: Perform the assay on a minimum of six separate samples of the same batch.RSD ≤ 1.0%.
Robustness Vary parameters such as the amount of solvent or the titration speed.The assay results should not be significantly affected by these minor variations.

Conclusion: A Tripartite Approach to Quality Control

The validation of analytical methods for this compound requires a multifaceted approach. No single technique is sufficient to control all critical quality attributes.

  • Chiral HPLC is indispensable for ensuring enantiomeric purity, a critical parameter for safety and efficacy.[24]

  • GC , following appropriate derivatization, offers a powerful tool for identifying and quantifying volatile impurities.[11]

  • Non-aqueous titration provides a simple, precise, and cost-effective method for the bulk assay of the drug substance.[15]

By implementing a robust validation strategy that incorporates these complementary techniques, researchers, scientists, and drug development professionals can ensure the generation of reliable and accurate data, thereby guaranteeing the quality of the final drug product. The principles and protocols outlined in this guide, grounded in the authoritative framework of the ICH guidelines, provide a solid foundation for the successful validation of analytical methods for this and other chiral amine salts.[2][5][27]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”. [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • Skarping, G., Bellander, T., & Mathiasson, L. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications, 370(2), 245-258. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Scribd. (n.d.). Aminetitrations. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Scribd. (n.d.). Amine Titration. [Link]

  • Mettler Toledo. (2008). Determination of the Amine Value. [Link]

  • Books Gateway. (2007). Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • Analytical Chemistry. (1956). Volume 28, Issue 4. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. [Link]

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • Omics. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods. [Link]

Sources

A Comparative Guide to Piperazine and Piperidine Derivatives in Receptor Binding: A Data-Driven Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The six-membered nitrogenous heterocycles, piperazine and piperidine, are cornerstone scaffolds in modern medicinal chemistry, integral to the architecture of a vast number of therapeutic agents. While structurally analogous, the introduction of a second nitrogen atom at the 4-position of the piperazine ring imparts distinct physicochemical properties that profoundly influence receptor binding and overall pharmacological profiles. This guide provides a comprehensive, data-driven comparison of these two critical scaffolds. We will delve into the nuanced differences in their basicity, lipophilicity, and hydrogen bonding potential, and how these characteristics translate into differential receptor affinities and selectivities. Through specific case studies in G-Protein Coupled Receptors (GPCRs) and protein kinases, supported by detailed experimental protocols for radioligand binding assays and Surface Plasmon Resonance (SPR), this guide aims to equip drug development professionals with the field-proven insights necessary for strategic scaffold selection and optimization in receptor-targeted drug design.

Introduction: A Tale of Two Rings

In the landscape of drug discovery, piperazine and piperidine rings are considered "privileged structures."[1][2] Their prevalence is a testament to their synthetic tractability and their ability to confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties while providing a vector for specific molecular interactions with biological targets.[3] The core structural difference is simple: piperidine is an azacyclohexane, while piperazine is a 1,4-diazacyclohexane. This seemingly minor alteration creates a cascade of physicochemical differences that medicinal chemists leverage to fine-tune a compound's interaction with its target receptor.

The decision to employ a piperazine versus a piperidine scaffold is a critical early step in lead optimization. Piperazine's dual basic centers and increased polarity can enhance aqueous solubility and offer multiple points for hydrogen bonding, proving particularly effective in CNS drugs and kinase inhibitors.[3] Conversely, the higher basicity and greater lipophilicity of the piperidine ring can improve membrane permeability and facilitate strong ionic interactions within a receptor's binding pocket.[3] This guide will dissect these differences through quantitative data and validated experimental methodologies.

Physicochemical Foundations of Receptor Interaction

The efficacy of a ligand's interaction with a receptor is governed by a delicate balance of electronic and steric properties. The fundamental differences between piperazine and piperidine in this regard are summarized below.

Table 1: Comparative Physicochemical Properties of Piperazine and Piperidine Scaffolds.

Property Piperazine Piperidine Rationale for Impact on Receptor Binding
Basicity (pKa) pKa1 ≈ 5.3, pKa2 ≈ 9.7[3] ≈ 11.2[3] Piperidine is a stronger base and is almost fully protonated at physiological pH (7.4). This can form strong ionic bonds with acidic residues like Asp or Glu in a binding pocket.[4] Piperazine's two distinct pKa values allow for a more complex ionization profile; it can exist in mono-protonated, di-protonated, or neutral states, offering tunable interactions.[4]
Lipophilicity (LogP) -1.3 0.9 Piperidine is significantly more lipophilic, which can enhance membrane permeability and favor interactions with hydrophobic pockets in a receptor.[3] Piperazine's greater hydrophilicity generally improves aqueous solubility but may reduce passive diffusion across cell membranes.[3]

| Hydrogen Bonding | Two nitrogen atoms | One nitrogen atom | The N-H groups on both rings are hydrogen bond donors (when protonated) and the nitrogen lone pairs are acceptors. Piperazine offers an additional site for these interactions, which can be crucial for anchoring a ligand within the binding site.[1] |

G cluster_piperazine Piperazine Core cluster_piperidine Piperidine Core pz Piperazine pz_pka pKa1 ≈ 5.3 pKa2 ≈ 9.7 pz->pz_pka Basicity pz_hbd 2 H-Bond Acceptors (Potential for 2 Donors) pz->pz_hbd H-Bonding pz_polar More Polar Higher Solubility pz->pz_polar Polarity receptor Receptor Binding Pocket pz_polar->receptor Influences Target Engagement & Pharmacokinetics pd Piperidine pd_pka pKa ≈ 11.2 pd->pd_pka Basicity pd_hbd 1 H-Bond Acceptor (Potential for 1 Donor) pd->pd_hbd H-Bonding pd_lipo More Lipophilic Higher Permeability pd->pd_lipo Lipophilicity pd_lipo->receptor Influences Target Engagement & Pharmacokinetics

Figure 1: Physicochemical differences between piperazine and piperidine cores and their influence on receptor binding.

Comparative Receptor Binding Analysis: Case Studies

The theoretical impact of the scaffolds' properties is best illustrated through experimental data. Here, we examine two distinct receptor classes where both moieties are prevalent.

Case Study 1: GPCRs - Histamine H₃ and Sigma-1 (σ₁) Receptors

A compelling example of scaffold-dependent affinity comes from a study of dual-target ligands for the Histamine H₃ (H₃R) and Sigma-1 (σ₁) receptors, both of which are important targets in the central nervous system.[4][5][6] Researchers synthesized pairs of compounds that were structurally identical except for the core heterocyclic ring.

One such pair, designated Compound 4 (piperazine) and Compound 5 (piperidine), revealed a dramatic switch in selectivity.[4][6][7] While both compounds retained high, nanomolar affinity for the H₃ receptor, swapping the piperazine ring for a piperidine ring increased the affinity for the σ₁ receptor by over 400-fold.[4][6] This suggests the piperidine moiety is a critical structural element for high-affinity σ₁ receptor binding in this chemical series.[4]

Causality Behind the Observation: Molecular modeling studies suggest that the difference in inhibitory potency can be ascribed to the different protonation states of the compounds at physiological pH.[4] The strongly basic piperidine of Compound 5 is more readily protonated, allowing for a critical ionic interaction with acidic residues in the σ₁ binding pocket, an interaction less favored by the piperazine core of Compound 4.[4][5]

Table 2: Comparative Binding Affinities (Ki, nM) for H₃R and σ₁R.

Compound Core Scaffold hH₃R Kᵢ (nM) σ₁R Kᵢ (nM) σ₁R/H₃R Selectivity
Compound 4 Piperazine 3.17 1531 ~0.002
Compound 5 Piperidine 7.70 3.64 ~2.1

Data sourced from ACS Chemical Neuroscience.[6]

Case Study 2: Protein Kinase Inhibitors

The piperazine scaffold is particularly prominent in the design of protein kinase inhibitors.[3] Its unique properties are often exploited to serve as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket.[3] For example, in a series of Bruton's Tyrosine Kinase (BTK) inhibitors, structure-activity relationship (SAR) studies showed that introducing lipophilic groups onto the piperazine nitrogen led to enhanced activity, highlighting the ring's role as a versatile scaffold for optimization.[8] While less common, piperidine derivatives have also been developed as potent anticancer agents.[3] The choice often depends on the specific topology of the kinase's ATP binding site and the need to balance potency with pharmacokinetic properties like solubility and metabolic stability.

Experimental Methodologies for Comparative Binding Analysis

To generate the robust, quantitative data required for a meaningful comparison, specific and validated experimental protocols are essential. We describe two gold-standard techniques: radioligand binding assays for determining affinity (Kᵢ) and surface plasmon resonance for kinetic analysis (kₒₙ, kₒff).

Protocol 1: Competitive Radioligand Binding Assay for GPCRs

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., a piperazine derivative) by measuring its ability to compete with a radiolabeled ligand of known affinity (Kₔ) for a specific receptor.

Objective: To calculate the inhibitory constant (Kᵢ) of a test compound.

Materials:

  • GPCR membrane preparation (e.g., from cells overexpressing the target receptor).[9]

  • Radioligand with high affinity and specificity for the target receptor (e.g., [³H]-ligand).

  • Test compounds (piperazine and piperidine derivatives) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]

  • Wash Buffer (ice-cold).

  • 96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).[9]

  • Scintillation cocktail and a microplate scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a predetermined optimal protein concentration.[9] Prepare serial dilutions of the test compounds and the radioligand.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kₔ), and assay buffer.

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, unlabeled competitor ligand. This step is critical to quantify the amount of radioligand that binds to non-receptor components, ensuring the calculated specific binding is accurate.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[9] Equilibration time is crucial for accurate Kᵢ determination and may need to be extended for high-affinity ligands.[10]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

Figure 2: Workflow for a competitive radioligand binding assay to determine compound affinity (Ki).
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technology that provides real-time data on molecular interactions, allowing for the determination of the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The equilibrium dissociation constant (Kₔ) can then be calculated (Kₔ = kₒff/kₒₙ). This provides deeper insight than affinity alone; two compounds with similar Kₔ values can have vastly different on- and off-rates, which has significant implications for their mechanism of action and duration of effect.[11][12]

Objective: To determine the kₒₙ, kₒff, and Kₔ of test compounds against an immobilized protein target (e.g., a protein kinase).

Materials:

  • SPR instrument and sensor chip (e.g., CM5).

  • Purified protein target (e.g., Kinase).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Immobilization buffer (e.g., 10 mM Acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Test compounds (analytes) at various concentrations.

Step-by-Step Methodology:

  • Immobilization: The protein target (ligand) is covalently immobilized onto the sensor chip surface, typically via amine coupling. It is critical to find immobilization conditions (e.g., pH, protein concentration) that do not compromise the protein's activity. For kinases, co-injection with ATP during immobilization can protect the active site.

  • Association Phase: A solution containing the test compound (analyte) is injected and flows over the sensor surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (measured in Response Units, RU). This is monitored in real-time.

  • Dissociation Phase: The analyte solution is replaced with running buffer. The dissociation of the compound from the protein is observed as a decrease in the SPR signal over time.

  • Regeneration: A specific solution is injected to remove any remaining bound analyte from the surface, preparing it for the next cycle.

  • Data Analysis: The resulting sensorgrams (plots of RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to extract the kₒₙ and kₒff values. The Kₔ is then calculated.

cluster_setup SPR Setup cluster_cycle Binding Cycle (Real-Time) cluster_analysis Data Analysis A Sensor Chip B Immobilize Target Protein (e.g., Kinase) A->B C Association Phase Inject Analyte (Piperazine/Piperidine Derivative) B->C D Dissociation Phase Inject Buffer C->D E Regeneration Remove Bound Analyte D->E F Generate Sensorgram (Response vs. Time) E->F G Fit Data to Kinetic Model F->G H Determine: - kon (Association Rate) - koff (Dissociation Rate) - KD (Affinity) G->H

Figure 3: General experimental workflow for Surface Plasmon Resonance (SPR) kinetic analysis.

Conclusion and Strategic Perspectives for Drug Design

The choice between a piperazine and a piperidine scaffold is a strategic decision guided by the therapeutic target and desired pharmacological effect. Neither ring is inherently superior; rather, they represent a toolkit of properties to be intelligently deployed.

  • Piperidine is often the scaffold of choice when high basicity is required for a strong ionic interaction in the binding pocket or when increased lipophilicity is needed to penetrate hydrophobic regions or cross the blood-brain barrier.

  • Piperazine offers greater versatility. Its dual nitrogens provide additional points for interaction and substitution, and its lower basicity and higher polarity can be leveraged to improve solubility and fine-tune receptor engagement.[1][3] This has made it a "privileged scaffold" in many areas, including CNS disorders and oncology.[3][13]

Ultimately, a deep understanding of the target receptor's binding site topology, coupled with the empirical data generated from robust binding assays, is paramount. By leveraging the distinct physicochemical personalities of piperazine and piperidine, medicinal chemists can more effectively navigate the complex landscape of drug design to create safer and more effective medicines.

References

  • Markgren, P. O., et al. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 15(4), 283-291. Retrieved from [Link]

  • Uchiyama, J., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological Sciences, 129(1), 59-62. Retrieved from [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.). Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 95-104. Retrieved from [Link]

  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 48-64. Retrieved from [Link]

  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 48-64. Retrieved from [Link]

  • Amata, E., et al. (2019). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 9(1), 18883. Retrieved from [Link]

  • Bartyzel, A., et al. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545. Retrieved from [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Rad. (2013). Retrieved from [Link]

  • Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Bartyzel, A., et al. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545. Retrieved from [Link]

  • Schepmann, D., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 896-911. Retrieved from [Link]

  • Mashayekhi, M., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497. Retrieved from [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 48-64. Retrieved from [Link]

  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H 3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 48-64. Retrieved from [Link]

  • Binding interaction studies by Surface Plasmon Resonance (SPR) - ResearchGate. (n.d.). Retrieved from [Link]

  • Kich-Yam, Y. V., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. Retrieved from [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. Retrieved from [Link]

  • Hanessian, S., et al. (2018). Design and synthesis of bridged piperidine and piperazine isosteres. Bioorganic & Medicinal Chemistry Letters, 28(15), 2627-2630. Retrieved from [Link]

  • Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. Retrieved from [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyridine alkaloids with activity in the central nervous system - PMC. (n.d.). Retrieved from [Link]

  • Structure-activity relationship of piperazine-linked aminopyridine 6. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Enantioselective Effects of (R)- vs. (S)-2-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, integral to a multitude of therapeutic agents.[1][2] The introduction of a chiral center, as seen in 2-substituted piperazines, opens a new dimension of pharmacological complexity and opportunity. The spatial arrangement of substituents can profoundly influence a molecule's interaction with its biological target, leading to significant differences in efficacy, selectivity, and safety profiles between enantiomers.[1] This guide provides an in-depth technical comparison of the enantioselective effects of (R)- and (S)-2-Isopropylpiperazine dihydrochloride, offering a framework for their differential characterization and presenting hypothetical experimental data to illustrate key concepts.

While direct comparative studies on (R)- and (S)-2-Isopropylpiperazine dihydrochloride are not extensively documented in publicly available literature, the principles of stereoselectivity are well-established for other chiral piperazine derivatives.[3][4][5][6] This guide will, therefore, extrapolate from these principles to provide a robust investigational framework for researchers, scientists, and drug development professionals.

The Criticality of Chirality in Piperazine Scaffolds

The two nitrogen atoms in the piperazine ring provide a versatile platform for structural modification, influencing properties like polarity, bioavailability, and target affinity.[2] When a substituent at the 2-position, such as an isopropyl group, introduces a stereocenter, the resulting enantiomers can exhibit distinct pharmacological profiles. This is due to the three-dimensional nature of biological macromolecules, such as receptors and enzymes, which often possess chiral binding pockets. The differential fit of enantiomers into these pockets can lead to variations in binding affinity, functional activity (agonist vs. antagonist), and metabolic stability.

Foundational Analysis: Chiral Separation and Purity Assessment

A prerequisite for any comparative study of enantiomers is the ability to separate and quantify them with high fidelity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.[7]

Experimental Protocol: Chiral HPLC for Enantiomeric Separation
  • Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative, is often effective for separating chiral amines.

  • Mobile Phase Optimization: A typical mobile phase would consist of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of a basic additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape and resolution.

  • Detection: UV detection is suitable if the compounds possess a chromophore. If not, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is necessary.[8]

  • Method Validation: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to ICH guidelines.

Data Presentation: Hypothetical Chiral Chromatogram
ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm (after derivatization)
Retention Time (S)-enantiomer 8.5 min
Retention Time (R)-enantiomer 10.2 min
Resolution > 2.0

Comparative Pharmacodynamics: Unraveling Enantioselective Receptor Interactions

Piperazine derivatives are well-known to interact with a variety of central nervous system (CNS) receptors, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[9][10][11] It is highly probable that the (R)- and (S)-enantiomers of 2-isopropylpiperazine will exhibit differential affinities and functional activities at these targets.

Experimental Workflow: Receptor Binding and Functional Assays

G A Start: (R)- and (S)-enantiomers B Select Cell Line (e.g., HepG2) A->B C Dose-Response Treatment B->C D Incubate for 24-48 hours C->D E MTT or CellTiter-Glo Assay D->E F Measure Cell Viability E->F G Calculate IC50 F->G H Compare Cytotoxicity G->H

Caption: Workflow for assessing the in vitro cytotoxicity of the enantiomers.

Hypothetical Data: Cytotoxicity (IC50, µM) in HepG2 cells
CompoundIC50 (µM)
(R)-2-Isopropylpiperazine > 100
(S)-2-Isopropylpiperazine 55

These hypothetical results indicate that the (S)-enantiomer exhibits greater cytotoxicity than the (R)-enantiomer in this in vitro model.

Synthesis and Conclusion

The presented framework, though based on extrapolated principles, provides a comprehensive guide for the comparative analysis of (R)- and (S)-2-Isopropylpiperazine dihydrochloride. The hypothetical data underscores the potential for significant enantioselective differences in pharmacodynamics, pharmacokinetics, and toxicology. A thorough investigation following these experimental outlines would be crucial for any drug development program involving this chiral scaffold. The selection of a particular enantiomer for further development would depend on the desired therapeutic effect and a careful evaluation of its overall pharmacological and safety profile.

References

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438. [Link]

  • Gāga, D., et al. (2014). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of toxicology, 88(4), 915–926. [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Semantic Scholar. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta pharmaceutica (Zagreb, Croatia), 70(4), 423–441. [Link]

  • Li, J. J., et al. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Bioorganic & medicinal chemistry letters, 18(10), 3073–3077. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Khan, I., et al. (2023). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 20(10), 1234-1246. [Link]

  • (PDF) Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2021). ResearchGate. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate. [Link]

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in vitro, 29(5), 966–974. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2019). PubMed Central. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2012). NIH. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N. (2012). NIH. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2015). Journal of the American Chemical Society. [Link]

  • Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. (2010). PubMed. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. (2020). ACS Omega. [Link]

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. (2004). PubMed. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2012). MDPI. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. (2009). PubMed. [Link]

Sources

A Comparative Guide to the Biological Activity of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including high polarity and the ability to form hydrogen bonds, often impart favorable pharmacokinetic characteristics to drug candidates, such as improved solubility and bioavailability.[1][3] This guide provides a comparative analysis of the biological activities of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential, supported by experimental data and detailed methodologies.

I. Anticancer Activity of Arylpiperazine Derivatives

Arylpiperazine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[4][5] Their mechanism of action is often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[6]

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A frequently dysregulated pathway in many human cancers is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, survival, and proliferation.[7][8][9] Several novel arylpiperazine derivatives exert their anticancer effects by inhibiting this critical pathway.[7][10] The inhibition of Akt, a key protein in this pathway, can lead to the downstream induction of apoptosis.[9]

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation Arylpiperazine Arylpiperazine Derivative Arylpiperazine->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by arylpiperazine derivatives.

Comparative Anticancer Efficacy

The anticancer potential of novel piperazine derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
ArylpiperazinesPhenyl-substituted piperazineLNCaP (Prostate)3.67[6]
Thiazolinylphenyl-piperazinesAcetylated derivativeMDA-MB231 (Breast)Low µM range[6]
Quinoxalinyl-piperazinesLead compoundMultiple cell linesPotent growth inhibitor[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Step-by-Step Methodology: [11][13][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

II. Antimicrobial Activity of Piperazine Derivatives

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[15] Piperazine derivatives, particularly those incorporated into quinolone and triazole structures, have demonstrated significant antibacterial and antifungal activities.[2]

Mechanism of Action: Disruption of Bacterial Processes

The antimicrobial mechanism of piperazine derivatives can vary depending on the overall structure of the molecule. For instance, many fluoroquinolone-piperazine hybrids exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[16][17] Other derivatives can disrupt the bacterial cell membrane.[18]

Antimicrobial_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis Culture Bacterial Culture Inoculation Inoculation with Bacteria Culture->Inoculation Compound Piperazine Derivative Serial_Dilution Serial Dilution of Compound Compound->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Observation of Growth Inhibition Incubation->Observation MIC_Determination Determination of MIC Value Observation->MIC_Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Efficacy

The antimicrobial activity of novel piperazine derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassSpecific Derivative ExampleBacterial StrainMIC (µmol/mL)Reference
Piperazine-Triazole HybridsCompound 7uCandida albicans0.0248[14]
Piperazine-Triazole HybridsCompound 7rAspergillus nigerModerate to good activity[14]
N-aryl piperazinesSubstituted derivativeStaphylococcus aureusSignificant activity[2]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][19][20]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.[1][21]

Step-by-Step Methodology: [1][20][21]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the piperazine derivative in a suitable solvent. Create a series of two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: From a fresh bacterial culture (18-24 hours old), prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the piperazine derivative at which there is no visible growth.

III. Neuroprotective Activity of Piperazine Derivatives

Certain piperazine derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease.[22][23][24]

Mechanism of Action: Modulating Neuronal Signaling

The neuroprotective effects of some piperazine derivatives are attributed to their ability to modulate specific neuronal signaling pathways. For instance, some derivatives act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which is involved in regulating the stability of dendritic spines and memory formation.[22] The activation of TRPC6-mediated calcium entry into neurons is a key neuroprotective mechanism.[22] Other piperazine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine, which is crucial for cognitive function.[25]

Comparative Neuroprotective Efficacy

The neuroprotective potential of piperazine derivatives can be assessed through various in vitro and in vivo models. Key parameters include their ability to inhibit cholinesterases and protect neurons from toxicity.

Compound ClassSpecific Derivative ExampleTarget/AssayPotency (Ki)Reference
Piperazine-2-carboxylic acids1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c)Acetylcholinesterase (AChE)10.18 ± 1.00 µM[25]
Piperazine-2-hydroxamic acids1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b)Butyrylcholinesterase (BChE)1.6 ± 0.08 nM[25]
Piperazine derivativesLead compoundTRPC6 channel agonismNanomolar range[22]
Experimental Protocol: Caspase-3/7 Activity Assay for Apoptosis Detection

Neuronal cell death is a hallmark of neurodegenerative diseases. The activation of caspases, particularly caspase-3 and -7, is a key event in the apoptotic cascade.[26] Assaying for caspase activity can help determine the neuroprotective effects of piperazine derivatives in preventing apoptosis.[27][28]

Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a light signal that is proportional to caspase activity.[27][28]

Step-by-Step Methodology: [27][29][30]

  • Cell Culture and Treatment: Seed neuronal cells (e.g., SH-SY5Y) in a white-walled 96-well plate. Induce apoptosis using a known neurotoxin (e.g., amyloid-beta peptides for Alzheimer's models).[24] Co-treat the cells with various concentrations of the piperazine derivative.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Assay Procedure: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 30 minutes to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: A decrease in the luminescent signal in cells treated with the piperazine derivative compared to the neurotoxin-only control indicates a reduction in caspase-3/7 activity and, therefore, a neuroprotective effect.

Conclusion

Novel piperazine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, antimicrobial, and neuroprotective agents is well-documented in the scientific literature. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the evaluation and advancement of new piperazine-based therapeutics.

References

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-446. [Link]

  • Jardim, D. L., et al. (2015). The PI3K/AKT Pathway as a Target for Cancer Treatment. Seminars in Oncology, 42(6), 833-844. [Link]

  • Porta, C., et al. (2014). The PI3K/Akt signalling pathway in cancer. Cancer Treatment Reviews, 40(4), 495-502. [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. Cancer, 104(10), 1985-1994. [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ResearchGate. [Link]

  • Salehi, B., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(12), 2871. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Ge, J., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 814094. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(3), 102438. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

  • Kumar, A., et al. (2021). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. ACS Infectious Diseases, 7(5), 1256-1270. [Link]

  • ImmunoChemistry Technologies. (n.d.). FLICA® 660 Caspase-3/7 Assay. ImmunoChemistry Technologies. [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. DOI. [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Kumar, A., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 15(21), 3901-3914. [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ResearchGate. [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]

  • Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Moghimi, S. M., et al. (2019). Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. Methods in Molecular Biology, 1943, 301-311. [Link]

  • Kumar, A., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC. [Link]

  • Omar, F. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. [Link]

  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]

  • Aldred, K. J., et al. (2014). Quinolone antibiotics. The Journal of Antibiotics, 67(4), 327-334. [Link]

  • Sridharan, V., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15722-15735. [Link]

  • Kumar, S., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 65-73. [Link]

Sources

The Piperazine Scaffold: A Structural and Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Privileged" Piperazine Motif

In the landscape of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency in the structures of approved drugs, earning them the designation of "privileged structures." The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold.[1][2] Its prevalence is not a matter of chance but a direct consequence of its unique combination of physicochemical properties, synthetic tractability, and profound influence on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[3][4] From central nervous system (CNS) agents to cutting-edge oncology therapeutics, the piperazine moiety is a cornerstone of modern drug design.[2][5]

This guide provides an in-depth structural analysis and comparison of substituted piperazine analogues for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causal relationships between structure and function, supported by experimental data and detailed protocols. Our objective is to equip you with the foundational knowledge and practical insights necessary to strategically employ the piperazine scaffold in your own drug discovery programs.

Physicochemical and Pharmacokinetic Advantages of the Piperazine Core

The utility of the piperazine ring stems from a unique confluence of properties that can be finely tuned through substitution.[4][6]

  • Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values, typically around 9.8 and 5.7. This allows it to be protonated under physiological pH, a critical feature for enhancing aqueous solubility and facilitating the formation of stable salts for improved drug formulation.[2] The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, enabling potent interactions with biological targets.[4]

  • Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms often enhances the water solubility of a parent molecule, which can lead to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][6]

  • Conformational Flexibility and Rigidity: The piperazine ring predominantly adopts a stable chair conformation.[7] This provides a degree of conformational constraint that can be beneficial for receptor binding by reducing the entropic penalty upon binding. Simultaneously, it can act as a flexible linker between different pharmacophoric elements, allowing for optimal spatial orientation within a binding pocket.[2]

Structural Analysis and Characterization: A Methodological Overview

A thorough understanding of the three-dimensional structure and conformational dynamics of piperazine analogues is paramount for rational drug design. Here, we detail the key experimental and computational workflows for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the chemical environment of atoms within a molecule. For piperazine derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and assessing conformational preferences.[1]

Experimental Protocol: ¹H and ¹³C NMR Analysis [1]

  • Sample Preparation: Dissolve 5-10 mg of the piperazine analogue in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).

    • Employ a standard single 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Interpretation: The chemical shifts of the piperazine protons (typically in the 2.5-4.0 ppm range) and carbons (around 40-50 ppm) are highly sensitive to the nature and orientation of substituents.[1][8] Analysis of coupling constants and through-space interactions (via NOESY experiments) can provide valuable insights into the preferred conformation (e.g., chair vs. boat, axial vs. equatorial substituents).

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and conformation.[9]

Experimental Protocol: Small Molecule X-ray Crystallography [10][11][12]

  • Crystallization: The critical first step is to grow high-quality single crystals of the piperazine analogue. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques. The crystal should be of sufficient size (ideally >0.1 mm in all dimensions) and free of significant defects.[11]

  • Data Collection:

    • Mount the crystal on a goniometer.

    • Place the crystal in a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern (reflections) using an area detector.[12]

  • Structure Solution and Refinement:

    • The collected diffraction data (intensities and positions of reflections) are processed.

    • The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[10][12]

    • An atomic model is built into the electron density map and refined to best fit the experimental data.

The resulting crystal structure provides a static snapshot of the molecule's preferred conformation, which can be invaluable for understanding its interaction with a biological target.

Computational Modeling and Conformational Analysis

Computational methods are essential for exploring the conformational landscape of flexible molecules like piperazine derivatives in different environments (e.g., in solution, in a protein binding site).

Workflow for Conformational Analysis [2][13]

G cluster_0 Computational Workflow Input Structure 2D or 3D Structure of Piperazine Analogue Conformational Search Systematic or Stochastic Conformational Search (e.g., Molecular Mechanics) Input Structure->Conformational Search Energy Minimization Geometry Optimization of Conformers (e.g., DFT, MP2) Conformational Search->Energy Minimization Clustering and Analysis Group Conformers by Energy and Geometry Energy Minimization->Clustering and Analysis Property Calculation Calculate Physicochemical Properties (e.g., pKa, logP) Clustering and Analysis->Property Calculation Docking and MD Molecular Docking and Molecular Dynamics Simulations Clustering and Analysis->Docking and MD SAR Analysis Relate Conformation to Biological Activity Docking and MD->SAR Analysis

Caption: A typical computational workflow for the conformational analysis and property prediction of piperazine analogues.

This workflow allows for the identification of low-energy conformers and an understanding of how different substituents influence the conformational preferences of the piperazine ring.[6] Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule and its interactions with a target protein over time.[13]

Comparative Analysis of Substituted Piperazine Analogues: Structure-Activity Relationships (SAR)

The true power of the piperazine scaffold lies in the ability to modulate its biological activity through substitution at its nitrogen and/or carbon atoms. Below, we present comparative data for piperazine analogues in two key therapeutic areas.

Piperazines in CNS Drug Discovery

Piperazine derivatives are particularly prominent as modulators of CNS targets, such as serotonin (5-HT) and dopamine (D₂) receptors.[2][14] The piperazine core often acts as a scaffold to correctly position pharmacophoric elements for optimal receptor engagement.[2]

Table 1: Comparative Activity of Arylpiperazines at 5-HT₁A and D₂ Receptors

CompoundR¹ SubstituentR² Substituent5-HT₁A Ki (nM)D₂ Ki (nM)Reference
1 HPhenyl15.2250.6Fictionalized Data
2 H2-Methoxyphenyl1.8180.3Fictionalized Data
3 H2-Pyrimidinyl2.5350.1Fictionalized Data
4 MethylPhenyl25.6210.8Fictionalized Data
5 Methyl2-Methoxyphenyl3.1155.4Fictionalized Data

Note: The data in this table is illustrative and synthesized from general principles of SAR for arylpiperazines. Actual values may vary.

SAR Insights:

  • Aryl Substitution: The nature and position of substituents on the aryl ring (R²) dramatically influence both potency and selectivity. Electron-donating groups, such as methoxy at the ortho position, often enhance affinity for the 5-HT₁A receptor.

  • N-Substitution: Substitution on the second nitrogen (R¹) can modulate the overall physicochemical properties and may impact selectivity between different receptor subtypes.

Piperazines as Kinase Inhibitors in Oncology

In cancer therapy, the piperazine scaffold is frequently employed as a linker or a solubilizing group in kinase inhibitors, enabling the molecule to effectively bind to the ATP-binding pocket of the target kinase.[5]

Table 2: Comparative IC₅₀ Values of Substituted Piperazines as EGFR Inhibitors

CompoundR¹ SubstituentR² SubstituentEGFR IC₅₀ (nM)Reference
6 H4-Anilinoquinazoline50Fictionalized Data
7 Methyl4-Anilinoquinazoline25Fictionalized Data
8 Ethyl4-Anilinoquinazoline38Fictionalized Data
9 Hydroxyethyl4-Anilinoquinazoline15Fictionalized Data
10 H4-(3-Ethynylanilino)quinazoline5Fictionalized Data

Note: The data in this table is illustrative and synthesized from general principles of SAR for kinase inhibitors. Actual values may vary.

SAR Insights:

  • N-Substitution for Solubility and Potency: Small, polar substituents on the piperazine nitrogen (R¹), such as a hydroxyethyl group, can significantly improve aqueous solubility and, in some cases, enhance potency by forming additional hydrogen bonds within the active site.

  • Core Pharmacophore: The primary driver of activity is the core pharmacophore (R²) that interacts with the hinge region of the kinase. The piperazine acts as a versatile linker to present this pharmacophore in the optimal orientation.

Case Study: Conformational Control of Receptor Binding

The conformational preference of the piperazine ring and its substituents can have a profound impact on biological activity. For example, in a series of 2-substituted piperazines designed as α7 nicotinic acetylcholine receptor agonists, the axial conformation was found to be preferred.[15] This axial orientation positions the basic and pyridyl nitrogens in a spatial arrangement that mimics the natural ligand, nicotine, leading to enhanced receptor binding.[15] This highlights the importance of understanding and controlling the conformational properties of piperazine analogues during the design process.

G cluster_0 Conformational Impact on Binding Axial Conformer Axial Conformer (Preferred) Receptor Binding Optimal Receptor Binding (High Affinity) Axial Conformer->Receptor Binding Correct Pharmacophore Orientation Equatorial Conformer Equatorial Conformer (Less Preferred) Poor Binding Suboptimal Binding (Low Affinity) Equatorial Conformer->Poor Binding Incorrect Pharmacophore Orientation

Caption: The influence of substituent conformation on receptor binding affinity.

Conclusion and Future Perspectives

The piperazine scaffold continues to be an indispensable tool in the medicinal chemist's armamentarium.[1][3] Its tunable physicochemical properties and synthetic accessibility ensure its continued relevance in the pursuit of novel therapeutics.[4][6] Future directions in this field will likely focus on the development of novel synthetic methodologies for the C-H functionalization of the piperazine ring, opening up new vectors for chemical space exploration.[12] Furthermore, the integration of advanced computational techniques with experimental validation will enable a more precise understanding and prediction of the conformational and binding properties of piperazine analogues, ultimately accelerating the drug discovery process.

References

  • G. G. C. Kuhn, et al. (2020). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • F. A. Faizan, et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]

  • M. C. Seba, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. [Link]

  • S. M. Reddy, et al. (2018). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 8(52), 29579-29604. [Link]

  • Dartmouth Undergraduate Journal of Science. (2009). X-Ray Crystallography. Dartmouth Undergraduate Journal of Science. [Link]

  • M. Almaghrabi. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]

  • S. F. Sousa, et al. (2013). Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? Bioorganic & Medicinal Chemistry, 21(15), 4564-4573. [Link]

  • Wikipedia. (2024). X-ray crystallography. Wikipedia. [Link]

  • F. Lin, et al. (2017). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules, 22(6), 969. [Link]

  • M. W. Roomi, et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(22), 5008. [Link]

  • A. M. Pae, et al. (2003). QSAR studies on piperazinylalkylisoxazole analogues selectively acting on dopamine D3 receptor by HQSAR and CoMFA. Bioorganic & Medicinal Chemistry, 11(7), 1293-1298. [Link]

  • M. P. D. L. T. M. van Gool, et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters, 26(14), 3342-3346. [Link]

  • Fiveable. (n.d.). 12.1 X-ray crystallography: principles and structure determination. Fiveable. [Link]

  • N. A. Al-Masoudi, et al. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8(10), 1945-1949. [Link]

  • M. C. Seba, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. [Link]

  • M. A. El-Gamal, et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(4), 317-341. [Link]

  • H. G. Gul, et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-47. [Link]

  • Z. Gokmen, et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Serbian Chemical Society, 83(9), 1025-1035. [Link]

  • M. A. El-Gamal, et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 195. [Link]

  • A. Z. T. Kiss, et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6667. [Link]

  • M. Mečiarová, et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2969. [Link]

  • C. K. P. Panćzyk, et al. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 15, 2479-2490. [Link]

Sources

A Comparative Guide to Chiral Auxiliaries: Evaluating (R)-2-Isopropylpiperazine dihydrochloride Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the field of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and complex natural products. Chiral auxiliaries are a foundational and powerful tool in this endeavor, acting as transient stereogenic units that guide a chemical transformation to yield a preponderance of one stereoisomer.[1] This guide provides a comparative analysis of the theoretical potential of (R)-2-Isopropylpiperazine dihydrochloride, a C₂-symmetric diamine, against the field-proven performance of three "gold standard" chiral auxiliaries: Evans' Oxazolidinones, Enders' SAMP/RAMP Hydrazones, and Oppolzer's Camphorsultams.

Our analysis is grounded in the core principles of scientific integrity, prioritizing experimental data to benchmark performance. Key metrics for evaluation include diastereoselectivity (d.e.), chemical yield, predictability of the stereochemical outcome, and the facility of the auxiliary's attachment and subsequent cleavage.

The General Principle of Chiral Auxiliary-Mediated Synthesis

The strategy involves a three-step sequence: covalent attachment of the chiral auxiliary to a prochiral substrate, a subsequent diastereoselective reaction that creates one or more new stereocenters, and finally, the removal of the auxiliary to reveal the enantioenriched product. An effective auxiliary must not only induce high stereoselectivity but also be readily removable under conditions that do not compromise the newly formed chiral center.[2]

G sub Prochiral Substrate intermediate Chiral Auxiliary-Substrate Adduct sub->intermediate 1. Attachment aux Chiral Auxiliary (H-Xc) aux->intermediate reaction Diastereoselective Reaction (+ Reagent) intermediate->reaction product_aux Diastereomeric Product reaction->product_aux cleavage Auxiliary Cleavage product_aux->cleavage 2. Cleavage product Enantioenriched Product cleavage->product recycle Recovered Auxiliary cleavage->recycle 3. Recovery

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

(R)-2-Isopropylpiperazine: A Structural Evaluation of Potential

A thorough review of scientific literature reveals that while the synthesis of chiral piperazines is well-documented for their use as pharmacophores or ligands, the specific application of this compound as a covalently-bound chiral auxiliary in asymmetric synthesis is not extensively reported.[3][4][5] Therefore, our evaluation is based on a structural and mechanistic analysis of its potential, drawing parallels with other C₂-symmetric diamine auxiliaries.[6]

Structural Merits:

  • C₂-Symmetry: The C₂-symmetric axis simplifies the stereochemical analysis by reducing the number of competing diastereomeric transition states. The two prochiral faces of an attached substrate become diastereotopic in a highly predictable manner.

  • Steric Influence: The bulky isopropyl group is positioned to effectively shield one face of a reactive intermediate, such as an enolate, thereby directing the approach of an incoming electrophile to the less hindered face.

  • Rigidity: The piperazine ring provides a conformationally restrained scaffold, which is crucial for maintaining a well-defined transition state geometry and achieving high levels of stereochemical communication.

Potential Applications & Challenges: Based on its structure, (R)-2-Isopropylpiperazine could theoretically be employed in the asymmetric alkylation of glycine equivalents to produce non-proteinogenic α-amino acids, a role successfully filled by auxiliaries like the Schöllkopf bis-lactim ethers.[7] However, a significant and practical challenge lies in the cleavage of the resulting amide bond. The conditions required for hydrolytic or reductive cleavage of robust piperazine amides can be harsh, potentially leading to racemization or degradation of the desired product.[8][9][10]

structures cluster_piperazine (R)-2-Isopropylpiperazine cluster_evans Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl...) cluster_samp SAMP cluster_oppolzer Oppolzer's Camphorsultam P P E E S S O O

Caption: Structures of the chiral auxiliaries discussed in this guide.

Performance Benchmarking Against Established Auxiliaries

To objectively assess the potential of any new auxiliary, it must be compared against existing solutions that have demonstrated reliability and high performance across a range of applications.

Evans' Oxazolidinones

Introduced by David A. Evans, oxazolidinone auxiliaries are arguably the most widely used class for the asymmetric alkylation of carboxylic acid derivatives and for stereoselective aldol reactions.[11][12][13]

Mechanism of Action: The high diastereoselectivity arises from the formation of a rigid, chelated (Z)-enolate. The substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the planar enolate, forcing the electrophile to approach from the opposite side.[1]

Performance Data: Asymmetric Alkylation

Substrate (N-Acyl Oxazolidinone)ElectrophileBase / ConditionsYield (%)d.r. (diastereomeric ratio)
N-PropionylBenzyl bromideNaHMDS, THF, -78 °C80-95%>99:1
N-PropionylAllyl iodideNaHMDS, THF, -78 °C93%>99:1
N-AcetylMethyl iodideKHMDS, THF, -78 °C86%96:4
N-PhenylacetylPropargyl bromideLDA, THF, -78 °C89%99:1

Data compiled from representative literature.[11][13]

SAMP/RAMP Hydrazones (Enders' Reagents)

Developed by Dieter Enders, the SAMP/RAMP hydrazone method is a premier strategy for the asymmetric α-alkylation of aldehydes and ketones.[14][15] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline.

Mechanism of Action: The ketone or aldehyde is first converted to its chiral hydrazone. Deprotonation with a strong base like LDA generates a lithium azaenolate. The key to stereocontrol is the rigid, five-membered ring structure of the auxiliary, which chelates the lithium ion and presents a sterically shielded face, directing alkylation to the opposite side.[16][17]

Performance Data: Asymmetric α-Alkylation of Ketones

KetoneElectrophileConditionsYield (%)e.e. (%)
CyclohexanoneMethyl iodide1. SAMP; 2. LDA; 3. MeI90%≥95%
3-PentanoneEthyl iodide1. SAMP; 2. LDA; 3. EtI87%≥97%
PropiophenoneBenzyl bromide1. RAMP; 2. LDA; 3. BnBr75%94%
AcetoneDodecyl iodide1. SAMP; 2. LDA; 3. C₁₂H₂₅I72%≥98%

Data compiled from representative literature.[14][15][18]

Oppolzer's Camphorsultams

Based on the naturally occurring chiral scaffold of camphor, Oppolzer's sultams are highly effective auxiliaries noted for their exceptional steric control and thermal stability.[19] They are versatile and have been successfully applied in Diels-Alder reactions, Michael additions, and alkylations.[20]

Mechanism of Action: The rigid, bicyclic structure of the camphorsultam provides a deeply embedded and sterically demanding environment. For N-enoyl sultams in Diels-Alder reactions, one face of the dienophile is effectively blocked, leading to high endo/exo and facial selectivity. This stereocontrol is often achieved through steric repulsion alone, without requiring strong metal chelation.[21]

Performance Data: Asymmetric Diels-Alder Reaction

N-Enoyl SultamDieneLewis AcidYield (%)d.r. (endo:exo)
N-AcryloylCyclopentadieneTiCl₄91%>98:2
N-CrotonoylIsopreneEt₂AlCl85%97:3
N-Acryloyl1,3-ButadieneMe₂AlCl94%91:9

Data compiled from representative literature.[20][21]

Comparative Summary and Outlook

AuxiliaryPrimary ApplicationTypical d.e./e.e.Key AdvantagesLimitations
(R)-2-Isopropylpiperazine Alkylation (Theoretical)N/AC₂-symmetry; potentially low cost.Lack of experimental data; potentially harsh cleavage conditions.
Evans' Oxazolidinones Alkylations, Aldol Reactions>99% d.e.Highly predictable, excellent stereocontrol, vast literature.Stoichiometric use of boron or titanium reagents; cleavage can be challenging for sensitive substrates.
SAMP/RAMP Hydrazones α-Alkylation of Carbonyls>95% e.e.Excellent for ketones/aldehydes; reliable stereochemical model.Requires strong base (LDA); cleavage by ozonolysis can affect other functional groups.
Oppolzer's Camphorsultams Cycloadditions, Alkylations>95% d.e.High thermal stability; excellent steric control without chelation; products are often crystalline.Can be more expensive; cleavage sometimes requires strong reducing agents (LiAlH₄).

Detailed Experimental Protocol: Asymmetric Alkylation via Evans' Oxazolidinone

This protocol is a self-validating system, providing a reliable method for the synthesis of α-chiral carboxylic acid derivatives.

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add propionyl chloride (1.1 eq.) dropwise, and allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl imide, which is purified by column chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-propionyl imide (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise.

  • Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq.) dropwise.

  • Maintain the reaction at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by column chromatography.

3. Auxiliary Cleavage:

  • Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide (2.0 eq.).

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

  • Separate the layers. The aqueous layer can be acidified to pH ~1 and extracted to isolate the chiral carboxylic acid. The organic layer contains the recovered chiral auxiliary.

cluster_model Stereochemical Model for Evans' Alkylation chelate Chelated (Z)-Enolate approach Electrophile (E⁺) Approaches from Less Hindered Face chelate->approach Facial Blockage by Auxiliary Substituent (R) product Major Diastereomer approach->product

Caption: Simplified model showing stereocontrol in Evans' asymmetric alkylation.

Conclusion and Future Directions

The established chiral auxiliaries—Evans' oxazolidinones, SAMP/RAMP hydrazones, and Oppolzer's camphorsultams—remain indispensable tools in asymmetric synthesis, each offering a unique set of advantages for specific transformations. Their performance is well-documented, their mechanisms are understood, and their outcomes are highly predictable, making them trustworthy choices for complex synthetic campaigns.

In contrast, this compound represents an under-explored area of chemical space for chiral auxiliary development. While its C₂-symmetric structure is theoretically promising for inducing chirality, the absence of performance data in the literature prevents a direct comparison. Critical questions regarding its efficacy in stereocontrol and, most importantly, the development of mild and efficient cleavage protocols must be addressed through experimental validation. Future research in this area could unlock a new, potentially cost-effective class of chiral auxiliaries, but for now, it remains a promising concept rather than a field-proven tool.

References

  • Heravi, M. M., & Zadsirjan, V. (2014). Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. Tetrahedron: Asymmetry. [Link]

  • Oppolzer, W. (1990). Camphor-derived chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Labidi, A., & Yacin-Ali, A. (2022). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • Enders, D., et al. (1987). Asymmetric Synthesis of α-Alkylated Carbonyl Compounds using SAMP-/RAMP-Hydrazones. Organic Syntheses. [Link]

  • Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone alkylation reaction. Wikipedia, The Free Encyclopedia. [Link]

  • A series of novel tridentate Schiff bases is synthesized from piperazine-amine and substituted salicylaldehydes... (2018). ResearchGate. [Link]

  • Wikipedia contributors. (2023). Camphorsultam. Wikipedia, The Free Encyclopedia. [Link]

  • Chirality plays a pivotal role in drug-target interactions... (n.d.). PMC. [Link]

  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2022). Figshare. [Link]

  • A piperazine amide linker for cyclative cleavage from solid support... (2007). ResearchGate. [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). The Royal Society of Chemistry. [Link]

  • Various chiral oxazolidinones (Evans' oxazolidinones) have been employed... (n.d.). ResearchGate. [Link]

  • The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. (2010). PMC. [Link]

  • Asymmetic Alkylation of SAMP Hydrazone. (n.d.). ChemTube3D. [Link]

  • Oxazolidinone cross-alkylation during Evans' asymmetric alkylation reaction. (2015). ResearchGate. [Link]

  • Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. [Link]

  • Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. (2013). ACS Publications. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation... (2021). RSC Publishing. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation... (2021). Organic Chemistry Frontiers. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines... (2015). PMC. [Link]

  • Stereospecific synthesis of C₂ symmetric diamines... (2008). KAIST. [Link]

  • Mechanism and Origin of Remote Stereocontrol... (2020). PMC. [Link]

  • Stereochemistry of lactide polymerization with chiral catalysts... (2002). PubMed. [Link]

  • Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers... (2016). Sci-Hub. [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. (2021). RSC Publishing. [Link]

  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling... (2021). ACS Publications. [Link]

  • Chiral Auxiliary Induced Stereocontrol in Intramolecular Pauson‐Khand Reactions... (1997). Sci-Hub. [Link]

  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. (2018). HAL Open Science. [Link]

  • The enantioselective synthesis of Nitrogen-containing heterocycles... (n.d.). Caltech Authors. [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (2001). PMC. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. (2021). ChemRxiv. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020). YouTube. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2018). ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA... (2023). MDPI. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines... (2020). PubMed Central. [Link]

Sources

Efficacy of (R)-2-Isopropylpiperazine Dihydrochloride in Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust catalytic systems for asymmetric synthesis is perpetual. The production of enantiomerically pure chiral alcohols, key building blocks for many active pharmaceutical ingredients (APIs), often relies on the asymmetric transfer hydrogenation (ATH) of prochiral ketones. The performance of these catalytic systems is critically dependent on the nature of the chiral ligand employed.

This guide provides an in-depth technical comparison of catalytic systems for ATH, focusing on the potential of (R)-2-Isopropylpiperazine dihydrochloride as a chiral ligand. While direct, published performance data for this specific ligand is scarce, this guide will establish a baseline by examining the well-entrenched Noyori-type catalysts. We will then position (R)-2-Isopropylpiperazine within the broader class of chiral diamine ligands and provide a detailed experimental protocol for its evaluation, thereby empowering researchers to explore its efficacy.

The Gold Standard: Noyori-Type Catalytic Systems for Asymmetric Transfer Hydrogenation

The pioneering work of Noyori and co-workers on ruthenium-based catalysts for the asymmetric transfer hydrogenation of ketones has set the industry standard. These systems, often referred to as Noyori-type catalysts, typically consist of a ruthenium(II) precursor, an η⁶-arene ligand (like p-cymene), and a chiral N-sulfonated 1,2-diamine ligand. The most iconic among these is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).

The remarkable success of these catalysts lies in the elegant bifunctional mechanism where both the metal center and the ligand participate in the hydrogen transfer process. The N-H proton of the sulfonated amine is believed to play a crucial role in stabilizing the transition state, leading to high reactivity and enantioselectivity.

Catalytic Cycle of a Noyori-Type Catalyst

The generally accepted mechanism involves the formation of a ruthenium hydride species, which then transfers a hydride to the carbonyl carbon of the ketone while the N-H proton of the ligand is transferred to the carbonyl oxygen in a concerted, six-membered ring transition state.

Noyori_Catalytic_Cycle Ru-Cl Precatalyst Ru-Cl Precatalyst Active Ru-H Catalyst Active Ru-H Catalyst Ru-Cl Precatalyst->Active Ru-H Catalyst [H] source (e.g., i-PrOH/base or HCOOH/NEt3) Ketone Coordination Ketone Coordination Active Ru-H Catalyst->Ketone Coordination Ketone Transition State Transition State Ketone Coordination->Transition State Intramolecular H-transfer Chiral Alcohol + Ru Catalyst Chiral Alcohol + Ru Catalyst Transition State->Chiral Alcohol + Ru Catalyst Product Release Chiral Alcohol + Ru Catalyst->Active Ru-H Catalyst Regeneration

Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Performance of Benchmark Noyori-Type Catalysts

The efficacy of Noyori-type catalysts is well-documented across a wide range of ketone substrates. The following table summarizes typical performance data for the reduction of acetophenone, a common model substrate.

Catalyst SystemSubstrateS/C RatioYield (%)ee (%)Reference
RuClAcetophenone100>9997 (R)
RuClAcetophenone100>9997 (S)
Tethered Ru(II)/(R,R)-TsDPENAcetophenone2009999 (S)
Experimental Protocol for Asymmetric Transfer Hydrogenation with a Noyori-Type Catalyst

This protocol is representative for the asymmetric transfer hydrogenation of acetophenone using a RuCl catalyst.

Materials:

  • RuCl catalyst

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous isopropanol (i-PrOH)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the RuCl catalyst (e.g., 0.01 mmol, 1 mol%).

  • Add a 5:2 mixture of formic acid and triethylamine (e.g., 1 mL).

  • Add anhydrous isopropanol (e.g., 4 mL).

  • Stir the mixture at room temperature for 10 minutes to pre-form the active catalyst.

  • Add acetophenone (1 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 28 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the 1-phenylethanol product by chiral HPLC or GC.

Chiral Piperazines: A Versatile and Accessible Ligand Scaffold

While N-sulfonated diamines like TsDPEN are highly effective, their synthesis can be multi-step. Chiral piperazine derivatives represent an attractive class of C₂-symmetric diamine ligands that are often more readily accessible. The piperazine scaffold is a privileged structure in medicinal chemistry, and a variety of chiral substituted piperazines are commercially available or can be synthesized from chiral pool starting materials.

(R)-2-Isopropylpiperazine is one such commercially available chiral diamine. Its structure is simpler than that of TsDPEN, lacking the sulfonyl group and the diphenyl substituents. This structural simplicity could offer advantages in terms of cost and ease of handling. However, the absence of the sulfonyl group, which is believed to be crucial for the bifunctional mechanism of Noyori catalysts, raises questions about its potential efficacy.

A Proposed Catalytic System Utilizing this compound

To evaluate the efficacy of (R)-2-Isopropylpiperazine as a ligand in asymmetric transfer hydrogenation, a catalytic system can be generated in situ by reacting the dihydrochloride salt with a suitable base and a ruthenium precursor. The following experimental workflow is proposed as a robust method to assess its performance.

Experimental_Workflow cluster_0 Catalyst Formation (in situ) cluster_1 Asymmetric Transfer Hydrogenation cluster_2 Analysis Ligand Preparation (R)-2-Isopropylpiperazine·2HCl + Base (e.g., NEt3) Active Catalyst Formation Formation of Ru-Piperazine Complex Ligand Preparation->Active Catalyst Formation Ru Precursor [RuCl2(p-cymene)]2 Ru Precursor->Active Catalyst Formation Reaction Setup Add Substrate (e.g., Acetophenone) + Hydrogen Source (e.g., HCOOH/NEt3) Active Catalyst Formation->Reaction Setup Reaction Stir at Controlled Temperature Reaction Setup->Reaction Work-up Quench, Extract, Purify Reaction->Work-up Yield Determination Isolated Yield Work-up->Yield Determination Enantioselectivity Chiral HPLC/GC for ee% Work-up->Enantioselectivity

Caption: Proposed experimental workflow for evaluating (R)-2-Isopropylpiperazine in ATH.

Detailed Experimental Protocol for Efficacy Evaluation

Objective: To determine the yield and enantioselectivity of the asymmetric transfer hydrogenation of acetophenone using an in situ generated catalyst from [RuCl₂(p-cymene)]₂ and this compound.

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Triethylamine (NEt₃)

  • Acetophenone

  • Formic acid (HCOOH)

  • Anhydrous isopropanol (i-PrOH)

  • Standard Schlenk line and inert atmosphere glassware

Procedure:

  • Ligand Preparation: In a Schlenk flask under an argon atmosphere, suspend this compound (0.022 mmol, 2.2 mol%) in anhydrous isopropanol (2 mL). Add triethylamine (0.044 mmol, 4.4 mol%) and stir the mixture at room temperature for 30 minutes to generate the free base in situ.

  • Catalyst Formation: In a separate Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) in anhydrous isopropanol (2 mL). Transfer this solution via cannula to the flask containing the free piperazine ligand. Stir the resulting mixture at room temperature for 1 hour to allow for complex formation.

  • Reaction Initiation: To the catalyst solution, add a 5:2 mixture of formic acid and triethylamine (1 mL) as the hydrogen source.

  • Substrate Addition: Add acetophenone (1 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30 °C). Monitor the conversion of acetophenone to 1-phenylethanol by taking aliquots at regular intervals and analyzing by GC or TLC.

  • Work-up and Purification: Once the reaction has reached completion (or after a set time, e.g., 24 hours), quench the reaction by adding water (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

  • Analysis:

    • Determine the isolated yield of 1-phenylethanol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis, comparing the retention times to those of racemic and, if available, pure enantiomeric standards.

Comparative Outlook and Future Directions

The proposed investigation into the efficacy of this compound offers an exciting avenue for catalyst development. A direct comparison with the benchmark Noyori systems will be highly informative.

Potential Advantages of a Piperazine-Based System:

  • Cost-Effectiveness and Availability: Chiral piperazines can be more economical and readily available than complex, multi-step synthesis ligands.

  • Simplified Ligand Structure: The absence of a sulfonyl group may lead to different solubility and stability profiles, which could be advantageous in certain solvent systems.

  • Tunability: The piperazine scaffold offers two nitrogen atoms that can be differentially functionalized, allowing for the synthesis of a library of related ligands for catalyst optimization.

Potential Challenges:

  • Lower Enantioselectivity: The lack of the N-H functionality of a sulfonamide, which is key to the Noyori mechanism, may result in lower enantioselectivity. The catalytic cycle may proceed through a different, less stereocontrolled pathway.

  • Lower Activity: The electronic and steric properties of the isopropylpiperazine ligand will significantly influence the activity of the ruthenium center.

Future research should not only focus on the direct application of (R)-2-Isopropylpiperazine but also on the synthesis and screening of a broader range of C- and N-substituted chiral piperazine ligands. Understanding the structure-activity and structure-selectivity relationships will be paramount in determining if this class of ligands can truly offer a viable and advantageous alternative to the current gold standard in asymmetric transfer hydrogenation.

References

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]

  • Wills, M., et al. (2005). "Tethered" Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry, 70(20), 7859-7867. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Magriotis, P. A. (2021). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 19(20), 4415-4434. [Link]

A Researcher's Guide to Profiling the Selectivity of (R)-2-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within neuroscience and oncology, the piperazine scaffold is a cornerstone of numerous therapeutic agents.[1][2][3] Its structural versatility allows for the fine-tuning of pharmacological properties, leading to compounds with improved potency and selectivity.[1][4] (R)-2-Isopropylpiperazine dihydrochloride, a chiral derivative of this privileged structure, represents a candidate for which a thorough understanding of its target engagement and off-target liabilities is paramount for its progression as a potential therapeutic.

This guide provides a comprehensive framework for researchers and drug development professionals to conduct cross-reactivity and selectivity studies of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into the interpretation of the resulting data. Our focus is on establishing a self-validating system of experiments to ensure the scientific integrity of the findings.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a drug is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to undesirable side effects, toxicity, or even antagonism of the desired therapeutic effect. For piperazine derivatives, which are known to interact with a broad range of biogenic amine receptors and transporters, a comprehensive selectivity screen is not just a regulatory requirement but a fundamental aspect of understanding a compound's pharmacological profile.[2]

This guide will focus on a hypothetical primary target for this compound, the Dopamine Transporter (DAT), a member of the solute carrier 6 (SLC6) family of monoamine transporters (MATs).[5] The selection of DAT is based on the prevalence of piperazine-containing compounds that modulate dopaminergic signaling.[1] The cross-reactivity studies will, therefore, focus on other key monoamine transporters and a panel of G-protein coupled receptors (GPCRs) that are common off-targets for this class of compounds.

Experimental Workflow for Selectivity Profiling

A logical and stepwise approach is crucial for efficiently and accurately determining the selectivity profile of a novel compound. The following workflow outlines the key stages of this process.

cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Cross-Reactivity Screening cluster_2 Phase 3: Data Analysis & Interpretation A Radioligand Binding Assay (DAT) B Functional Uptake Assay (DAT) A->B Confirms functional activity C Radioligand Binding Assays (SERT, NET, D1-D5, 5-HT Receptors) B->C Proceed if active D Functional Assays for Hits (Uptake, Second Messenger) C->D Investigate significant binding E Determine Ki and IC50/EC50 Values F Calculate Selectivity Ratios E->F G Therapeutic Window Assessment F->G

Caption: A streamlined workflow for assessing the selectivity of this compound.

Part 1: Primary Target Characterization - The Dopamine Transporter (DAT)

The initial step is to confirm and quantify the interaction of this compound with its hypothesized primary target, DAT. This involves both assessing its binding affinity and its functional effect on dopamine uptake.

Experiment 1: Competitive Radioligand Binding Assay for DAT

This assay determines the affinity of the test compound for DAT by measuring its ability to displace a known high-affinity radioligand.[6][7]

Protocol:

  • Preparation of Synaptosomes: Prepare synaptosomes from rat striatal tissue, a region rich in DAT expression.

  • Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, and 1.2 mM MgSO4.

  • Radioligand: Use [³H]-WIN 35,428, a well-characterized DAT ligand, at a concentration close to its Kd for DAT.

  • Test Compound Dilutions: Prepare a series of dilutions of this compound, typically from 10⁻¹⁰ M to 10⁻⁴ M.

  • Incubation: In a 96-well plate, combine the synaptosomal preparation, [³H]-WIN 35,428, and varying concentrations of the test compound or vehicle. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experiment 2: Functional [³H]-Dopamine Uptake Assay

This assay measures the functional consequence of the compound's binding to DAT, specifically its ability to inhibit the reuptake of dopamine into cells.[5][8]

Protocol:

  • Cell Culture: Use HEK293 cells stably expressing human DAT (hDAT).

  • Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the hDAT-expressing cells with varying concentrations of this compound or a known DAT inhibitor (e.g., GBR 12909) for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add a fixed concentration of [³H]-dopamine to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (typically 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.

Part 2: Cross-Reactivity Profiling Against Key Off-Targets

A comprehensive selectivity panel should include targets that are structurally related to DAT and those that are known to be affected by piperazine-based compounds.

Recommended Selectivity Panel:
  • Monoamine Transporters: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[9]

  • Dopamine Receptors: D1, D2, D3, D4, and D5 subtypes.[10]

  • Serotonin Receptors: 5-HT1A, 5-HT2A, and 5-HT2C as representative subtypes.

The same competitive radioligand binding assay protocol described for DAT can be adapted for these GPCRs using appropriate cell lines, membrane preparations, and specific radioligands. For SERT and NET, functional uptake assays using [³H]-serotonin and [³H]-norepinephrine, respectively, should be performed.[11]

Part 3: Data Synthesis and Interpretation

The data generated from these assays should be compiled into a clear and concise format to facilitate comparison and interpretation.

Comparative Data Table:
TargetRadioligand Binding (Ki, nM)Functional Assay (IC50/EC50, nM)
Primary Target
DATExperimental ValueExperimental Value
Monoamine Transporters
SERTExperimental ValueExperimental Value
NETExperimental ValueExperimental Value
Dopamine Receptors
D1Experimental ValueNot Assessed
D2Experimental ValueNot Assessed
D3Experimental ValueNot Assessed
D4Experimental ValueNot Assessed
D5Experimental ValueNot Assessed
Serotonin Receptors
5-HT1AExperimental ValueNot Assessed
5-HT2AExperimental ValueNot Assessed
5-HT2CExperimental ValueNot Assessed
Calculating Selectivity Ratios:

Selectivity is quantified by the ratio of the Ki or IC50 value for the off-target to that of the primary target. For example:

  • Selectivity for DAT over SERT = Ki (SERT) / Ki (DAT)

A higher ratio indicates greater selectivity for the primary target. A commonly accepted threshold for significant selectivity is a 100-fold difference.

Signaling Pathway Considerations

Understanding the potential downstream effects of off-target engagement is crucial. The following diagram illustrates a simplified signaling pathway for a Gq-coupled receptor, a common off-target class.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR Gq-Coupled Receptor (e.g., 5-HT2A) Gq Gαq GPCR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Ligand (R)-2-Isopropylpiperazine dihydrochloride Ligand->GPCR Off-target binding

Caption: Potential off-target signaling via a Gq-coupled receptor.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive selectivity profiling of this compound. By combining radioligand binding assays with functional assessments and a well-chosen panel of off-targets, researchers can gain a deep understanding of the compound's pharmacological profile. This knowledge is critical for predicting its therapeutic potential and identifying potential liabilities early in the drug development process. The principles and protocols described herein are broadly applicable to the characterization of other novel piperazine derivatives and small molecules targeting the central nervous system.

References

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in molecular biology (Clifton, N.J.), 1232, 177–188. [Link]

  • Scholze, P., & Newman, A. H. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in molecular biology (Clifton, N.J.), 1707, 131–151. [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Molecules (Basel, Switzerland), 25(2), 345. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Allikalt, A., Rinken, A., & Kopra, K. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1144410. [Link]

  • Stove, C. P., & Kostenis, E. (2014). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 1175, 137–152. [Link]

  • Zhang, Y., & Zhong, H. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of pharmacological and toxicological methods, 44(2), 435–441. [Link]

  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Schihada, H., de Souza, I. A., & Tautermann, C. S. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5438. [Link]

  • Riddy, D. M., & Javitch, J. A. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 1637, 17–31. [Link]

  • Eurofins Discovery. (n.d.). SERT Human Monoamine Transporter [3H] Serotonin Release LeadHunter Assay FR. Retrieved from [Link]

  • de Oliveira, R., de Freitas, R. M., & de Lima, M. do C. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(2), 143–162. [Link]

  • Jadhav, H. R., Singh, A., & Parle, A. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Org. Commun., 10(3), 194-204. [Link]

  • Szabó, I., Dékány, M., Bálint, Á., Ujváry, I., & Keglevich, G. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules (Basel, Switzerland), 27(19), 6610. [Link]

  • Latorraca, N. R., Yuan, D., & Kobilka, B. K. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS measurement science au, 3(4), 273–281. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Kumar, A., Sharma, G., & Singh, B. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current organic synthesis, 21(4), 346–364. [Link]

  • Gainetdinov, R. R., Jones, S. R., & Caron, M. G. (2003). Monoamine transporters: from genes to behavior. Annual review of pharmacology and toxicology, 43, 43–61. [Link]

Sources

A Comparative Guide to the Synthesis of Chiral Piperazines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds, including blockbuster drugs like Glivec (imatinib) and Viagra (sildenafil)[1][2]. The introduction of chirality into the piperazine core significantly expands the accessible chemical space, allowing for more precise and potent interactions with biological targets. However, the stereocontrolled synthesis of these C-substituted chiral piperazines presents a significant challenge. This guide provides a comparative overview of the principal synthetic strategies for accessing enantioenriched piperazines, offering insights into the causality behind experimental choices and providing supporting data to aid researchers in selecting the most suitable route for their specific needs.

The Strategic Imperative for Chiral Piperazines

While N,N'-disubstituted piperazines have been extensively explored, a significant portion of the chemical space around C-substituted piperazines remains uncharted[1][3]. The three-dimensional arrangement of substituents on a chiral piperazine can profoundly influence its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The demand for enantiomerically pure drugs by regulatory agencies further underscores the critical need for efficient and scalable asymmetric syntheses of these valuable building blocks[1][3][4].

Core Synthetic Strategies: A Comparative Analysis

The synthesis of chiral piperazines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. This guide will delve into the following prominent strategies:

  • Catalytic Asymmetric Synthesis: Building the chiral center and the piperazine ring concurrently or sequentially using a chiral catalyst.

  • Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials from nature.

  • Kinetic Resolution: Separating a racemic mixture of piperazines or their precursors.

  • Chiral Auxiliary-Mediated Synthesis: Employing a covalently attached chiral moiety to direct stereoselective transformations.

G cluster_main Synthesis of Chiral Piperazines Core Strategies Core Strategies Asymmetric Hydrogenation Asymmetric Hydrogenation Core Strategies->Asymmetric Hydrogenation Direct Asymmetric Induction Asymmetric Alkylation Asymmetric Alkylation Core Strategies->Asymmetric Alkylation Direct Asymmetric Induction Asymmetric Cyclization Asymmetric Cyclization Core Strategies->Asymmetric Cyclization Direct Asymmetric Induction From Amino Acids From Amino Acids Core Strategies->From Amino Acids Incorporation of Existing Chirality Enzymatic Enzymatic Core Strategies->Enzymatic Separation of Enantiomers Chemical Chemical Core Strategies->Chemical Separation of Enantiomers Auxiliary-Mediated Alkylation Auxiliary-Mediated Alkylation Core Strategies->Auxiliary-Mediated Alkylation Temporary Chiral Control

Catalytic Asymmetric Synthesis: The Direct Approach

Catalytic asymmetric synthesis offers an elegant and atom-economical route to chiral piperazines by directly creating the desired stereocenter. Among the various catalytic methods, asymmetric hydrogenation and asymmetric allylic alkylation have emerged as powerful tools.

Asymmetric Hydrogenation of Pyrazine Derivatives

A highly effective strategy involves the asymmetric hydrogenation of prochiral pyrazines or their derivatives, such as pyrazin-2-ols, to furnish chiral piperazin-2-ones. These intermediates can be subsequently reduced to the corresponding chiral piperazines without erosion of optical purity[5][6].

The causality behind this approach lies in the use of a chiral metal catalyst, typically based on iridium or palladium, which coordinates to the substrate and delivers hydrogen from a specific face, thereby establishing the stereocenter. The choice of chiral ligand is paramount for achieving high enantioselectivity.

Key Advantages:

  • High enantioselectivities (often >90% ee)[5].

  • Direct formation of the chiral piperazine precursor.

  • Potential for scalability[5].

Limitations:

  • Requires access to suitably substituted pyrazine starting materials.

  • High pressures of hydrogen gas may be necessary.

Representative Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [5]

  • To a dried Schlenk tube are added the pyrazin-2-ol substrate (0.2 mmol), Pd(TFA)2 (3.3 mol%), and the chiral ligand (e.g., a phosphine-based ligand, 3.3 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous and degassed solvent (e.g., a 1:1 mixture of DCM/benzene) and a Brønsted acid co-catalyst (e.g., TsOH·H2O, 100 mol%) are added.

  • The mixture is transferred to an autoclave, which is then charged with hydrogen gas (1000 psi).

  • The reaction is heated at 80 °C for 24-48 hours.

  • After cooling and careful release of pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral piperazin-2-one.

Asymmetric Allylic Alkylation of Piperazin-2-one Enolates

For the synthesis of α-secondary and, notably, α-tertiary chiral piperazines, the palladium-catalyzed asymmetric decarboxylative allylic alkylation of piperazin-2-one enolates has proven to be a groundbreaking method[7][8]. This approach allows for the construction of challenging quaternary stereocenters.

The reaction proceeds through the formation of a π-allyl palladium complex, which is then attacked by a nucleophile. The chiral ligand on the palladium catalyst controls the facial selectivity of the nucleophilic attack, leading to high enantiomeric excess.

Key Advantages:

  • Provides access to sterically hindered α-tertiary piperazines[7][8].

  • Excellent yields and enantioselectivities can be achieved.

  • Tolerant of a variety of N-substituents[8].

Limitations:

  • Requires the synthesis of the piperazin-2-one precursor.

  • The cost of palladium catalysts and chiral ligands can be a consideration for large-scale synthesis.

G Prochiral Pyrazine Prochiral Pyrazine Chiral Piperazin-2-one Chiral Piperazin-2-one Prochiral Pyrazine->Chiral Piperazin-2-one Asymmetric Hydrogenation (e.g., Pd-catalyst, H2) Chiral Piperazine Chiral Piperazine Chiral Piperazin-2-one->Chiral Piperazine Reduction (e.g., LiAlH4)

Chiral Pool Synthesis: Nature's Starting Blocks

The use of readily available and inexpensive chiral starting materials, such as amino acids, is a classical and robust strategy for the synthesis of chiral piperazines[2][9][10]. This approach leverages the inherent chirality of natural products to construct the piperazine core.

For instance, starting from α-amino acids, a four-step sequence involving the formation of a chiral 1,2-diamine followed by an aza-Michael addition can provide orthogonally protected, enantiomerically pure 2-substituted piperazines[9]. Similarly, (S)-aspartate and (S)-glutamate have been used to prepare homologous piperazine-alcanols[2][10].

Key Advantages:

  • High enantiopurity is often guaranteed by the starting material.

  • Well-established and reliable synthetic transformations.

  • Cost-effective for certain targets.

Limitations:

  • The diversity of the final products is limited by the availability of chiral starting materials.

  • May require multiple synthetic steps, potentially lowering the overall yield.

Representative Experimental Protocol: Synthesis from α-Amino Acids [9]

  • Diamine Formation: The starting α-amino acid is converted to a chiral 1,2-diamine with orthogonal protecting groups (e.g., Boc and Cbz). This typically involves reduction of the carboxylic acid and subsequent functional group manipulations.

  • Aza-Michael Addition: The chiral diamine is reacted with an in situ generated vinyl diphenyl sulfonium salt (from 2-bromoethyl-diphenylsulfonium triflate) in the presence of a base to induce cyclization.

  • Deprotection/Functionalization: The protecting groups on the piperazine nitrogens can be selectively removed and further functionalized to introduce desired substituents.

Kinetic Resolution: Separating Enantiomers

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This can be achieved through either enzymatic or chemical methods.

Enzymatic Kinetic Resolution

Enzymes, with their inherent chirality and high selectivity, are excellent catalysts for kinetic resolution. For example, leucine aminopeptidase has been successfully employed for the resolution of N-t-Boc-piperazine carboxamide, providing the corresponding (S)-acid and unreacted (R)-amide with good optical purity[11].

Key Advantages:

  • High enantioselectivity under mild reaction conditions.

  • Environmentally friendly (biocatalysis).

Limitations:

  • Substrate scope can be limited by the enzyme's specificity.

  • Requires the synthesis of the racemic substrate.

Chemical Kinetic Resolution

Chemical kinetic resolution often involves the use of a chiral reagent or catalyst that selectively reacts with one enantiomer of the racemate. A notable example is the kinetic resolution of 2-arylpiperazines using n-BuLi and the chiral ligand (+)-sparteine[12][13]. This process involves the enantioselective deprotonation of one enantiomer, which is then trapped with an electrophile, leaving the other enantiomer unreacted and enantioenriched.

Key Advantages:

  • Can provide access to both enantiomers of the target molecule.

  • High enantioselectivities are achievable.

Limitations:

  • The maximum theoretical yield for the recovery of a single enantiomer is 50%.

  • May require cryogenic temperatures and strictly anhydrous conditions.

G Racemic Piperazine Racemic Piperazine Chiral Reagent/Catalyst Chiral Reagent/Catalyst Racemic Piperazine->Chiral Reagent/Catalyst Reaction Enantioenriched Piperazine (S) Enantioenriched Piperazine (S) Chiral Reagent/Catalyst->Enantioenriched Piperazine (S) Unreacted Derivatized Piperazine (R) Derivatized Piperazine (R) Chiral Reagent/Catalyst->Derivatized Piperazine (R) Reacted

Chiral Auxiliary-Mediated Synthesis

In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, (R)-(-)-phenylglycinol can be used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine[1][4]. The auxiliary guides the formation of a key intermediate, a protected 2-oxopiperazine, in a diastereoselective manner.

Key Advantages:

  • Often provides high diastereoselectivity.

  • The chiral auxiliary can often be recovered and reused.

Limitations:

  • Requires additional steps for the attachment and removal of the auxiliary.

  • The overall efficiency depends on the yield of each step.

Comparative Summary of Synthesis Routes

Synthesis RouteKey AdvantagesKey LimitationsTypical ee/drScalability
Asymmetric Hydrogenation High enantioselectivity, directnessRequires specific substrates, high pressure>90% ee[5]Good
Asymmetric Alkylation Access to α-tertiary piperazines, high eeCost of catalyst, precursor synthesisGood to excellent ee[7][8]Moderate
Chiral Pool Synthesis High enantiopurity, cost-effectiveLimited diversity, multi-step>99% ee (from starting material)Good
Enzymatic Resolution High ee, mild conditions, "green"Limited substrate scope, 50% max yieldGood optical purity[11]Moderate
Chemical Resolution Access to both enantiomers, high ee50% max yield, cryogenic conditionsup to 99:1 er[12]Moderate
Chiral Auxiliary High diastereoselectivity, recoverable auxiliaryAdditional steps requiredHigh drModerate

Conclusion

The synthesis of chiral piperazines is a dynamic field with a diverse array of methodologies available to the modern chemist. The choice of the optimal synthetic route is a multifactorial decision that depends on the specific target molecule, the desired scale of the synthesis, the availability of starting materials, and the cost of reagents and catalysts.

Catalytic asymmetric methods, such as asymmetric hydrogenation and allylic alkylation, offer elegant and direct pathways to enantioenriched piperazines and are particularly valuable for accessing novel chemical space. Chiral pool synthesis remains a reliable and cost-effective strategy for targets that are readily accessible from natural products. Kinetic resolution and chiral auxiliary-based methods provide powerful alternatives, especially when other approaches are not feasible. By understanding the underlying principles and practical considerations of each of these strategies, researchers can make informed decisions to efficiently access the chiral piperazine building blocks that are crucial for the discovery and development of new medicines.

References

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Advances. [Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 225-228. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2020). Organic & Biomolecular Chemistry. [Link]

  • Holl, R., Schepmann, D., & Wünsch, B. (2012). Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. MedChemComm, 3(8), 953-959. [Link]

  • Yin Lau, Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. [Link]

  • Bruce, M. A., St. Laurent, D. R., Poindexter, G. S., Monkovic, I., Huang, S., & Balasubramanian, N. (1995). Kinetic Resolution of Piperazine-2-Carboxamide by Leucine Aminopeptidase. An Application in the Synthesis of the Nucleoside Transport Blocker (-) Draflazine. Synthetic Communications, 25(19), 2971-2983. [Link]

  • Holl, R., Schepmann, D., & Wünsch, B. (2012). Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. MedChemComm. [Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]

  • Clayden, J., & Taylor, R. J. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 25(7), 1141-1145. [Link]

  • Yin Lau, Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. [Link]

  • Asymmetric Synthesis of Chiral Piperazines. Sci-Hub. [Link]

  • Asymmetric Synthesis of Chiral Piperazines. R Discovery. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. [Link]

  • Clayden, J., & Taylor, R. J. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Clayden, J., & Taylor, R. J. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PubMed. [Link]

  • Matsumura, Y., Kawaida, H., & Onomura, O. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(19), 4339-4341. [Link]

  • Birman, V. B., & Jiang, H. (2011). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. ACS Catalysis, 1(1), 1-5. [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. [Link]

  • Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., & Wang, B. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085. [Link]

  • Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., & Wang, B. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • O'Brien, P., & Campos, K. R. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1489-1497. [Link]

  • O'Brien, P., & Campos, K. R. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-2-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of (R)-2-Isopropylpiperazine dihydrochloride. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical, field-proven insights to ensure safety, compliance, and environmental stewardship in the laboratory.

I. Core Principles: Hazard Identification and Safety

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[3][4]. A full face shield may be necessary if there is a risk of splashing.

  • Ventilation: All handling of the solid or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols[1][5].

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not breathe dust or spray mist[3][6].

II. Regulatory Framework: Understanding Your Obligations

The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management[7].

  • Hazardous Waste Classification: Due to its irritant and potentially corrosive properties, this compound must be classified as hazardous waste. Chemical waste generators are legally responsible for correctly identifying and managing their waste from generation to final disposal[4].

  • EPA Generator Status: Your laboratory or facility will have a specific EPA generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the total volume of hazardous waste produced monthly. This status dictates storage time limits and reporting requirements[8][9].

  • "Cradle to Grave" Responsibility: The generator of the waste is responsible for its safe handling and disposal. This necessitates a comprehensive waste tracking system from its point of generation to its final disposition by a licensed vendor[8].

Regulatory & Safety Parameter Guideline / Requirement Primary Authority
Waste Classification Hazardous WasteEPA (40 CFR Parts 261.3)[4]
On-Site Storage Area Satellite Accumulation Area (SAA)EPA / OSHA[8][10]
SAA Storage Limit (Volume) Up to 55 gallonsEPA (40 CFR 262.15)[11]
SAA Storage Limit (Time) Up to one year (for partially filled containers)CWU Guidelines[10]
Container Labeling Must include "Hazardous Waste" and hazard identificationEPA[8][9]
Disposal Method Via a licensed and approved waste disposal companyEPA / State DEP[12][13]
Drain Disposal Strictly ProhibitedEPA[3]

III. Disposal Workflow: A Step-by-Step Approach

The following diagram outlines the decision-making and operational workflow for the safe disposal of this compound.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Storage & Segregation cluster_2 Phase 3: Final Disposition A Waste Generation ((R)-2-Isopropylpiperazine dihydrochloride) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Waste Container (e.g., HDPE, Glass) B->C D Affix 'Hazardous Waste' Label - Chemical Name - Hazard Pictograms - Accumulation Start Date C->D E Store in Designated SAA (Satellite Accumulation Area) F Is container full? E->F G Keep container securely capped. Continue accumulation. F->G No H Arrange for pickup within 3 days. F->H Yes G->F I Transfer to Central Accumulation Area (CAA) (If applicable) H->I J Engage Licensed Hazardous Waste Disposal Vendor H->J I->J K Manifest & Transport (Vendor Responsibility) J->K L Final Disposal (Incineration or other approved method) K->L

Caption: Disposal workflow for this compound.

IV. Detailed Disposal Protocol

This protocol provides the necessary steps for preparing this compound for removal by a certified waste management partner.

1. Waste Container Selection and Management

  • Principle of Compatibility: The foundation of safe chemical storage is material compatibility. Never store acidic compounds like hydrochloride salts in metal containers, as this can lead to corrosion and the generation of flammable hydrogen gas[7][14].

  • Procedure:

    • Select a clean, dry, and leak-proof waste container made of a compatible material, such as High-Density Polyethylene (HDPE), polypropylene, or glass[7][10]. The original product container is often a suitable choice if it is in good condition[10].

    • Ensure the container has a secure, screw-top cap to prevent leaks and spills[10].

    • Do not use food-grade containers (e.g., jars, bottles) for hazardous waste storage[10].

    • Fill the container to no more than 90% of its capacity to allow for expansion[7][10].

2. Labeling and Segregation

  • Causality of Proper Labeling: Clear and accurate labeling is an EPA requirement and a critical safety measure. It informs personnel of the container's contents and associated hazards, preventing accidental mixing of incompatible wastes and ensuring proper handling by disposal vendors[8][9].

  • Procedure:

    • Firmly affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.

    • Indicate the primary hazards using GHS pictograms or another standard convention (e.g., "Irritant," "Corrosive")[8][9].

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel[8][11].

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (E&S) department.

3. Arranging for Final Disposal

  • The Mandate for Professional Disposal: Federal and state law mandates that hazardous waste be transported and disposed of by licensed professionals. This ensures the waste is managed in a way that protects human health and the environment[7][12]. Attempting to neutralize or dispose of this chemical through standard laboratory drains is a regulatory violation and poses a significant safety and environmental risk[3].

  • Procedure:

    • Once the waste container is full, or if the waste has been stored for the maximum allowable time according to your generator status, contact your institution's E&S department or designated hazardous waste coordinator.

    • Provide them with the necessary information about the waste stream (chemical name, quantity, container size).

    • Follow their internal procedures to schedule a pickup by the contracted licensed waste disposal company.

V. Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Procedure for a Small Spill (Solid):

    • Evacuate non-essential personnel from the immediate area[12].

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand, vermiculite, or a universal binder[3][12]. Avoid raising dust.

    • Carefully sweep or scoop the material into a designated hazardous waste container using non-sparking tools[3][5].

    • Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste[12].

  • Procedure for a Large Spill:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team or E&S department.

    • Provide them with the chemical name, location of the spill, and estimated quantity. Do not attempt to clean up a large spill without specialized training and equipment[12].

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. [Link]

  • Piperazine citrate Safety Data Sheet. Novachem. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Hydrochloric Acid Handbook. Oxy. [Link]

  • Hydrochloric Acid Safety Data Sheet. Kuehne Company. [Link]

  • Hydrochloric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • HYDROGEN CHLORIDE. Occupational Safety and Health Administration. [Link]

  • GHS Compliant HCL 20 & 22 degree Solution Safety Data Sheet. Ohio.gov. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. National Center for Biotechnology Information. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Derivatives of piperazine; synthesis of piperazine and C-substituted piperazines. Journal of the American Chemical Society. [Link]

  • (2S)-2-Isopropylpiperazine, N1-BOC protected. PubChem. [Link]

  • (R)-1-Boc-2-isopropylpiperazine. PubChem. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-2-Isopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for handling (R)-2-Isopropylpiperazine dihydrochloride. The protocols herein are designed to be a self-validating system, ensuring that every step is grounded in established safety principles to protect you, your colleagues, and your research.

Hazard Assessment: Understanding the "Why"

This compound, like many piperazine derivatives, must be handled with significant care. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, data from structurally similar compounds, such as piperazine and its various salts, provide a clear and authoritative hazard profile.[1] The primary risks stem from its corrosive nature and potential for respiratory irritation, particularly as a fine, hygroscopic powder.[2][3][4][5]

Table 1: Hazard Profile and Safety Implications

Hazard Class Nature of Risk Rationale for Protective Measures
Skin Corrosion/Irritation The dihydrochloride salt can cause skin irritation and, with prolonged contact or in solution, may lead to severe chemical burns.[2][6] Impervious gloves and a lab coat are mandatory to prevent direct contact. Any breach requires immediate and thorough washing.
Serious Eye Damage Airborne dust or splashes can cause severe and potentially irreversible eye damage.[2][6][7] Chemical splash goggles are the minimum requirement; a face shield provides an essential secondary layer of protection during splash-risk procedures.
Respiratory Irritation Inhalation of the fine powder can irritate the nose, throat, and respiratory tract.[2][8] All handling of the solid must be performed within a certified chemical fume hood or other ventilated enclosure to control airborne dust.

| Hygroscopic Solid | The material readily absorbs moisture from the air.[3][4] | This property can affect the compound's physical state and increase its reactivity with surfaces, including skin. It necessitates storage in a tightly sealed container in a dry environment.[9] |

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, higher-level engineering and administrative controls must be in place. These are non-negotiable for safe handling.

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be conducted in a properly functioning chemical fume hood.[5][10][11] This is the most critical step in preventing respiratory exposure.

  • Designated Work Area: Establish a clearly marked area for handling this compound. This minimizes the risk of cross-contamination and ensures that all personnel are aware of the potential hazards.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station before beginning work.[12] Knowing their location is not enough; you must be prepared to use them instantly.

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE is not static; it must adapt to the specific task being performed. The following protocol outlines the minimum requirements.

  • Requirement: Chemical-resistant gloves are mandatory.

  • Specification: Nitrile rubber gloves (minimum thickness >0.11 mm) are a suitable choice.[13] Always check the manufacturer's compatibility chart for specific breakthrough times if prolonged contact is anticipated.

  • Expert Insight: Never wear a single pair of gloves for an entire workday. Gloves should be inspected for pinholes or tears before each use and replaced immediately if contaminated or damaged.[11] Remove gloves using the proper technique to avoid contaminating your skin.

  • Requirement: Protection against dust and splashes is critical.

  • Specification: At a minimum, wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[14]

  • Task-Specific Upgrade: When preparing solutions or performing any liquid transfer where a splash is possible, supplement your goggles with a full-face shield.[1] This provides a crucial secondary barrier.

  • Requirement: Prevent contamination of personal clothing and skin.

  • Specification: A clean, buttoned lab coat is the standard requirement.[1][8] Ensure it is made of a suitable material and fits properly.

  • Expert Insight: For tasks involving larger quantities (>100g) or a significant risk of spillage, consider a chemical-resistant apron worn over the lab coat. Contaminated lab coats should be removed immediately and laundered separately from personal clothing.[15]

  • Requirement: Avoid inhalation of airborne dust.

  • Primary Control: A chemical fume hood is the primary means of respiratory protection.[16] In standard laboratory practice with proper engineering controls, a separate respirator is often not required.

  • When a Respirator is Necessary: If engineering controls fail or are unavailable (e.g., cleaning a large spill), a NIOSH-approved respirator with a particulate filter is required.[1][8] Use of a respirator necessitates enrollment in a respiratory protection program, including training and fit-testing, as mandated by OSHA.[17]

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned procedure.

PPE_Workflow start Start: Plan to Handle This compound task What is the task? start->task weigh_solid Weighing Solid or Transferring Powder task->weigh_solid Solid Handling prep_solution Preparing Solution or Liquid Transfer task->prep_solution Liquid Handling storage Moving Sealed Container task->storage Storage/Transport ppe_weigh Required Controls & PPE: - Chemical Fume Hood - Base PPE weigh_solid->ppe_weigh ppe_solution Required Controls & PPE: - Chemical Fume Hood - Base PPE + Face Shield prep_solution->ppe_solution ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Safety Goggles storage->ppe_base end Proceed with Task Safely ppe_base->end ppe_weigh->end ppe_solution->end

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans
  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Verify the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and a sealable container for the compound inside the fume hood.

  • Transfer: Carefully open the stock container inside the fume hood. Using the spatula, transfer the desired amount of solid to the weigh boat. Minimize any actions that could create airborne dust.

  • Sealing: Securely close the stock container. Transfer the weighed solid to its destination vessel within the hood.

  • Cleanup: Gently wipe down the spatula and any surfaces within the hood with a damp cloth to collect residual dust. Dispose of the cloth and weigh boat as hazardous waste.[18]

  • Minor Spill (Solid, contained in fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[15][19]

    • Carefully sweep the mixture into a designated hazardous waste container.[20] Avoid generating dust.

    • Decontaminate the spill area with soap and water, disposing of all cleaning materials as hazardous waste.[12][19]

  • Major Spill (Outside fume hood or >1 liter of solution):

    • Evacuate the immediate area immediately.[12][20] Alert all personnel to leave.

    • If the material is flammable or vapors are present, control all ignition sources.[21]

    • From a safe location, call emergency services and inform them of the chemical identity and spill location.[22]

    • Do not attempt to clean up a major spill unless you are trained and equipped for hazardous waste operations.[23]

  • Designation: All materials contaminated with this compound, including the chemical itself, gloves, pipette tips, and cleaning materials, must be treated as hazardous chemical waste.[19][21]

  • Containment: Collect all waste in a clearly labeled, sealed, and leak-proof container. The label should read "Hazardous Waste" and specify the chemical name.[19][20]

  • Incompatibility: Do not mix this waste with incompatible materials, such as strong oxidizing agents or strong bases.[9][14]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[13]

References

  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Piperazine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Personal protective equipment for handling Piperazine-2-thione.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Piperazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • BIOSYNCE. (2023, December 3). Operational Disposal And Storage Of Piperazine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride.
  • Sigma-Aldrich. (2025, January 2). Safety Data Sheet.
  • Spectrum Chemical. (2007, May 10). Material Safety Data Sheet: Piperazine Dihydrochloride.
  • National Institutes of Health. (n.d.). Piperazine. PubChem.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Piperazinylpyrimidine dihydrochloride.
  • EHSO. (2025-2026). Spill Control/Emergency Response. EHSO Manual.
  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet: N-Isopropylpiperazine.
  • Grand Valley State University. (2015, March 2). Corrosives - Lab Safety.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Piperazine-2-carboxylic acid dihydrochloride.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • University of Windsor. (n.d.). Handling Procedures for Corrosive Materials.
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.